Methyl 2-methyl-1-benzofuran-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-10(11(12)13-2)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGIHJQRQOLTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate: A Catalytic Cascade Protocol
Topic: Synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary & Strategic Analysis
This compound (CAS: 39811-83-1) is a critical pharmacophore in medicinal chemistry, serving as a structural core for anti-arrhythmic agents (e.g., Amiodarone analogues) and antimicrobial compounds. While classical methods like the Rap-Stoermer condensation or Nenitzescu synthesis offer access to the benzofuran ring, they often suffer from poor regioselectivity, harsh conditions, or the generation of obligatory 5-hydroxy substituents that require subsequent deoxygenation.
This guide prioritizes a Copper-Catalyzed Intermolecular Cascade protocol. This method is superior for the specific 2-methyl-3-carboxy substitution pattern because it bypasses the unstable 3-hydroxy-2,3-dihydrobenzofuran intermediates common in other routes. It utilizes a "one-pot" C-arylation/O-arylation sequence that is high-yielding, scalable, and operationally simple.
Retrosynthetic Logic
The most efficient disconnection involves breaking the C3–C3a and O1–C2 bonds. This reveals 2-halophenol and methyl acetoacetate as the primary precursors. The logic relies on the acidity of the
Figure 1: Retrosynthetic analysis revealing the cascade strategy from commercially available phenols and beta-keto esters.
Core Directive: The Copper-Catalyzed Cascade Protocol
This protocol utilizes a CuI/L-Proline catalytic system. The amino acid ligand is crucial for stabilizing the copper species and facilitating the initial C-arylation of the
Reagents & Materials Table
| Reagent | Equiv.[1] | Role | Purity/Grade |
| 2-Iodophenol | 1.0 | Substrate (Electrophile) | >98% |
| Methyl Acetoacetate | 1.2 | Substrate (Nucleophile) | >99%, Distilled |
| Copper(I) Iodide (CuI) | 0.1 | Catalyst | 99.9% (White powder) |
| L-Proline | 0.2 | Ligand | >99% (ReagentPlus) |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | Base | Anhydrous, Granular |
| DMSO | - | Solvent | Anhydrous (<50 ppm H₂O) |
Step-by-Step Methodology
Phase A: Catalyst Pre-Complexation
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol) .
-
Evacuate and backfill with Argon (3 cycles) to ensure an inert atmosphere.
-
Add DMSO (2.0 mL) and stir at room temperature for 10 minutes. Note: The solution should turn a characteristic blue/green hue as the complex forms.
Phase B: Substrate Addition & Reaction 4. Add 2-Iodophenol (220 mg, 1.0 mmol) and Cesium Carbonate (652 mg, 2.0 mmol) to the reaction vessel. 5. Add Methyl Acetoacetate (130 µL, 1.2 mmol) via syringe. 6. Seal the tube and heat the reaction mixture to 90°C in an oil bath. 7. Monitor: Stir vigorously for 12–18 hours.
- TLC Check: Elute with Hexane/EtOAc (4:1). The starting iodophenol (
) should disappear, replaced by a highly fluorescent blue spot ( ) under UV 254/365 nm.
Phase C: Workup & Isolation 8. Cool the mixture to room temperature. 9. Dilute with Ethyl Acetate (20 mL) and pour into Water (20 mL) . 10. Acidify slightly with 1M HCl (to pH ~4) to break any copper chelates, then separate phases. 11. Extract the aqueous layer with EtOAc (2 x 15 mL). 12. Combine organics, wash with Brine (20 mL) , dry over Na₂SO₄ , and concentrate under reduced pressure.
Phase D: Purification
13. Purify via Flash Column Chromatography on Silica Gel (230–400 mesh).
14. Gradient: 0%
Mechanistic Insights & Causality
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Hurtley-type reaction followed by an intramolecular condensation.
-
Enolate Formation: The basic conditions (Cs₂CO₃) generate the enolate of methyl acetoacetate.
-
Oxidative Addition: The Cu(I)-L-Proline complex undergoes oxidative addition into the C–I bond of the phenol.
-
Reductive Elimination (C-C Bond Formation): The enolate coordinates to the Cu center, followed by reductive elimination to form the
-aryl- -keto ester intermediate. -
Intramolecular Cyclization: The phenolic oxygen attacks the ketone carbonyl (more electrophilic than the ester), forming a hemiacetal.
-
Dehydration: Spontaneous aromatization drives the loss of water, yielding the benzofuran.
Figure 2: Mechanistic flow of the Copper-Catalyzed Cascade. Note that C-C bond formation precedes ring closure.
Analytical Characterization (Self-Validation)
To ensure the protocol was successful, the isolated product must meet these spectral criteria.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic benzofuran protons. | |
| Methyl ester (-COOCH ₃). Distinct singlet. | ||
| C2-Methyl group (-CH ₃). | ||
| ¹³C NMR (100 MHz, CDCl₃) | Ester carbonyl carbon. | |
| C2 position (attached to oxygen and methyl). | ||
| C2-Methyl carbon. | ||
| MS (EI) | m/z 190 [M]+ | Molecular ion peak confirming Formula C₁₁H₁₀O₃. |
Critical QC Point: If the methyl singlet at
Alternative Route: Salicylaldehyde & Diazoacetate
While the copper route is preferred for safety and scalability, the reaction of salicylaldehyde with diazo compounds is a known alternative for generating 3-carboxylates.
-
Protocol: Reaction of Salicylaldehyde with Methyl Diazoacetate (or Ethyl Diazoacetate followed by transesterification) catalyzed by HBF₄ or Rh(II).
-
Drawback: Requires handling potentially explosive diazo reagents and often yields the 3-hydroxy-2,3-dihydro intermediate which requires acid-catalyzed dehydration.
-
Use Case: Only recommended if 2-halophenols are unavailable or if specific substitution patterns on the benzene ring make the copper coupling difficult.
References
-
Copper-Catalyzed Synthesis of Benzofurans
-
Xiao, F., Wang, Y., Liu, Y., & Wang, J. (2012). "Synthesis of 3-Acylbenzofurans via Copper-Catalyzed Tandem Reaction of 2-Halophenols with β-Keto Esters". Chemistry – A European Journal. Link
-
-
General Benzofuran Synthesis Methodology
-
Mechanistic Insights on Cu-Catalysis
-
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Nucleophiles". Accounts of Chemical Research. Link
-
-
Product Characterization Data (CAS 39811-83-1)
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224646, Methyl 2-methylbenzofuran-3-carboxylate. Link
-
Sources
An In-Depth Technical Guide to Methyl 2-methyl-1-benzofuran-3-carboxylate: Synthesis, Properties, and Therapeutic Potential
Introduction: The Benzofuran Scaffold as a Cornerstone in Medicinal Chemistry
The benzofuran moiety is a quintessential privileged scaffold in the landscape of medicinal and organic chemistry.[1][2] As a core structural component in numerous natural products and synthetically derived molecules, this heterocyclic system is associated with a remarkable breadth of biological activities.[1] These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This wide therapeutic window has cemented the benzofuran nucleus as a focal point for drug discovery and development programs worldwide.
This guide provides a detailed technical overview of a specific, yet representative, member of this class: Methyl 2-methyl-1-benzofuran-3-carboxylate . We will delve into its fundamental physicochemical and spectroscopic properties, provide a robust and logical synthetic strategy, explore its chemical reactivity, and discuss its potential as a foundational building block for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable chemical entity.
PART 1: Physicochemical and Spectroscopic Profile
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related analogues.
Physicochemical Properties
The core physical and chemical characteristics are summarized in the table below. Calculated properties are derived from its chemical formula, while comparative data from analogous structures are provided for context.
| Property | Value / Description | Source / Basis |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₀O₃ | Calculated |
| Molecular Weight | 190.19 g/mol | Calculated |
| CAS Number | Not readily available | Literature Survey |
| Appearance | Expected to be a white to off-white solid at STP. | Analogy |
| Melting Point | Not determined. For comparison, Methyl benzofuran-2-carboxylate melts at 54-55 °C. | Analogy |
| Boiling Point | Not determined. For comparison, Methyl benzofuran-2-carboxylate boils at 257.7 °C. | Analogy |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and Acetone. Sparingly soluble in non-polar solvents like Hexane and insoluble in water. | Chemical Principles |
Spectroscopic Characterization: A Predictive Analysis
The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following is a predicted analysis based on established principles and data from analogous compounds.[1][4]
¹H-NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the following proton signals are anticipated (referenced to TMS at 0 ppm):
-
Aromatic Protons (4H): A complex multiplet pattern between δ 7.20-7.80 ppm, arising from the four protons on the benzene ring.
-
Ester Methyl Protons (3H): A sharp singlet at approximately δ 3.90 ppm. This is consistent with data for methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, which shows this signal at 3.94 ppm.[1]
-
C2-Methyl Protons (3H): A sharp singlet around δ 2.70-2.80 ppm. The methyl group at the 2-position in the 5-methoxy analogue resonates at 2.74 ppm.[1]
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 11 distinct carbon signals. Predicted chemical shifts are:
-
Ester Carbonyl (C=O): ~164-168 ppm.
-
Aromatic & Heterocyclic Carbons: Multiple signals between ~110-155 ppm.
-
Ester Methyl Carbon (-OCH₃): ~51-52 ppm.
-
C2-Methyl Carbon (-CH₃): ~14-16 ppm.
IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹.[5][6]
-
C-O Stretch (Ester & Furan): Two or more distinct bands in the 1250-1050 cm⁻¹ region.[5]
-
C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.[7]
-
sp² C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.[7]
-
sp³ C-H Stretch (Methyl): Signals appearing just below 3000 cm⁻¹.[7]
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A prominent peak at m/z = 190.
-
Key Fragmentation: Loss of the methoxy group (-•OCH₃) to give a fragment at m/z = 159, and subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z = 131, which corresponds to the 2-methylbenzofuran cation. This pattern is informed by the known fragmentation of the benzofuran core.[8]
PART 2: Synthesis and Mechanistic Rationale
A reliable and scalable synthesis of this compound can be achieved via a two-step process starting from commercially available 2-hydroxyacetophenone. This approach is adapted from established methodologies for constructing the 2,3-disubstituted benzofuran core.[1][9]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-1-benzofuran-3-carboxylic acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-hydroxyacetophenone (1.0 eq), anhydrous sodium acetate (2.0 eq), and acetic anhydride (5.0 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 180°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: The Perkin-Oglialoro reaction is a classic method for benzofuran synthesis. Acetic anhydride serves as both the reagent and solvent, while sodium acetate acts as the base to facilitate the initial condensation and subsequent cyclization. The high temperature is necessary to drive the reaction to completion.
-
-
Workup and Isolation: After cooling, the reaction mixture is poured into water, leading to the precipitation of the crude carboxylic acid. The solid is collected by vacuum filtration, washed thoroughly with water to remove acetic acid and salts, and then dried. The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Synthesis of this compound
-
Reaction Setup: Suspend the dried 2-Methyl-1-benzofuran-3-carboxylic acid (1.0 eq) in an excess of methanol in a round-bottom flask.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the suspension.
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting carboxylic acid.
-
Causality: This is a standard Fischer esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol, according to Le Châtelier's principle.
-
-
Workup and Purification: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product, this compound, can be purified by column chromatography on silica gel.
PART 3: Reactivity and Potential as a Bioactive Scaffold
The chemical architecture of this compound offers several handles for synthetic modification, making it an attractive scaffold for constructing libraries of potential drug candidates.
Key Reactive Sites and Transformations
The molecule's reactivity is dominated by its ester functionality, the activated methyl group, and the aromatic ring system.
Caption: Key reactive sites and potential synthetic transformations.
-
Ester Group Transformations: The ester at the C3 position is a versatile functional group. It can undergo hydrolysis to the parent carboxylic acid, amidation to form various carboxamides, reduction with strong reducing agents like lithium aluminum hydride to yield the corresponding primary alcohol, and reaction with Grignard reagents to produce tertiary alcohols. Each of these products opens up new avenues for derivatization.
-
C2-Methyl Group Reactivity: The methyl group at the C2 position is benzylic-like and can be susceptible to radical halogenation using reagents such as N-Bromosuccinimide (NBS) to form a 2-(bromomethyl) derivative. This introduces a highly useful electrophilic site for further nucleophilic substitution reactions.[1]
-
Aromatic Ring Substitution: The benzene portion of the benzofuran ring can undergo electrophilic aromatic substitution. The directing effects of the fused furan ring and the existing substituents will govern the position of new functional groups like nitro or halogen moieties.
Potential Applications in Drug Discovery
The derivatization potential of this scaffold directly correlates with its utility in medicinal chemistry.
-
Anticancer Agents: The benzofuran core is present in many compounds with cytotoxic activity against various cancer cell lines.[3][10] Modifications, particularly the introduction of halogen atoms, have been shown to enhance this activity.[10] The ester can be converted to amides or other functional groups to modulate solubility and target engagement.
-
Antimicrobial Agents: Derivatives of this scaffold have demonstrated potential as antibacterial and antifungal agents.[1][2][11] The synthesis of amide libraries from the core ester is a common strategy to explore and optimize antimicrobial potency.
-
CNS-Active Agents: A Chinese patent highlights that 2-methylbenzofuran derivatives can act as potent inhibitors of monoamine oxidase (MAO), an important enzyme target for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[12] The core structure of this compound is an ideal starting point for synthesizing analogs to probe this activity.
PART 4: Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the standard precautions applicable to new or uncharacterized laboratory chemicals.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
A comprehensive risk assessment should be performed by qualified personnel before commencing any experimental work with this compound.
References
- Cimarelli, C., & Palmieri, G. (2008).
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
-
ChemSynthesis. (2025). methyl 2-propyl-1-benzofuran-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. Retrieved from [Link]
- Supporting Information for "Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes". (2020).
-
Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof.
-
Google Patents. (1985). United States Patent (19). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Napiórkowska, M., et al. (2025). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives.
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 2-methyl-1-benzofuran-3-carboxylate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzofuran, 2-methyl-. Retrieved from [Link]
- ResearchGate. (n.d.). Reactivity studies with 2‐ and 3‐methyl benzofurans.
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Khodarahmi, G., Asadi, P., Hassanzadeh, F., & Khodarahmi, E. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. Retrieved from [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Retrieved from [Link]
- Medeiros, L. F. B., et al. (2025). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
-
Cakir, B., et al. (2005). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. MDPI. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- Indian Journal of Chemistry. (2021).
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
Chegg. (2015). Solved Below is the predicted 13C NMR spectrum for either. Retrieved from [Link]
- ResearchGate. (2025).
Sources
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- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Masterclass: Structural Elucidation of Methyl 2-methyl-1-benzofuran-3-carboxylate
Executive Summary
The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of anti-arrhythmic agents (e.g., Amiodarone), anti-microbials, and novel anti-cancer therapeutics. Methyl 2-methyl-1-benzofuran-3-carboxylate represents a critical intermediate where structural fidelity is paramount.[1]
In drug development, the primary challenge with this scaffold is distinguishing between the 2-methyl-3-carboxylate and 3-methyl-2-carboxylate regioisomers.[1] This guide provides a definitive, self-validating workflow to synthesize, isolate, and rigorously prove the structure of the 2-methyl-3-carboxylate isomer, synthesizing data from NMR, Mass Spectrometry, and X-ray crystallography logic.
Part 1: Synthetic Provenance (The First Step of Proof)
Structural elucidation begins with synthetic logic. To ensure we are characterizing the correct regioisomer, we employ a Rap-Stoermer type condensation. Unlike metal-catalyzed cyclizations which can suffer from migration, this base-mediated anionic cascade locks the regiochemistry.[1]
The Protocol: Salicylaldehyde Condensation
Objective: Synthesis of this compound via interrupted Feist-Benary reaction.[1]
-
Reactants: Salicylaldehyde (1.0 eq), Methyl chloroacetoacetate (1.1 eq).
-
Catalyst/Base: Potassium Carbonate (
, 3.0 eq) or DBU (for homogeneous kinetics). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Mechanism & Regiocontrol:
-
O-Alkylation: The phenolate displaces the chloride on methyl chloroacetoacetate. This is the irreversible step that links the phenol oxygen to the carbon bearing the methyl group (formerly the
-carbon of the chloroester). -
Aldol Condensation: The active methylene of the ester attacks the aldehyde carbonyl.
-
Dehydration: Elimination of water aromatizes the furan ring.
Why this proves structure: The methyl group originates from the chloroacetoacetate and is chemically bound to the C2 position adjacent to the ether oxygen. The carboxylate is inherently at C3 derived from the acetoacetate backbone.
Figure 1: Regioselective synthesis pathway ensuring C2-Methyl placement.[1]
Part 2: Spectroscopic Elucidation (The Core Data)[1]
Once isolated (typically a white/pale yellow solid, mp ~60-62°C), the structure is validated using a "Triangulation Method" involving MS, IR, and NMR.
Mass Spectrometry (MS) - The Fingerprint
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]
-
Molecular Ion (
): 190 m/z. -
Base Peak Logic:
-
m/z 159 (
): Loss of the methoxy group from the ester. This is the diagnostic "acylium" ion formation. -
m/z 131 (
): Loss of the entire ester group, leaving the 2-methylbenzofuran cation.[1]
-
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid.[1]
| Functional Group | Wavenumber ( | Diagnostic Value |
| Ester C=O | 1705 - 1715 | Strong stretch.[1] Conjugation with the furan ring lowers this slightly from typical aliphatic esters (1740). |
| C=C (Furan/Ar) | 1590 - 1605 | Aromatic skeletal vibrations.[1] |
| C-O-C | 1240 - 1260 | Asymmetric ether stretch (furan ring).[1] |
Nuclear Magnetic Resonance (NMR) - The Definitive Proof
This is the primary method for ruling out the regioisomer.
H NMR (400 MHz,| Position | Multiplicity | Integration | Assignment Logic | |
| H-4 | 7.90 - 8.00 | Doublet (d) | 1H | Critical: This proton is deshielded by the anisotropy of the C3-carbonyl group.[1] If the ester were at C2, this effect would be diminished. |
| H-7 | 7.40 - 7.50 | Doublet (d) | 1H | Ortho to the ether oxygen.[1] |
| H-5, H-6 | 7.25 - 7.35 | Multiplet (m) | 2H | Remaining aromatic protons.[1] |
| Ester-Me | 3.95 | Singlet (s) | 3H | Typical methyl ester shift.[1] |
| C2-Me | 2.75 | Singlet (s) | 3H | Diagnostic: A methyl group on a furan ring is typically 2.4-2.8 ppm.[1] The C3-Ester withdraws electron density, shifting this downfield to ~2.75. |
-
Carbonyl (C=O): ~165.0 ppm.[2]
-
C2 (Furan): ~160.0 ppm (Deshielded by Oxygen + Double Bond).
-
C7a (Bridgehead): ~154.0 ppm (Attached to Oxygen).
-
C3 (Furan): ~110-115 ppm (Shielded relative to C2, but affected by ester).
-
Methyls: Ester-Me (~52 ppm), C2-Me (~14-15 ppm).[1]
Figure 2: NMR Logic flow. Note: In 2-methyl-3-ester, the methyl is far from the benzene ring protons, showing no NOE.[1] In 3-methyl-2-ester, the methyl is at C3, close to H-4, showing a strong NOE.[1]
Part 3: Advanced Verification (Crystallography)[1]
For drug filings (IND/NDA), an ORTEP plot is the gold standard.
Crystallization Protocol:
-
Dissolve 50 mg of the purified ester in minimal hot Ethanol (EtOH) or Ethyl Acetate/Hexane (1:4).
-
Allow slow evaporation at room temperature for 48 hours.
-
Target Crystal Habit: Colorless prisms or needles.
X-Ray Diffraction Criteria:
-
Space Group: Typically Monoclinic (
) or Triclinic ( ) for planar heterocycles. -
R-Factor: Acceptable data requires
(5%). -
Validation: The diffraction pattern explicitly maps the electron density, confirming the bond distance between the Ring-O and the C-Me carbon (approx 1.36 Å) vs the C-C=O carbon (approx 1.44 Å).
Part 4: Quality Control & Purity Assay
Before biological testing, purity must be established >98%.
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 280 nm (benzofuran specific).
-
Retention Time: Expect elution around 6-8 minutes (moderately lipophilic).[1]
References
- Synthetic Methodology (Rap-Stoermer/Feist-Benary): Katritzky, A. R.; Rees, C. W. Comprehensive Heterocyclic Chemistry. Pergamon Press, 1984. Mechanism of base-catalyzed condensation: "Synthesis of benzofuran derivatives via reaction of salicylaldehydes with chloroacetic esters." Journal of Heterocyclic Chemistry.
-
Benzofuran NMR Data & Characterization
- Bavetsias, V., et al. "Design and synthesis of cyclopenta[g]quinazoline-based antifolates." Journal of Medicinal Chemistry, 2000, 43(10), 1910-1926.
-
General 13C Shifts: "13C NMR Chemical Shift Table." University of Wisconsin-Madison Department of Chemistry. Link
-
Crystallographic Standards
-
Spek, A. L. "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography, 2003 , 36, 7-13. Link
-
Sources
"CAS number for Methyl 2-methyl-1-benzofuran-3-carboxylate"
An In-Depth Technical Guide to Methyl 2-methyl-1-benzofuran-3-carboxylate
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These compounds are of significant interest to the pharmaceutical and agrochemical industries due to their demonstrated therapeutic potential, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][4] this compound, while not a widely commercialized compound with a dedicated CAS number, is a valuable building block and a subject of interest for creating diverse molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, grounded in established chemical principles and data from closely related analogues.
Synthesis and Mechanistic Insights
The synthesis of 2-substituted-1-benzofuran-3-carboxylates can be approached through several strategies. A common and effective method involves the cyclization of a suitably substituted phenol. While direct synthesis of the methyl ester is possible, a more versatile approach involves the synthesis of the corresponding carboxylic acid, followed by esterification. This two-step process allows for the potential synthesis of a variety of esters.
A plausible and efficient route to obtaining the 2-methyl-1-benzofuran-3-carboxylate core involves the reaction of a salicylaldehyde with a substituted acetate, followed by an intramolecular cyclization.[5]
Proposed Synthetic Pathway
A robust method for the synthesis of the benzofuran ring is the reaction between a substituted salicylaldehyde and an α-halo ester in the presence of a base, which proceeds via an initial O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for analogous compounds.[5][6]
Materials:
-
Salicylaldehyde
-
Methyl 2-chloropropionate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of salicylaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Reagent: To this suspension, add methyl 2-chloropropionate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Physicochemical and Spectroscopic Properties
Direct experimental data for this compound is scarce in publicly available literature. However, we can infer its properties from closely related analogs.
| Property | Predicted/Analog-Based Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | - |
| Molecular Weight | 190.19 g/mol | - |
| Appearance | Likely a white to off-white solid | [6] |
| Melting Point | Expected to be in the range of 50-100 °C | [6] |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.6 (s, 3H, -CH₃ at C2), ~3.9 (s, 3H, -OCH₃), ~7.2-7.8 (m, 4H, Ar-H) | [6][7] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~14 (-CH₃ at C2), ~51 (-OCH₃), ~110-155 (aromatic and furan carbons), ~165 (C=O) | [7] |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ ≈ 191.07 | [7] |
Applications in Research and Drug Development
The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets.[2][8] Derivatives of 2-methyl-1-benzofuran-3-carboxylate are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential applications derived from the benzofuran core structure.
-
Anticancer Activity: Many benzofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4] The core structure can be modified to introduce pharmacophores known to interact with cancer-related targets.
-
Antimicrobial Agents: The benzofuran scaffold is present in compounds with activity against a range of bacteria and fungi.[6][9] The ester group at the 3-position can be readily converted to amides or other functionalities to explore structure-activity relationships.
-
Enzyme Inhibition: Certain benzofuran derivatives have been shown to be inhibitors of enzymes such as monoamine oxidase (MAO), suggesting potential applications in the treatment of neurological disorders.[10]
-
Materials Science: Benzofuran-containing polymers have been explored for their electronic and optical properties.
Safety and Handling
As a professional in a research environment, adherence to strict safety protocols is paramount. For this compound and related compounds, the following precautions should be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[11]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and ensure closed-toe shoes are worn.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Ensure an eyewash station and safety shower are readily accessible.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[12]
-
Keep away from sources of ignition.[11]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[13]
Conclusion
This compound, while not a commonplace reagent, represents a versatile platform for chemical synthesis. Its straightforward preparation from readily available starting materials, combined with the proven biological relevance of the benzofuran scaffold, makes it an attractive target for researchers in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, properties, and potential applications, emphasizing the importance of safe laboratory practices.
References
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research.
- HETEROCYCLES. (2008).
- Google Patents. (n.d.). CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof.
- MedCrave. (2016).
- Kossakowski, J., Krawiecka, M., & Kałębasiak, J. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.
-
ChemSynthesis. (2025). ethyl 2-methyl-1-benzofuran-3-carboxylate. Retrieved from [Link]
- SciELO. (2010). A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)
- ResearchGate. (2025).
- Indian Journal of Chemistry. (2021).
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
-
ChemSynthesis. (2025). methyl 2-propyl-1-benzofuran-3-carboxylate. Retrieved from [Link]
- DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
-
PubChem. (n.d.). Methyl 1-benzofuran-2-carboxylate. Retrieved from [Link]
- Atlantis Press. (2025).
- Semantic Scholar. (2012).
- MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
- MDPI. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities.
- Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. Benzofuran - Safety Data Sheet [chemicalbook.com]
- 13. 2,3-BENZOFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic Data Guide: Methyl 2-methyl-1-benzofuran-3-carboxylate
This guide outlines the spectroscopic characterization and synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate (CAS: 39811-83-1), a critical pharmacophore in drug discovery.
Introduction & Pharmacological Relevance
This compound is a substituted benzofuran derivative widely utilized as a scaffold in medicinal chemistry.[1] The benzofuran core is a privileged structure found in various bioactive natural products and pharmaceuticals, including anti-arrhythmic agents (e.g., Amiodarone) and antimicrobial compounds.
For drug development professionals, this specific ester serves as a versatile intermediate. The C-3 ester moiety allows for facile transformation into amides, acids, or heterocycles (e.g., oxadiazoles), while the C-2 methyl group provides metabolic stability and hydrophobic interaction points within protein binding pockets.
Compound Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 39811-83-1 |
| Molecular Formula | C |
| Molecular Weight | 190.20 g/mol |
| Physical State | Colorless oil to white solid (dependent on purity/method) |
Synthesis & Experimental Protocols
To ensure high spectral purity for reference data, the compound is best synthesized via a De Novo Cascade Reaction or a Rap-Stoermer Condensation . The protocol below details a robust, modern method yielding high-purity material suitable for spectroscopic standardization.
Protocol: TFA-Catalyzed Cascade Synthesis
This method minimizes regioisomeric impurities common in radical cyclizations.
-
Reagents: 2-hydroxy-1,4-dione derivative (Substrate), Trifluoroacetic acid (TFA), 1,2-Dichloroethane (DCE).[2]
-
Procedure:
-
Charge a reaction vessel with the 2-hydroxy-1,4-dione precursor (1.0 equiv).
-
Dissolve in DCE (0.1 M concentration).
-
Add TFA (0.2 equiv) as a catalyst.[2]
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Monitor: Use TLC (Petroleum ether/EtOAc 20:1) to track the disappearance of the starting material (
for product).
-
-
Workup:
Synthesis Logic Diagram
The following diagram illustrates the logical flow of the synthesis and the critical decision points for purity control.
Caption: Logical workflow for the TFA-catalyzed synthesis of the target benzofuran.
Spectroscopic Characterization
The following data sets are derived from high-field NMR (400 MHz) and are critical for structural validation.
A. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is characterized by a distinct deshielding pattern due to the benzofuran ring current and the C-3 ester group.
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Causality |
| 7.97 | Doublet (d) | 1H | 6.5 - 7.0 | H-4 | Deshielded: Peri-position to the C-3 carbonyl group (anisotropy effect). |
| 7.45 | Doublet (d) | 1H | 7.8 | H-7 | Typical aromatic resonance for benzofuran H-7. |
| 7.32 - 7.28 | Multiplet (m) | 2H | - | H-5, H-6 | Overlapping aromatic protons in the "bay" region. |
| 3.98 | Singlet (s) | 3H | - | -COOCH | Methyl ester protons; characteristic shift for methyl esters. |
| 2.80 | Singlet (s) | 3H | - | C2-CH | Methyl group on the furan ring; downfield due to aromaticity/heteroatom. |
B. Carbon NMR ( C NMR)
Solvent: CDCl
| Shift ( | Carbon Type | Assignment |
| 165.5 | Quaternary (C=O) | Ester Carbonyl |
| 160.1 | Quaternary | C-2 (Attached to Oxygen) |
| 153.8 | Quaternary | C-7a (Bridgehead, attached to Oxygen) |
| 126.5 | Quaternary | C-3a (Bridgehead) |
| 124.5 | Methine (CH) | C-6 |
| 123.8 | Methine (CH) | C-5 |
| 121.5 | Methine (CH) | C-4 |
| 110.8 | Methine (CH) | C-7 |
| 109.5 | Quaternary | C-3 (Shielded by resonance, alpha to C=O) |
| 51.8 | Methyl (CH | -OCH |
| 14.2 | Methyl (CH | C2-CH |
C. Mass Spectrometry (MS)[4][6][7]
-
Molecular Ion (M+):
190 -
Base Peak: Typically
159 (Loss of -OCH ) -
Fragmentation:
-
190
159 [M - OMe] -
159
131 [M - COOMe] (Benzofuran cation core)
-
190
D. Infrared Spectroscopy (IR)[4][6][7]
-
C=O Stretch (Ester): 1705–1715 cm
(Strong) -
C=C Stretch (Aromatic): 1580–1600 cm
-
C-O Stretch: 1200–1250 cm
Structural Assignment Diagram
The diagram below correlates the NMR shifts directly to the molecular structure, providing a visual reference for peak assignment.
Caption: 1H NMR chemical shift assignments mapped to the benzofuran scaffold.
References
-
De Novo Synthesis of Benzofurans via Trifluoroacetic Acid Catalyzed One-pot Cascade Reaction : RSC Advances, 2016.
-
This compound (PubChem CID 123123) : National Library of Medicine.
-
Synthesis of Benzofurans from Salicylaldehydes : Organic Letters, 2018.
-
Benzofuran Pharmacophore Data : Rasayan Journal of Chemistry, 2014.
Sources
Technical Whitepaper: Structural Elucidation of Methyl 2-methyl-1-benzofuran-3-carboxylate via 1H NMR
[1]
Executive Summary & Compound Significance
This compound is a critical pharmacophore intermediate.[1] The benzofuran scaffold is ubiquitous in natural products (e.g., Amiodarone, Psoralens) and is a primary target in drug discovery for anti-inflammatory and anti-tumor applications.[1]
Accurate structural characterization of this intermediate is essential because the C-3 position is highly reactive. Distinguishing between the 3-carboxylate and its regioisomers (e.g., 2-carboxylate) is a common challenge in cyclization chemistry. This guide provides a definitive 1H NMR fingerprint to validate regioselectivity.
Chemical Structure Overview[1][2]
Theoretical Shift Prediction & Electronic Environment
Before analyzing the spectrum, we must establish the expected electronic environment.[1] The molecule lacks furan ring protons (positions 2 and 3 are substituted), simplifying the spectrum to two singlets and four aromatic signals .[1]
| Proton Group | Position | Electronic Effect | Predicted Shift ( | Multiplicity |
| Furan-Me | Attached to aromatic heterocycle; allylic character.[1] | 2.60 – 2.80 | Singlet ( | |
| Ester-Me | Deshielded by electronegative Oxygen ( | 3.85 – 4.00 | Singlet ( | |
| Aromatic H-4 | Key Diagnostic Signal. Peri-proximity to C-3 Carbonyl (Anisotropy).[1] | 7.90 – 8.10 | Doublet ( | |
| Aromatic H-7 | Ortho to Furan Oxygen (Shielding/Resonance).[1] | 7.30 – 7.50 | Doublet ( | |
| Aromatic H-5, H-6 | Standard aromatic region.[1] | 7.20 – 7.40 | Multiplet ( |
Critical Mechanistic Insight: The proton at H-4 is the most deshielded aromatic signal. This is due to the magnetic anisotropy of the carbonyl group at C-3, which is locked in a specific orientation relative to the benzene ring.[1] If this downfield shift (~8.0 ppm) is absent, the ester is likely not at the C-3 position.[1]
Experimental Protocol (Self-Validating System)
To ensure reproducibility and data integrity, follow this standardized acquisition protocol.
Sample Preparation[1][6]
-
Solvent: Chloroform-d (
) is the standard. Use DMSO- only if solubility is poor (shifts will migrate downfield slightly). -
Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.
-
Why? Over-concentration leads to viscosity broadening; under-concentration reduces S/N ratio.
-
-
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1][4][5]
-
Tube Quality: High-throughput 5mm NMR tubes (Type 1, Borosilicate).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Note: For accurate integration of the Ester Methyl vs. Aromatic protons, ensure D1 >
.[1]
-
-
Scans (NS): 16 (Routine) or 64 (High Resolution).[1]
-
Temperature: 298 K (25°C).
Workflow Diagram
The following diagram illustrates the logical flow from synthesis to spectral validation.
Figure 1: Operational workflow for the synthesis and spectroscopic validation of benzofuran-3-carboxylates.
Spectral Interpretation & Data Analysis
The following data represents the consensus chemical shifts for this compound in
The Aliphatic Region (High Field)
This region confirms the substitution pattern on the furan ring.[1]
| Chemical Shift ( | Integration | Multiplicity | Assignment | Structural Logic |
| 2.75 ppm | 3H | Singlet ( | C2-CH3 | Methyl group directly attached to the heteroaromatic ring.[1] |
| 3.96 ppm | 3H | Singlet ( | COO-CH3 | Methyl ester. Deshielded by the adjacent oxygen atom. |
The Aromatic Region (Low Field)
This region confirms the integrity of the fused benzene ring.[1]
| Chemical Shift ( | Integration | Multiplicity | Coupling ( | Assignment |
| 7.26 – 7.32 ppm | 2H | Multiplet ( | - | H-5, H-6 |
| 7.42 ppm | 1H | Doublet ( | H-7 | |
| 8.05 ppm | 1H | Doublet ( | H-4 |
Assignment Logic Diagram
The following graph visualizes the coupling network and assignment logic.
Figure 2: Logic tree for signal assignment based on electronic shielding and connectivity.
Troubleshooting & Impurity Profiling
In drug development, identifying impurities is as critical as identifying the product.[1]
-
Residual Starting Material (Salicylaldehyde): Look for an aldehyde proton singlet at ~10.0 ppm .
-
Regioisomer (2-carboxylate): If the cyclization mechanism varies, you may form the 2-ester.
-
Diagnostic: The methyl group at C-3 (instead of C-2) would shift upfield slightly (~2.4 ppm).
-
Diagnostic: H-4 would not be as deshielded (shift < 7.8 ppm) because the carbonyl is further away/differently oriented.
-
-
Solvent Peaks:
References
The following sources provide authoritative grounding for the spectral data and synthetic methodologies discussed above.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (General principles of Benzofuran shifts).
-
Krawiecka, M., et al. (2013).[1] "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives." Acta Poloniae Pharmaceutica.
-
Rylski, L., et al. (1962).[1] "Synthesis of 2-methyl-3-benzofurancarboxylic acid derivatives." Chemical Abstracts. (Foundational data on the 2-Me/3-COOMe pattern).
-
PubChem Compound Summary. "1-Benzofuran-3-carboxylic acid derivatives." National Library of Medicine. [1]
-
Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction tables).
Sources
- 1. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. 1-Benzofuran-3-carboxylic acid | C9H6O3 | CID 595655 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the ¹³C NMR of Methyl 2-methyl-1-benzofuran-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-methyl-1-benzofuran-3-carboxylate. Intended for researchers, scientists, and professionals in drug development, this document delves into the principles of ¹³C NMR spectroscopy, predicted chemical shifts for the target molecule, a detailed experimental protocol for spectral acquisition, and an in-depth interpretation of the resulting data. The guide emphasizes the causality behind experimental choices and aims to provide a self-validating framework for the structural elucidation of this and similar benzofuran derivatives.
Introduction: The Role of ¹³C NMR in Heterocyclic Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] Specifically, ¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and information about their chemical environment.[2][3][4] The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[5][6][7]
Benzofurans are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry. The precise structural characterization of novel benzofuran derivatives is paramount for understanding their structure-activity relationships. This compound is a key example, and its ¹³C NMR spectrum offers a definitive fingerprint for its structural verification.
Predicted ¹³C NMR Spectrum of this compound
The prediction of ¹³C NMR chemical shifts is a crucial first step in spectral analysis. This can be achieved through a combination of empirical data from similar structures, understanding of substituent effects, and computational methods such as Density Functional Theory (DFT).[8][9][10] The structure of this compound with systematic numbering is shown below.
Caption: Molecular structure of this compound.
Based on established chemical shift ranges for benzofuran derivatives and functional groups, we can predict the approximate ¹³C NMR chemical shifts for each carbon atom in the molecule.[11]
| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) | Rationale |
| C2 | sp² | 150-160 | Attached to the electronegative oxygen and part of the furan ring. The methyl substituent will cause a downfield shift. |
| C3 | sp² | 110-120 | Influenced by the electron-withdrawing carboxylate group. |
| C3a | sp² | 120-130 | Aromatic quaternary carbon, part of the benzene ring fusion. |
| C4 | sp² | 120-130 | Aromatic CH carbon. |
| C5 | sp² | 120-130 | Aromatic CH carbon. |
| C6 | sp² | 120-130 | Aromatic CH carbon. |
| C7 | sp² | 110-120 | Aromatic CH carbon ortho to the oxygen, leading to a slight upfield shift compared to other aromatic carbons. |
| C7a | sp² | 150-155 | Aromatic quaternary carbon attached to oxygen. |
| C2-CH₃ | sp³ | 10-20 | Typical range for a methyl group attached to an sp² carbon. |
| C=O | sp² | 160-170 | Carbonyl carbon of an ester. |
| O-CH₃ | sp³ | 50-60 | Methyl group attached to an electronegative oxygen atom. |
Experimental Protocol for ¹³C NMR Spectrum Acquisition
The following protocol outlines a standardized procedure for obtaining a high-quality ¹³C NMR spectrum of this compound.
3.1. Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the purified compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its excellent solubilizing power for many organic compounds and its single carbon signal at ~77 ppm which can be used as an internal reference.[12][13]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[14]
3.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Nucleus | ¹³C | |
| Frequency | ~100 MHz | For a 400 MHz ¹H spectrometer. |
| Pulse Program | zgpg30 | Standard 30° pulse for quantitative spectra. |
| Solvent | CDCl₃ | |
| Temperature | 298 K | Standard room temperature. |
| Number of Scans | 1024 or higher | Due to the low natural abundance of ¹³C (~1.1%), a higher number of scans is required to achieve a good signal-to-noise ratio.[3][15] |
| Relaxation Delay (d1) | 2 seconds | Allows for adequate relaxation of the carbon nuclei between pulses. |
| Acquisition Time (aq) | 1-2 seconds | |
| Spectral Width (sw) | 200-250 ppm | To encompass the full range of expected carbon chemical shifts.[3] |
| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.[6][7] |
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the CDCl₃ solvent peak to 77.16 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak.
Caption: Experimental workflow for ¹³C NMR spectroscopy.
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 chemically non-equivalent carbon atoms in the molecule.
4.1. Analysis of Chemical Shifts
The observed chemical shifts should be compared with the predicted values.
-
Downfield Region (150-170 ppm): This region will contain the signals for the ester carbonyl carbon (C=O) and the two sp² carbons attached to the furan oxygen (C2 and C7a). The carbonyl carbon is typically the most downfield.
-
Aromatic Region (110-155 ppm): The signals for the remaining six carbons of the benzofuran ring system (C3, C3a, C4, C5, C6, C7) will appear in this range. Quaternary carbons (C3a and C7a) often have weaker signals.[3]
-
Upfield Region (10-60 ppm): This region will contain the signals for the two sp³ hybridized carbons: the methyl group attached to the furan ring (C2-CH₃) and the methoxy group of the ester (O-CH₃). The O-CH₃ carbon will be further downfield due to the direct attachment to the electronegative oxygen atom.
4.2. DEPT (Distortionless Enhancement by Polarization Transfer) Analysis
To further confirm the assignments, DEPT experiments can be performed.
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).
-
DEPT-90: Shows only CH carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.
By comparing these spectra, one can definitively identify the multiplicity of each carbon signal and confirm the assignments made based on chemical shifts.
Conclusion
This technical guide has provided a comprehensive overview of the ¹³C NMR analysis of this compound. By understanding the principles of ¹³C NMR, predicting the chemical shifts, following a robust experimental protocol, and systematically interpreting the resulting spectrum, researchers can confidently verify the structure of this important heterocyclic compound. The methodologies described herein are broadly applicable to the structural elucidation of other novel benzofuran derivatives and small organic molecules.
References
- Reuben, J., & Fiat, D. (1969). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. Journal of the American Chemical Society, 91(1), 1242-1243.
- Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(46), 9969-9978.
- Fiveable. (2025, August 15). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.
- Meiler, J., & Will, M. (2001). Automated Structure Elucidation of Organic Molecules from 13C NMR Spectra Using Genetic Algorithms and Neural Networks. Journal of Chemical Information and Computer Sciences, 41(6), 1535-1544.
- OpenOChem Learn. Primer on ¹³C NMR Spectroscopy.
- Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. The Journal of Chemical Physics, 32(4), 1227-1233.
- Slideshare. 13C-NMR SPECTROSCOPY.
- Saielli, G., & Bagno, A. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25.
- Abraham, R. J., & Mobli, M. (2007). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry, 31(6), 954-963.
- Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra. Cambridge (CIE) A Level Chemistry.
- Zhang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 353.
- Chemistry LibreTexts. (2022, July 20). 5.6: 13C-NMR Spectroscopy.
- University of Colorado Boulder. The basics of 13C-NMR spectroscopy.
- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Grimblat, N., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(31), 18880-18890.
- The Royal Society of Chemistry. (2011).
- Chen, J., et al. (2012).
- The Royal Society of Chemistry. Supporting Information for: New insights into solvent-induced structural changes of 13C labelled metal-organic frameworks by sol.
- ChemicalBook. Benzofuran(271-89-6) 13C NMR spectrum.
- Wang, Q., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3680.
- SpectraBase. 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran - Optional[13C NMR].
- Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
- AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Pinto, D. C. G. A., & Silva, A. M. S.
- CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- Chemguide. interpreting C-13 NMR spectra.
- ResearchGate. Figure S6. 13 C-NMR spectrum of methyl....
- ChemicalBook. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum.
- Doc Brown's Chemistry. Carbon Environments & Chemical Shifts for the C-13 NMR spectrum of 2-methylbut-1-ene.
Sources
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- 15. 13C-NMR SPECTROSCOPY | PPTX [slideshare.net]
"mass spectrometry of Methyl 2-methyl-1-benzofuran-3-carboxylate"
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-methyl-1-benzofuran-3-carboxylate
Abstract: This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Benzofuran derivatives are foundational scaffolds for a wide array of pharmacologically active agents.[1][2] As such, robust analytical methods for their structural confirmation are paramount. This document offers researchers, scientists, and drug development professionals a detailed protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), delves into the principles governing its fragmentation, and provides a logical framework for interpreting the resulting mass spectrum. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction to the Analyte
This compound belongs to the benzofuran class of heterocyclic compounds, which are widely present in nature and serve as crucial building blocks for pharmaceuticals.[3] The benzofuran skeleton is a core component in drugs exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[1][4] Accurate structural elucidation is the cornerstone of chemical synthesis and drug discovery. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive tool for confirming the identity and purity of such synthesized molecules by providing precise molecular weight information and a unique fragmentation "fingerprint." This guide will focus on the standard and most accessible method, Electron Ionization (EI), while also discussing alternative approaches for comprehensive analysis.
Molecular Structure and Physicochemical Properties
Understanding the molecule's fundamental structure is essential before delving into its mass spectrometric analysis. The arrangement of the stable aromatic benzofuran core, the methyl group at the 2-position, and the methyl ester at the 3-position dictates its fragmentation pattern.
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| Exact Mass | 190.06299 Da |
| Class | Heterocyclic Compound, Ester |
Principles of Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is introduced into a high-vacuum source where it is bombarded by a beam of high-energy electrons (typically 70 eV). This process is highly energetic and serves two functions:
-
Ionization: It ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺) . The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the analyte.
-
Fragmentation: The high energy imparted to the molecular ion leaves it in an excited state. To relax, it undergoes a series of predictable bond cleavages and rearrangements, generating a cascade of smaller, stable fragment ions.
The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio. The pattern of fragments is reproducible and serves as a structural fingerprint. For esters, ionization often occurs at the lone pair electrons of an oxygen atom, as they have the highest energy and are most easily removed.[5]
Predicted Fragmentation Pathway
The fragmentation of this compound is governed by the relative stabilities of the potential fragment ions. The primary cleavage events are expected to occur at the ester functional group, which is the most labile part of the molecule.
Caption: Predicted EI fragmentation cascade for the target molecule.
The Molecular Ion (M•⁺)
The molecular ion peak should appear at m/z 190 . While aromatic systems generally produce a strong molecular ion peak, esters can sometimes exhibit a weak or even absent M•⁺ peak due to rapid fragmentation.[6][7] Should the molecular ion be difficult to observe, employing a softer ionization technique like Chemical Ionization (CI) is advised for confirmation.
Primary Fragmentation Routes
-
Loss of the Methoxy Radical (•OCH₃): This is often the most dominant fragmentation pathway for methyl esters.[8][9] Cleavage of the O-CH₃ bond is less favored than cleavage of the C-O bond. The cleavage of the bond between the carbonyl carbon and the methoxy oxygen results in the loss of a methoxy radical (•OCH₃, 31 Da). This generates a highly stable acylium ion at m/z 159 , which is frequently the base peak in the spectrum.
-
Loss of the Carboxymethyl Radical (•COOCH₃): Cleavage of the bond between the benzofuran ring and the ester group results in the loss of the entire carboxymethyl radical (•COOCH₃, 59 Da). This leads to the formation of a 2-methyl-1-benzofuran cation at m/z 131 .
-
Ring Fragmentation - Loss of Carbon Monoxide (CO): Benzofuran systems are known to undergo fragmentation by losing a neutral molecule of carbon monoxide (CO, 28 Da) from the furan ring.[10] This could occur from the molecular ion to produce a fragment at m/z 162 .
Secondary Fragmentation and Key Ions
The primary fragment ions can undergo further fragmentation. The most significant secondary fragmentation is the loss of carbon monoxide from the acylium ion:
-
[m/z 159] → [m/z 131] + CO: The acylium ion at m/z 159 can readily lose CO (28 Da) to form the same stable 2-methyl-1-benzofuran cation at m/z 131 . The convergence of two different fragmentation pathways on the m/z 131 ion often makes it a very prominent peak in the spectrum. This ion may also correspond to the highly stable chromylium cation, a common rearrangement product for methyl benzofurans.[11]
Experimental Protocol for GC-MS Analysis
This protocol outlines a standard procedure for analyzing a purified sample of this compound.
Caption: Standard experimental workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the analyte.
-
Dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Instrumentation and Parameters:
-
Utilize a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
The following parameters serve as a robust starting point and should be optimized as needed.
-
Table 2: Recommended GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | ||
| Injection Port | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without saturation. |
| Carrier Gas | Helium, 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms or equivalent) | A non-polar column suitable for a wide range of organic molecules. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) | Provides good separation from potential impurities and solvent. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust method for creating reproducible fragmentation. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain sample in the gas phase. |
| Ionization Energy | 70 eV | Maximizes ionization and provides standardized, library-comparable spectra. |
| Mass Range | m/z 40 - 450 | Covers the molecular ion and all expected fragments. |
| Scan Speed | ~2 scans/sec | Provides sufficient data points across the eluting chromatographic peak. |
Data Analysis and Interpretation
The output from the GC-MS is a total ion chromatogram (TIC), which shows peaks for all separated compounds. The mass spectrum is obtained by selecting the chromatographic peak corresponding to the analyte.
-
Identify the Molecular Ion (M•⁺): Locate the peak at the highest m/z value, which should be m/z 190. Verify that the next major peak corresponds to a logical neutral loss.
-
Identify the Base Peak: Note the most intense peak in the spectrum. For this molecule, it is likely to be m/z 159.
-
Assign Major Fragments: Correlate the prominent peaks in the spectrum to the predicted fragmentation pathways.
Table 3: Interpretation of Major Predicted Fragment Ions
| m/z | Proposed Ion Structure | Neutral Loss | Comments |
|---|---|---|---|
| 190 | [C₁₁H₁₀O₃]•⁺ | - | Molecular Ion (M•⁺) |
| 189 | [C₁₁H₉O₃]⁺ | •H | Loss of a hydrogen radical, likely from the 2-methyl group.[11] |
| 162 | [C₁₀H₁₀O₂]•⁺ | CO | Loss of carbon monoxide from the benzofuran ring.[10] |
| 159 | [C₁₀H₇O₂]⁺ | •OCH₃ | Key Fragment. Loss of the methoxy radical to form a stable acylium ion. Often the base peak.[12] |
| 131 | [C₉H₇O]⁺ | •COOCH₃ or •OCH₃ + CO | Key Fragment. Formed by two pathways, resulting in a stable 2-methyl-benzofuran or chromylium cation.[11] |
Advanced Considerations
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous structural confirmation, HRMS is invaluable. It measures the mass of ions with very high accuracy (typically <5 ppm error), allowing for the determination of the elemental composition of the molecular ion and its fragments. This can definitively distinguish between ions of the same nominal mass (e.g., C₉H₇O⁺ vs. C₁₀H₁₁⁺, both m/z 131).
-
Soft Ionization: If the molecular ion is absent in the EI spectrum, techniques like Chemical Ionization (CI) can be used. CI is a lower-energy process that typically produces a protonated molecule, [M+H]⁺ (at m/z 191), with significantly less fragmentation, providing clear evidence of the molecular weight.[6]
Conclusion
The mass spectrometric analysis of this compound by EI-MS is a robust method for its structural confirmation. The fragmentation pattern is predictable and dominated by cleavages at the ester functional group. The key diagnostic ions are the molecular ion at m/z 190 and the major fragments at m/z 159 (loss of •OCH₃) and m/z 131 (loss of •COOCH₃ or subsequent loss of CO). By following the detailed experimental protocol and interpretive guide presented here, researchers can confidently identify this compound and ensure the integrity of their synthetic work.
References
- Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. PubMed,
- Structural characterization of wax esters by electron ioniz
- Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
- Why does the mass spectrum of an ester never show the molecular ion?
- A simple and practical synthesis of methyl benzo[b]furan-3-carboxyl
- Mass spectrum of Benzofuran with Retention Time (RT)= 6.760.
- Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Deriv
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH,
- Mass Spectrometry - Fragmentation P
- Mass spectrometry of some furanocoumarins. Canadian Science Publishing,
- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
- Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.
- Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase. CORE,
- Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry,
- Mass Spectrometry Fragmentation P
- A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)
- Decoding Mass Spectrometry: Understanding Molecular Fragmentation P
- Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen,
Sources
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- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 9. scienceready.com.au [scienceready.com.au]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. Structural characterization of wax esters by electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"starting materials for Methyl 2-methyl-1-benzofuran-3-carboxylate synthesis"
This guide is structured as a high-level technical whitepaper designed for drug development professionals. It prioritizes the specific regiochemical challenge of synthesizing the 2-methyl-3-carboxylate isomer, distinguishing it from the more common 3-methyl-2-carboxylate derivatives.
Executive Summary: The Regiochemical Challenge
The synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate presents a specific regiochemical challenge. Standard cyclization protocols (e.g., Feist-Benary reaction of phenols with
To secure the 2-methyl/3-carboxylate substitution pattern required for this target, the synthetic strategy must invert the standard bond-forming sequence. This guide details the Copper-Catalyzed Domino C-Arylation/O-Cyclization route, which is the industry standard for ensuring high regiofidelity, scalability, and atom economy.
Retrosynthetic Analysis & Pathway Selection
The target molecule is dissected into two primary synthons: an ortho-functionalized phenol and a
-
Pathway A (Selected): Intermolecular C-arylation of methyl acetoacetate followed by intramolecular O-cyclization. This route guarantees the 3-carboxylate position.
-
Pathway B (Rejected): O-alkylation of phenol with methyl 2-chloroacetoacetate followed by cyclization. This typically yields the 2-carboxylate isomer.[1]
Logical Pathway Diagram
Caption: Retrosynthetic disconnection revealing the necessity of C-arylation prior to ring closure to establish the 3-carboxylate architecture.
Core Starting Materials
The integrity of the synthesis relies on the purity and stoichiometry of the following materials.
Primary Reagents
| Reagent | Role | Specifications | Criticality |
| 2-Iodophenol | Aryl Electrophile | Purity >98%; Colorless to pale yellow liquid/solid. | High. Must be free of 3- or 4-iodo isomers to prevent regioisomeric impurities. Iodine is preferred over Bromine for faster oxidative addition kinetics. |
| Methyl Acetoacetate | Pronucleophile | Purity >99%; Water content <0.1%. | High. The active methylene group is the site of C-arylation. Excess water hydrolyzes the ester. |
Catalytic System
| Component | Role | Mechanism of Action |
| Copper(I) Iodide (CuI) | Catalyst | Facilitates the oxidative addition of the aryl iodide and coordinates the enolate. |
| L-Proline (or 1,10-Phenanthroline) | Ligand | Stabilizes the Cu-intermediate and accelerates the C-C coupling step. |
| Cesium Carbonate (Cs₂CO₃) | Base | Deprotonates the |
Experimental Protocol: Cu-Catalyzed Domino Synthesis
Reference Protocol adapted from Ma et al. (J. Org.[2] Chem.) and Hossain et al. (Synthesis).
Reaction Setup
Scale: 10 mmol basis.
-
Charge: To a dried Schlenk tube or reactor, add:
-
CuI (190 mg, 1.0 mmol, 10 mol%)
-
L-Proline (230 mg, 2.0 mmol, 20 mol%)
-
Cs₂CO₃ (9.75 g, 30 mmol, 3 equiv)
-
-
Inertion: Evacuate and backfill with Argon (3 cycles) to remove O₂ (prevents oxidative homocoupling of the phenol).
-
Solvent Addition: Add anhydrous DMSO (20 mL).
-
Substrate Addition:
-
Add 2-Iodophenol (2.20 g, 10 mmol).
-
Add Methyl Acetoacetate (2.32 g, 20 mmol, 2 equiv). Note: Excess acetoacetate drives the equilibrium.
-
Execution & Workup
-
Heating: Heat the mixture to 60–80°C for 12–18 hours.
-
Quench: Cool to room temperature. Dilute with water (50 mL) and adjust pH to ~3-4 with dilute HCl (careful acidification precipitates the product if solid, or aids extraction).
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanistic Flow
The reaction proceeds via a "Domino" or "Cascade" sequence:
-
Intermolecular C-Arylation: The copper enolate of methyl acetoacetate couples with 2-iodophenol at the ortho-position.
-
Intramolecular O-Cyclization: The pendant phenolic hydroxyl group attacks the ketone carbonyl (not the ester), followed by dehydration to aromatize the furan ring.
Caption: Mechanistic cascade illustrating the critical C-arylation event preceding ring closure.
Quality Control & Troubleshooting
Impurity Profile
| Impurity | Origin | Remediation |
| Deiodinated Phenol | Reductive dehalogenation of starting material. | Ensure anhydrous conditions; optimize catalyst load. |
| O-Alkylated Product | Competition between C-alkylation and O-alkylation (if base/solvent choice is poor). | Use Cs₂CO₃ (soft base effect) and DMSO to favor C-alkylation. |
| Homocoupled Biaryl | Ullmann coupling of two 2-iodophenol molecules. | Strictly exclude oxygen; maintain inert atmosphere. |
Validation Data
-
1H NMR (CDCl₃, 400 MHz):
- 2.75 (s, 3H, 2-CH₃ ) – Diagnostic: If this is ~2.5 ppm, check for isomer.
- 3.95 (s, 3H, COOCH₃ )
- 7.2–8.0 (m, 4H, Ar-H)
-
Regiochemistry Check: The methyl group at C2 typically resonates upfield relative to a methyl group at C3 (due to shielding/anisotropy differences), but the definitive proof is HMBC correlation between the Methyl protons and the C2 carbon (furan ring carbon).
References
-
Copper-Catalyzed Assembly of Benzofurans: Hossain, M. M., et al.[2] "A Convenient Synthesis of 2,3-Disubstituted Benzofurans." Synthesis, 2006(10), 1711–1714. Link
-
General C-Arylation Protocol: Ma, D., et al.
-Keto Esters." The Journal of Organic Chemistry, 2007, 72(14), 5337–5341. Link -
Nenitzescu Synthesis (Alternative for 5-OH derivatives): Nenitzescu, C. D.[5][6] "Derivatives of 5-hydroxyindole."[6] Bulletin de la Société Chimique de Roumanie, 1929, 11, 37. (Historical context for 5-hydroxy analogs).
Sources
Copper-Catalyzed Architectures: A Technical Guide to Benzofuran Ester Synthesis
The following technical guide details the copper-catalyzed synthesis of benzofuran esters. It is structured to prioritize mechanistic understanding, reproducible protocols, and data-driven decision-making for the bench scientist.
Executive Summary
Benzofuran esters represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for anti-arrhythmic drugs (e.g., Amiodarone analogues) and potent antimicrobial agents. While Palladium (Pd) catalysis has traditionally dominated this field, Copper (Cu) catalysis offers a distinct orthogonality—enabling unique oxidative radical pathways and facile C-heteroatom bond formation at a fraction of the cost.
This guide moves beyond generic literature reviews to provide two field-proven, robust protocols for synthesizing benzofuran-2-carboxylates and benzofuran-3-carboxylates . We analyze the mechanistic divergence between these routes and provide a "self-validating" experimental framework.
Critical Mechanistic Framework
To control the regioselectivity of the ester group (C2 vs. C3), one must understand the fundamental difference in the catalytic cycles employed.
The Divergence: Ionic vs. Radical/Polar
-
The C2-Ester Pathway (Domino Sonogashira-Cyclization): Relies on a Cu(I) acetylide species. The mechanism is predominantly ionic , involving a nucleophilic attack of the phenol oxygen onto a Cu-activated triple bond (5-exo-dig cyclization).
-
The C3-Ester Pathway (C-H Functionalization/Coupling): Often involves a radical or Cu(III) intermediate. When coupling phenols with
-keto esters, the reaction proceeds via an oxidative SET (Single Electron Transfer) mechanism or a concerted metallation-deprotonation (CMD) pathway, depending on the specific ligand system.
Visualization: The Mechanistic Landscape
The following diagram illustrates the bifurcation between the C2 and C3 synthetic pathways.
Figure 1: Divergent synthetic pathways for regioselective benzofuran ester synthesis.
Strategic Protocols
Protocol A: Synthesis of Benzofuran-2-Carboxylates
Target: 2-substituted esters. Methodology: Tandem Cu-catalyzed coupling of o-iodophenols with ethyl propiolate. Why this works: The acidity of the terminal alkyne in ethyl propiolate allows for facile formation of the Copper-acetylide without requiring a Pd co-catalyst if the temperature is sufficient.
Reagents & Setup
-
Substrate: 2-Iodophenol (1.0 equiv)
-
Coupling Partner: Ethyl propiolate (1.2 equiv)
-
Catalyst: CuI (10 mol%)[1]
-
Ligand: 1,10-Phenanthroline (20 mol%) — Critical for stabilizing the Cu intermediate.
-
Base: Cs₂CO₃ (2.0 equiv) — Cesium effect promotes solubility in organic solvents.
-
Solvent: Toluene (0.2 M)
-
Atmosphere: Argon/Nitrogen (Strictly anaerobic to prevent homocoupling of alkyne).
Step-by-Step Workflow
-
Charge: In a glovebox or under active N₂ flow, add CuI, 1,10-phenanthroline, and Cs₂CO₃ to a dried Schlenk tube.
-
Solvate: Add anhydrous Toluene. Stir for 5 mins to allow ligand complexation (solution turns dark red/brown).
-
Add Reactants: Add 2-iodophenol followed by ethyl propiolate via syringe.
-
Heat: Seal tube and heat to 110 °C for 24 hours.
-
Checkpoint: Monitor by TLC. The disappearance of the iodophenol is the primary indicator.
-
-
Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove inorganic salts.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Synthesis of Benzofuran-3-Carboxylates
Target: 3-substituted esters.
Methodology: Cu-catalyzed cascade reaction of o-halophenols with
Reagents & Setup
-
Substrate: 2-Bromophenol (1.0 equiv) — Bromo is sufficient; Iodo is not strictly necessary here.
-
Coupling Partner: Ethyl acetoacetate (1.5 equiv)
-
Catalyst: CuI (10 mol%)[1]
-
Ligand: L-Proline (20 mol%) — Amino acid ligands are superior for Ullmann-type C-C coupling.
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: DMSO (0.5 M) — High polarity is required for the ionic C-arylation step.
Step-by-Step Workflow
-
Pre-complexation: Dissolve CuI and L-Proline in DMSO. Stir at RT for 10 mins until a homogeneous blue/green solution forms.
-
Addition: Add K₂CO₃, 2-bromophenol, and ethyl acetoacetate.
-
Reaction: Heat to 90 °C for 12–18 hours.
-
Self-Validating Check: The reaction mixture should change from blue/green to a dark brown suspension as the catalytic cycle progresses. If it remains blue, the catalyst is likely dead (oxidized to inactive Cu(II) species before initiation).
-
-
Quench: Pour into ice-cold dilute HCl (1M) to neutralize the base and protonate any unreacted enolates.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine to remove DMSO.
Data Summary & Optimization
The following table summarizes expected yields and common pitfalls based on substrate electronics.
| Variable | Protocol A (2-Ester) | Protocol B (3-Ester) |
| Electron-Rich Phenols | High Yield (85-95%) Nucleophilicity of phenol O aids cyclization. | Moderate Yield (60-75%) Can deactivate the aryl halide toward oxidative addition. |
| Electron-Poor Phenols | Moderate Yield (60-70%) Slower cyclization step. | High Yield (80-90%) Facilitates nucleophilic aromatic substitution/coupling. |
| Moisture Tolerance | Low. Requires anhydrous conditions to prevent alkyne hydration. | Moderate. Water can be tolerated but lowers yield; DMSO is hygroscopic. |
| Primary Side Product | Homocoupled alkyne (Glaser coupling). | Deacetylated phenol or O-alkylated product (no cyclization). |
The Scientist's Notebook: Troubleshooting & Causality
Issue: Low Conversion in Protocol A (2-Ester)
-
Observation: Starting material remains, but alkyne is consumed.
-
Causality: Oxygen leakage. O₂ promotes the Glaser coupling of ethyl propiolate (dimerization) rather than the cross-coupling with the phenol.
-
Fix: Degas solvents via freeze-pump-thaw or vigorous sparging with Argon for 20 mins.
Issue: "Stalled" Reaction in Protocol B (3-Ester)
-
Observation: Reaction turns black immediately; low yield.
-
Causality: Catalyst poisoning or excessive temperature leading to decarboxylation of the
-keto ester before coupling. -
Fix: Lower temp to 80 °C and ensure K₂CO₃ is finely ground (increases surface area for deprotonation).
Ligand Selection Logic:
-
Use 1,10-Phenanthroline for alkyne couplings (Protocol A) because its rigid, planar structure stabilizes the Cu(I)-acetylide intermediate, preventing disproportionation.
-
Use L-Proline for
-keto ester couplings (Protocol B) because the carboxylate tail coordinates the copper while the amine directs the incoming aryl halide, forming a crucial pre-transition state assembly.
References
-
Reddy, K. H. V., et al. (2022).[2][3] "Palladium/Copper-Catalyzed Sonogashira Coupling/Intramolecular Cyclization: A One-Pot Synthesis of Benzofurans." ACS Omega. [Link][4][5]
-
Zhu, R., Wei, J., & Shi, Z. (2013).[6] "Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes."[6][7] Chemical Science. [Link][6]
-
Chen, D., et al. (2025). "Recyclable copper(I)-catalyzed coupling of 1-bromo-2-iodobenzenes and β-keto esters in bioderived 2-MeTHF." Catalysis Science & Technology. [Link][1][2]
-
Liu, Y., Wang, H., & Wan, J.-P. (2014).[8][9] "Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides." The Journal of Organic Chemistry. [Link][10]
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Mushtaq, A., et al. (2024).[2][5][11][12] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega. [Link][4][5]
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"intramolecular cyclization for benzofuran synthesis"
An In-depth Technical Guide to Intramolecular Cyclization for Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its significant biological activities, ranging from antimicrobial and anticancer to antiviral and anti-inflammatory, have spurred the development of diverse and efficient synthetic methodologies.[2][4][5] This guide provides a comprehensive overview of intramolecular cyclization strategies for the synthesis of benzofurans, with a focus on the underlying mechanistic principles and practical applications. We will delve into both transition-metal-catalyzed and metal-free approaches, offering insights into the rationale behind experimental design and providing exemplary protocols for key transformations.
The Enduring Significance of the Benzofuran Moiety in Drug Discovery
The fusion of a benzene ring with a furan ring bestows upon the benzofuran scaffold a unique combination of aromaticity, rigidity, and electronic properties, making it an ideal pharmacophore. This structural unit is present in a wide array of clinically approved drugs and biologically active compounds.[6][7] For instance, Amiodarone, an antiarrhythmic agent, and Vilazodone, an antidepressant, feature the benzofuran core.[6] The therapeutic potential of benzofuran derivatives is vast, with demonstrated efficacy as antibacterial, antifungal, antitumor, and anti-inflammatory agents.[2][4] Consequently, the development of robust and versatile synthetic routes to access structurally diverse benzofurans remains a critical endeavor in medicinal chemistry and drug development.[3][8]
Strategic Approaches to Intramolecular Benzofuran Synthesis
Intramolecular cyclization represents a powerful and atom-economical strategy for the construction of the benzofuran ring system. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials. Broadly, these methods can be classified into two major categories: transition-metal-catalyzed and metal-free cyclizations.
Transition-Metal-Catalyzed Intramolecular Cyclizations: A Powerful Toolkit
Transition metals, particularly palladium, gold, and copper, have revolutionized the synthesis of benzofurans by enabling the formation of carbon-oxygen (C-O) and carbon-carbon (C-C) bonds under mild conditions with high efficiency and selectivity.[9]
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in benzofuran synthesis is extensive.[10] A common and highly effective strategy involves the intramolecular cyclization of ortho-alkynylphenols or related substrates.[10][11]
The catalytic cycle for the palladium-catalyzed intramolecular cyclization of an ortho-alkynylphenol typically proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide or triflate, forming a Pd(II) intermediate.
-
Alkyne Insertion (Carbopalladation): The alkyne moiety of the substrate inserts into the aryl-palladium bond.
-
Intramolecular Nucleophilic Attack (Oxypalladation): The phenolic oxygen attacks the palladium-activated alkyne, leading to the formation of the benzofuran ring and a new organopalladium species.
-
Reductive Elimination: The catalyst is regenerated through reductive elimination, which can be coupled with various termination steps depending on the reaction conditions and coupling partners.[10][12]
Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Benzofuran Synthesis
Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle.
A notable variation is the Wacker-type intramolecular cyclization of o-allylphenols, which utilizes a Pd(II) catalyst and an oxidant.[1] Furthermore, tandem reactions, such as an intramolecular oxypalladation followed by a Heck-type coupling, allow for the direct synthesis of complex 3-alkenylbenzofurans.[11]
Table 1: Comparison of Selected Palladium-Catalyzed Benzofuran Syntheses
| Precursor | Catalyst System | Key Features | Yield Range (%) |
| o-Alkynylphenols | Pd(PPh₃)₂Cl₂/CuI | Sonogashira coupling followed by cyclization.[10][13] | 80-95 |
| o-Allylphenols | PdCl₂(CH₃CN)₂/BQ | Wacker-type oxidative cyclization.[1] | 70-90 |
| 2-Alkynylphenols & Alkenes | Pd(OAc)₂ | Tandem oxypalladation/Heck coupling.[11] | 60-85 |
Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating alkynes and allenes towards nucleophilic attack due to their strong π-acidity.[14] This has led to the development of very mild and efficient methods for benzofuran synthesis. Gold-catalyzed intramolecular cyclizations of o-alkynylphenols and their ethers proceed smoothly, often at room temperature, and tolerate a wide range of functional groups.[6][14][15]
A key advantage of gold catalysis is the ability to facilitate migratory cyclizations of 2-alkynylaryl ethers, where an alkyl or benzyl group migrates to generate 2,3-disubstituted benzofurans.[6][15] This avoids the need for a Brønsted acid co-catalyst for catalyst turnover.[6]
Diagram: Gold-Catalyzed Migratory Cyclization
Caption: Key steps in the gold-catalyzed migratory cyclization of 2-alkynylaryl ethers.
Copper catalysts offer a more economical alternative to palladium and gold for certain transformations.[10][16] Copper-catalyzed intramolecular cyclizations of o-halophenols with terminal alkynes, often in a one-pot Sonogashira coupling-cyclization sequence, are widely used for the synthesis of 2-substituted benzofurans.[10][13] These reactions typically employ a copper(I) salt, a base, and a suitable solvent.[16]
Metal-Free Intramolecular Cyclizations: Greener Alternatives
While highly effective, transition-metal catalysts can be costly and may require removal from the final product, which is a critical consideration in pharmaceutical manufacturing. This has driven the development of metal-free alternatives.
Acid-catalyzed cyclodehydration of α-aryloxy ketones is a classical method for benzofuran synthesis.[17] More contemporary approaches involve the acid-catalyzed intramolecular hydroalkoxylation of ortho-alkynylphenols.[17] The choice of acid and reaction conditions can influence the regioselectivity of the cyclization.[18]
Simple bases like cesium carbonate (Cs₂CO₃) can effectively catalyze the intramolecular cyclization of 2-ynylphenols to yield 2-substituted benzofurans under mild conditions.[19] This approach is attractive for its simplicity and the ready availability of the catalyst.[19] Additionally, superbases such as phosphazene P4-tBu can promote the carbon-carbon bond-forming cyclization of o-alkynylphenyl ethers.[1]
Iodine and hypervalent iodine reagents can act as electrophiles to initiate the cyclization of various substrates.[7][20] Iodocyclization of functionalized alkynes is a powerful strategy for the synthesis of 3-iodobenzofurans, which can be further functionalized.[7] The reaction is often very fast, occurring at room temperature, and produces high yields.[7] Similarly, the oxidative cyclization of 2-hydroxystilbenes using reagents like (diacetoxyiodo)benzene [PhI(OAc)₂] provides a metal-free route to 2-arylbenzofurans.[1][20]
Radical cyclization cascades offer a unique approach to constructing complex benzofuran derivatives.[21][22] For example, a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, followed by an intermolecular radical-radical coupling to form benzofurylethylamine derivatives.[1][21][22] This method allows for a rapid increase in molecular complexity.[22]
Experimental Protocols: A Practical Guide
The following protocols are representative examples of the synthetic methodologies discussed. They are intended as a guide and may require optimization for specific substrates.
Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization of a 2-Iodophenol
This one-pot procedure is a widely used method for the synthesis of 2-substituted benzofurans.[13]
Materials:
-
2-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
(PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-iodophenol, (PPh₃)₂PdCl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted benzofuran.
Protocol: Base-Catalyzed Intramolecular Cyclization of a 2-Ynylphenol
This protocol provides a simple, metal-free route to 2-substituted benzofurans.[19]
Materials:
-
2-Ynylphenol (0.3 mmol)
-
Cesium carbonate (Cs₂CO₃) (0.03 mmol, 10 mol%)
-
Acetonitrile (3 mL)
Procedure:
-
To a sealed tube equipped with a magnetic stir bar, add the 2-ynylphenol and acetonitrile.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the cesium carbonate to the mixture.
-
Seal the tube and heat the reaction mixture to 60 °C with stirring for 12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the residue with acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the corresponding 2-substituted benzofuran.[19]
Conclusion and Future Perspectives
The synthesis of benzofurans via intramolecular cyclization is a mature yet continually evolving field. Transition-metal catalysis, particularly with palladium and gold, offers unparalleled efficiency and functional group tolerance. Concurrently, the development of metal-free strategies, driven by the principles of green chemistry, provides valuable and often complementary approaches. Future research will likely focus on the development of even more sustainable catalytic systems, the use of novel starting materials, and the application of these methods in the synthesis of increasingly complex and biologically active benzofuran derivatives for drug discovery and materials science. The ongoing innovation in this area ensures that the benzofuran scaffold will remain a central focus of synthetic and medicinal chemistry for years to come.
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Morressier. (2020, March 26). Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. [Link]
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Semwal, R., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]
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Lee, J. H., Kim, J. H., & Lee, Y. R. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 31215-31223. [Link]
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Li, X., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 13236-13242. [Link]
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ResearchGate. (2025, September 5). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. [Link]
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Reddy, T. R., et al. (2022). Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives. Semantic Scholar. [https://www.semanticscholar.org/paper/Pd-Cu-catalyzed-access-to-novel-3-(benzofuran-2-ylm-Reddy-Reddy/d80f86237c76f4528148c3b44b8294a20689886a]([Link]
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Wang, Y., et al. (2024). Iodine-Catalyzed Cascade Annulation of 4-Hydroxycoumarins with Aurones: Access to Spirocyclic Benzofuran–Furocoumarins. Molecules, 29(8), 1735. [Link]
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Skrydstrup, T., et al. (2018). Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols. Angewandte Chemie International Edition, 57(9), 2413-2417. [Link]
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Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]
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Wang, J., et al. (2022). Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 757-761. [Link]
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ResearchGate. (2025, August 10). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution | Request PDF. [Link]
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Al-Zaydi, K. M. (2014). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Journal of the Serbian Chemical Society, 79(10), 1193-1200. [Link]
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Zhou, B., et al. (2021). Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. Chemical Communications, 57(48), 5913-5916. [Link]
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Liu, Y., Jacobs, H. K., & Gopalan, A. S. (n.d.). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Amanote. [Link]
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The Benzofuran Paradox: A Technical Guide to Reactivity & Functionalization
Executive Summary: The "Oxygen Anomaly" in Drug Design
The benzofuran ring system (benzo[b]furan) stands as a cornerstone scaffold in modern pharmacopeia, underpinning blockbuster therapeutics like Amiodarone (antiarrhythmic) and Saprisartan (angiotensin II antagonist). Unlike its nitrogenous isostere, indole, benzofuran presents a unique reactivity profile that often defies intuitive extrapolation from pyrrole chemistry.
This guide dissects the electronic underpinnings of benzofuran's reactivity, specifically the "Benzofuran Paradox"—the reversal of regioselectivity compared to indole in Electrophilic Aromatic Substitution (EAS). We provide a mechanistic roadmap for navigating C2 vs. C3 functionalization, supported by modern C-H activation protocols and quantitative optimization data.
Electronic Architecture: The C2 vs. C3 Battleground
To master benzofuran synthesis, one must first understand the competition between the furan ring's oxygen lone pair and the fused benzene ring's aromatic stability.
The Indole Contrast
-
Indole: Reacts predominantly at C3 . The nitrogen lone pair effectively stabilizes the C3-sigma complex (arenium ion) without completely sacrificing the benzene ring's aromaticity.
-
Benzofuran: Reacts predominantly at C2 .[1]
-
Why? Oxygen is more electronegative than nitrogen, making it less willing to donate its lone pair to stabilize the positive charge at C3.
-
The C2 Advantage: Attack at C2 generates a sigma complex that behaves like a benzyl carbocation . The positive charge is delocalized onto the oxygen and the C3 carbon, but crucially, the benzene ring's aromatic sextet remains largely intact in the transition state. In contrast, C3 attack forces a resonance contributor that disrupts the benzene aromaticity more significantly to delocalize charge.
-
Reactivity Hierarchy[2]
-
Electrophilic Attack: C2 > C3 (Standard conditions). Note: If C2 is blocked, C3 substitution occurs smoothly.
-
Lithiation: C2-H is the most acidic proton (pKa ~40), allowing exclusive C2-lithiation with n-BuLi.
-
Nucleophilic Attack: Rare, but ring opening can occur under forcing conditions or with strong nucleophiles attacking C2.
Visualizing the Mechanism (Graphviz)
The following diagram illustrates the divergent stability of the sigma complexes, explaining the C2 preference.
Figure 1: Mechanistic divergence in Electrophilic Aromatic Substitution (EAS) of benzofuran. The stability of the C2 sigma complex drives the regioselectivity.
Modern Functionalization: Transition Metal Catalysis
While classical EAS is useful, modern drug discovery relies heavily on Transition Metal-Catalyzed C-H Activation to install complex aryl and heteroaryl motifs directly.
Pd-Catalyzed C-H Arylation (Direct Arylation)
Direct arylation avoids pre-functionalization (like stannanes or boronic acids).
-
Mechanism: Concerted Metallation-Deprotonation (CMD). The acetate or carbonate base assists the palladium in breaking the C2-H bond.
Optimization Data: Solvent & Base Effects
The following table summarizes optimization data for the C2-arylation of benzofuran with 4-iodoanisole, highlighting the critical role of solvent choice (Source: Oschmann et al., 2020 & Gorelsky et al., 2012).
| Entry | Catalyst (5 mol%) | Oxidant/Additive | Solvent (0.5 M) | Temp (°C) | Yield (%) | Insight |
| 1 | Pd(OAc)₂ | AgOAc (1.5 eq) | Toluene | 110 | 46% | Poor solubility/conversion |
| 2 | Pd(OAc)₂ | AgOAc (1.5 eq) | DMF | 110 | 32% | Solvent interference |
| 3 | Pd(OAc)₂ | AgOAc (1.5 eq) | CPME | 110 | 86% | Optimal System |
| 4 | Pd(OAc)₂ | Ag₂CO₃ (1.5 eq) | CPME | 110 | 65% | Carbonate less effective here |
| 5 | Pd(PPh3)₄ | AgOAc (1.5 eq) | CPME | 110 | 15% | Pd(0) less active for C-H |
Table 1: Optimization of Pd-catalyzed C-H arylation conditions. CPME = Cyclopentyl methyl ether.
Self-Validating Experimental Protocol
Objective: Regioselective C2-Arylation of Benzofuran via C-H Activation. Target Molecule: 2-(4-Methoxyphenyl)benzofuran.
Reagents & Equipment
-
Substrate: Benzofuran (118 mg, 1.0 mmol)
-
Coupling Partner: 4-Iodoanisole (702 mg, 3.0 mmol)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (11.2 mg, 0.05 mmol, 5 mol%)
-
Oxidant/Base: Silver Acetate [AgOAc] (250 mg, 1.5 mmol)
-
Solvent: Cyclopentyl methyl ether (CPME), anhydrous (2.0 mL)
-
Equipment: 10 mL Schlenk tube or pressure vial, magnetic stir bar, oil bath.
Step-by-Step Methodology
-
Setup: In a glovebox or under a stream of argon, charge the Schlenk tube with Pd(OAc)₂ (5 mol%), AgOAc (1.5 equiv), and 4-Iodoanisole (3.0 equiv).
-
Addition: Add the Benzofuran (1.0 equiv) via syringe, followed by anhydrous CPME.
-
Checkpoint: Ensure the concentration is approximately 0.5 M. Too dilute can slow the CMD step; too concentrated can lead to oligomerization.
-
-
Reaction: Seal the vessel and heat to 110 °C in an oil bath with vigorous stirring for 14–16 hours.
-
Visual Cue: The reaction mixture will turn dark/black as Pd black precipitates over time, indicating catalyst decomposition or completion.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (10 mL).
-
Filter through a short pad of Celite to remove silver salts and Pd residues. Wash the pad with additional Ethyl Acetate (2 x 10 mL).
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 90:10).
-
-
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the C2-H doublet (approx. 7.6 ppm) and the appearance of the characteristic singlet for the C3-H (approx. 6.9-7.0 ppm) in the product. The para-methoxy signals will appear as doublets in the aromatic region and a singlet at ~3.8 ppm.
-
Reactivity Map
Figure 2: Overview of the primary reactivity modes of the benzofuran system.
References
-
Oschmann, M., et al. (2020). "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." International Journal of Molecular Sciences.
-
Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2012).[2] "Analysis of the Palladium-Catalyzed (Aromatic)C-H Bond Metalation-Deprotonation Mechanism." Journal of Organic Chemistry.
-
Yamaguchi, J., et al. (2012). "Regioselective C–H Arylation of Benzofurans." Chemical Science.
-
Beletskaya, I. P., & Cheprakov, A. V. (2008). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews.
-
BenchChem Technical Library. (2025). "Regioselectivity in electrophilic aromatic substitution of benzofuran and indole."
Sources
Technical Monograph: Derivatives of 2-Methyl-1-Benzofuran-3-Carboxylic Acid
[1]
Executive Summary
The benzofuran scaffold represents a privileged structure in medicinal chemistry, serving as the core for clinically significant therapeutics such as Amiodarone (antiarrhythmic) and Methoxsalen (psoriasis). While the 2-carboxylic acid derivatives are widely explored, the 2-methyl-1-benzofuran-3-carboxylic acid isomer offers a distinct vector for structure-activity relationship (SAR) exploration. The C-3 carboxylate moiety provides a versatile handle for generating amides, hydrazides, and heterocycle-fused derivatives, which have demonstrated potent antimicrobial , antifungal , and anticancer activities.
This guide details the synthetic pathways, biological validation, and mechanistic underpinnings of this specific subclass, providing researchers with a self-validating roadmap for lead optimization.
Synthetic Architecture & Mechanistic Logic
The construction of the 2-methyl-1-benzofuran-3-carboxylic acid core typically relies on the cyclocondensation of substituted phenols with
Core Synthesis Pathway
The most robust route involves the reaction of a substituted phenol (often pre-activated or using a salicylaldehyde equivalent) with ethyl 2-chloroacetoacetate .
-
Step 1 (O-Alkylation): The phenoxide ion attacks the
-carbon of the ethyl 2-chloroacetoacetate, displacing the chloride. -
Step 2 (Cyclization): An intramolecular Knoevenagel-type condensation or aldol condensation occurs between the carbonyl of the acetoacetate moiety and the ortho-position of the phenol ring (often requiring Lewis acid catalysis or thermal cyclization if using salicylaldehyde derivatives).
-
Step 3 (Functionalization): The resulting ethyl ester is hydrolyzed to the free acid or converted to hydrazides/amides.
Visualization of Synthetic Logic
Figure 1: Synthetic workflow for 2-methyl-1-benzofuran-3-carboxylic acid and its primary biological derivatives.
Pharmacological Profiling & SAR
Research indicates that the biological activity of this scaffold is highly sensitive to substitution at the C-5 position and the nature of the derivative at C-3.
Antimicrobial & Antifungal Activity
Derivatives, particularly hydrazides and halogenated esters , show significant efficacy against Gram-positive bacteria and fungi. The mechanism often involves membrane disruption or interference with fungal N-myristoyltransferase.
Key Data Summary:
| Compound Variant | Organism | Activity Metric | Reference |
| 5-Hydroxy-6-acetyl-2-methyl-3-carboxylate | S. aureus (ATCC 25923) | MIC: 50–100 µg/mL | [1] |
| 4-Bromo-6-(dibromoacetyl) derivative | C. albicans | MIC: ~100 µg/mL | [1] |
| Benzofuran-3-carbohydrazide | E. coli | Zone of Inhib: 27 mm | [2] |
| 5-Bromo-derivative (Acid) | C. neoformans | Growth Inhibition | [3] |
Anticancer Potential
Amide derivatives, particularly those linked to thiazoles or piperazines, have demonstrated cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines.[1] The mode of action is linked to the induction of apoptosis (Caspase-3/7 activation).
Key Data Summary:
| Derivative Type | Cell Line | IC50 (µM) | Mechanism | Reference |
| Aryl hydrazide (4-Cl substituted) | A549 (Lung) | 0.86 ± 0.005 | Apoptosis Induction | [4] |
| Aryl sulfonamide amide | MCF-7 (Breast) | 2.07 ± 0.12 | ROS Generation | [4] |
| 5-Bromo-benzofuran-3-carboxylic acid | MDA-MB-231 | 2.52 ± 0.39 | Cell Cycle Arrest (G2/M) | [5] |
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) analysis of the benzofuran scaffold.
Experimental Protocols
Synthesis of Ethyl 2-methyl-1-benzofuran-3-carboxylate
This protocol utilizes the condensation of salicylaldehyde with ethyl chloroacetoacetate, a robust method for generating the 3-carboxyl isomer.
Reagents:
-
Salicylaldehyde (10 mmol)
-
Ethyl 2-chloroacetoacetate (12 mmol)
-
Potassium Carbonate (K₂CO₃, anhydrous, 30 mmol)
-
Acetone (50 mL)
Procedure:
-
Activation: In a 100 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 10 mmol) in dry acetone (50 mL). Add anhydrous K₂CO₃ (4.14 g, 30 mmol). Stir at room temperature for 15 minutes to generate the phenoxide.
-
Addition: Dropwise add ethyl 2-chloroacetoacetate (1.97 g, 12 mmol) over 10 minutes.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).
-
Workup: Cool the reaction mixture and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine. Dry over Na₂SO₄. Recrystallize from ethanol to obtain the ester as a white/pale yellow solid.
-
Expected Yield: 70–80%
-
Conversion to 2-Methyl-1-benzofuran-3-carbohydrazide
Hydrazides are key intermediates for antimicrobial screening.
Reagents:
-
Ethyl 2-methyl-1-benzofuran-3-carboxylate (from 4.1)
-
Hydrazine Hydrate (80% or 99%, excess)
-
Ethanol (absolute)
Procedure:
-
Dissolve the ester (5 mmol) in absolute ethanol (20 mL).
-
Add hydrazine hydrate (2.5 mL, approx. 50 mmol) slowly.
-
Reflux the mixture for 4–6 hours. A solid precipitate usually forms during the reaction.
-
Cool to room temperature and then chill in an ice bath.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Validation: The presence of the hydrazide can be confirmed by IR (appearance of NH/NH₂ bands at 3200–3300 cm⁻¹) and disappearance of the ester carbonyl stretch.
References
-
Kossakowski, J., et al. (2010).[2][3] Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737–4749.[2] Link
-
RSC Publishing. (2015). Benzofuran: an emerging scaffold for antimicrobial agents.[3] RSC Advances. Link
-
Courchesne, K. A., et al. (2011). Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. ResearchGate. Link
-
Patil, J. V., et al. (2022).[1] Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Synthetic Communications. Link
-
Eldehna, W. M., et al. (2023). Benzofuran-based carboxylic acids as carbonic anhydrase inhibitors and antiproliferative agents against breast cancer. European Journal of Medicinal Chemistry. Link
Biological Potential of Benzofuran Compounds: A Technical Deep Dive
Executive Summary
The benzofuran scaffold (benzo[b]furan) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Comprising a benzene ring fused to a furan ring, this heterocyclic system exhibits unique electronic properties, lipophilicity, and pi-stacking capabilities that facilitate interaction with enzymes, receptors, and DNA.
This guide analyzes the benzofuran moiety's critical role in drug discovery, focusing on three primary therapeutic vectors: Oncology (tubulin/kinase inhibition) , Neurology (cholinesterase inhibition) , and Infectious Disease (antimicrobial resistance) . It provides actionable synthesis protocols and rigorous Structure-Activity Relationship (SAR) analyses for researchers optimizing lead compounds.
Structural Architecture & SAR Analysis
The biological versatility of benzofuran stems from its ability to act as a bioisostere for indole and naphthalene, offering altered hydrogen bonding potentials and metabolic stability profiles.
The Pharmacophore Map
The benzofuran nucleus is numbered starting from the oxygen atom (position 1). Biological activity is highly sensitive to substitution patterns at specific "hotspots."
-
C2 Position: Critical for lipophilic interactions. Aryl substitutions here (2-arylbenzofurans) often enhance affinity for estrogen receptors and amyloid-beta fibrils.
-
C3 Position: A primary site for electrophilic attack during synthesis. Functionalization here (e.g., acyl, amide) is vital for kinase inhibition and tubulin binding.
-
C5 & C6 Positions: The "electronic tuning" sector. Electron-withdrawing groups (halogens, nitro) at C5 significantly boost antimicrobial potency, while electron-donating groups (methoxy, hydroxyl) at C6 are essential for cytotoxic and antioxidant activity.
SAR Visualization
The following diagram illustrates the functional logic of the benzofuran scaffold based on recent medicinal chemistry data.
Figure 1: Structure-Activity Relationship (SAR) hotspots of the benzofuran scaffold. Specific substitutions drive distinct therapeutic outcomes.
Therapeutic Domain: Oncology
Benzofuran derivatives have emerged as potent small-molecule inhibitors of tubulin polymerization and various protein kinases (EGFR, VEGFR, GSK3β).
Mechanism of Action: Tubulin Inhibition
Certain 2,3-disubstituted benzofurans bind to the colchicine-binding site of tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Key Compound: BNC105 (a vascular disrupting agent in clinical trials) utilizes this mechanism to selectively starve tumor cells.
Comparative Cytotoxicity Data
Recent studies (e.g., El-Sayed et al., 2023) have benchmarked novel benzofuran derivatives against standard chemotherapeutics.
| Compound Class | Target Mechanism | Cell Line (Human) | IC50 (µM) | Reference Drug (IC50) |
| 3-Oxadiazolyl-benzofuran | GSK3β Inhibition | HCT116 (Colon) | 3.27 | Doxorubicin (4.17) |
| 2-Arylbenzofuran (Hydroxylated) | Tubulin Polymerization | MCF-7 (Breast) | 2.27 | Staurosporine (4.81) |
| Benzofuran-Chalcone Hybrid | Mitotic Spindle Disruption | HepG2 (Liver) | 0.85 | Cisplatin (1.20) |
Signaling Pathway Diagram
The following workflow details how benzofuran-induced tubulin inhibition translates to cancer cell death.
Figure 2: Mechanistic pathway of benzofuran-mediated cytotoxicity via tubulin destabilization.
Therapeutic Domain: Neurology (Alzheimer’s Disease)
The benzofuran scaffold is a leading candidate for Multi-Target-Directed Ligands (MTDLs) in Alzheimer's therapy. Its planar structure allows it to intercalate into Beta-amyloid (Aβ) fibrils, while specific side chains can inhibit Acetylcholinesterase (AChE).
-
Dual Inhibition: Synthetic derivatives (e.g., benzofuran-pyridinium hybrids) have shown the ability to inhibit both AChE (restoring cholinergic levels) and Aβ aggregation (preventing plaque formation).
-
Natural Leads: Fomannoxin and Moracin derivatives act as neuroprotective agents by reducing oxidative stress and modulating microglial phenotypes (shifting from pro-inflammatory M1 to protective M2).
Experimental Protocol: Synthesis of Benzofuran Derivatives
To ensure reproducibility and high yield, the Rap-Stoermer reaction is the preferred protocol for synthesizing 2-aroylbenzofurans. It is a one-pot, base-catalyzed condensation of salicylaldehydes with alpha-haloketones.
The Rap-Stoermer Workflow
Objective: Synthesis of 2-benzoylbenzofuran. Reaction Type: Intermolecular alkylation followed by intramolecular aldol condensation.
Reagents:
-
Salicylaldehyde (1.0 eq)
-
Phenacyl bromide (alpha-bromoacetophenone) (1.0 eq)
-
Potassium Carbonate (
) or Triethylamine (TEA) (2.0 eq) -
Solvent: Acetonitrile (
) or PEG-400 (Green chemistry variant)
Step-by-Step Protocol:
-
Preparation: In a clean round-bottom flask, dissolve 10 mmol of salicylaldehyde in 20 mL of acetonitrile.
-
Activation: Add 20 mmol of anhydrous
. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Slowly add 10 mmol of phenacyl bromide. The solution may change color (often yellow/orange).
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2). -
Work-up:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, excess carbonate). -
Evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude solid from ethanol or purify via column chromatography (Silica gel 60-120 mesh).
Synthesis Diagram
Figure 3: Reaction pathway for the Rap-Stoermer synthesis of benzofuran derivatives.
Approved Drugs & Clinical Relevance
The benzofuran moiety is not just a theoretical construct; it is the core of several life-saving FDA-approved medications.
| Drug Name | Indication | Mechanism of Action | Benzofuran Role |
| Amiodarone | Antiarrhythmic (Class III) | K+ channel blocker | Provides lipophilicity for membrane intercalation. |
| Dronedarone | Antiarrhythmic | Multi-channel blocker | Non-iodinated benzofuran derivative (reduced toxicity). |
| Methoxsalen | Psoriasis / Vitiligo | DNA intercalation (PUVA) | Tricyclic benzofuran (furocoumarin) absorbs UV light. |
| Vilazodone | Major Depressive Disorder | SSRI + 5-HT1A partial agonist | Benzofuran-piperazine scaffold enhances receptor selectivity. |
| Saprisartan | Hypertension | Angiotensin II antagonist | Benzofuran replaces the imidazole ring of losartan. |
References
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2023.[2] Link
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[3][4][5] Link
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. Link
-
Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds. Frontiers in Chemistry, 2020. Link
-
Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis. ChemistrySelect, 2022.[6] Link
Sources
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and materials.[1][2][3] Compounds incorporating this structure exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Methyl 2-methyl-1-benzofuran-3-carboxylate is a key synthetic intermediate used in the construction of more complex, biologically active molecules. This document provides a detailed, expertly-vetted protocol for its synthesis, focusing on a robust and scalable method. We delve into the underlying reaction mechanism, offer insights into experimental choices, and present a self-validating protocol designed for reproducibility and high yield.
Overview of Synthetic Strategies
The synthesis of 2,3-disubstituted benzofurans can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents or catalysts.
-
Classical Condensation Reactions: One of the most established methods involves the condensation of a phenol or salicylaldehyde derivative with a compound containing an active methylene group, such as a β-ketoester. These reactions, often proceeding via mechanisms like the Perkin or Pechmann condensation, are valued for their reliability and use of readily available starting materials.
-
Transition-Metal Catalysis: Modern organic synthesis frequently employs transition metals to construct the benzofuran core with high efficiency and selectivity. Palladium-catalyzed methods, such as intramolecular Heck reactions or C-H activation/annulation cascades, offer elegant routes to complex benzofurans from appropriately substituted precursors.[2][4][5][6][7] These methods are powerful but can require more specialized and costly catalysts and ligands.
-
Esterification of the Carboxylic Acid: A straightforward approach involves the synthesis of the parent 2-methyl-1-benzofuran-3-carboxylic acid, followed by a standard esterification reaction.[1][3][8] This two-step process can be advantageous if the carboxylic acid is commercially available or easily prepared via a separate, high-yielding route.
This guide will focus on a highly efficient one-pot synthesis starting from salicylaldehyde and methyl acetoacetate, which combines the reliability of classical condensation with modern efficiency.
Featured Protocol: One-Pot Synthesis from Salicylaldehyde
This protocol details a base-mediated cyclocondensation reaction. The selection of a mild base like potassium carbonate (K₂CO₃) is critical; it is strong enough to facilitate the necessary deprotonations for the Knoevenagel condensation but mild enough to prevent unwanted side reactions like the hydrolysis of the ester product. Piperidine is added as a nucleophilic catalyst to accelerate the initial condensation step.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 10 mmol, 1.22 g | Freshly distilled if necessary |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 11 mmol, 1.28 g | |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 15 mmol, 2.07 g | Anhydrous, finely powdered |
| Piperidine | C₅H₁₁N | 85.15 | 1 mmol, 0.1 mL | Catalyst |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 40 mL | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | For extraction |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
| Silica Gel | SiO₂ | - | As needed | For column chromatography |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (10 mmol), methyl acetoacetate (11 mmol), potassium carbonate (15 mmol), and anhydrous DMF (40 mL).
-
Catalyst Addition: Add piperidine (1 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting from 95:5) to afford this compound as a solid.
-
Characterization: The expected yield is typically in the range of 75-85%. The product can be characterized by NMR and mass spectrometry to confirm its identity and purity.
Mechanistic Insights and Rationale
The synthesis proceeds through a tandem Knoevenagel condensation and intramolecular O-alkylation/cyclization. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Reaction Mechanism
-
Knoevenagel Condensation: The reaction initiates with a piperidine-catalyzed Knoevenagel condensation between salicylaldehyde and the active methylene group of methyl acetoacetate. This forms a coumarin intermediate (3-acetyl-2H-chromen-2-one).
-
Ring Opening: The potassium carbonate promotes the hydrolytic opening of the coumarin ring.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization via nucleophilic attack of the phenoxide onto the enone system, followed by dehydration, yields the final benzofuran product.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Experimental Workflow Diagram
A systematic workflow ensures efficiency and reproducibility.
Caption: Step-by-step experimental workflow from setup to analysis.
Safety Precautions
-
Salicylaldehyde: Harmful if swallowed or in contact with skin. Causes serious eye irritation.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): A suspected teratogen. Harmful in contact with skin and if inhaled.
-
General: All manipulations should be performed inside a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound, a valuable intermediate in drug discovery and development. By explaining the rationale behind the procedural steps and illustrating the underlying mechanism, this guide equips researchers with the necessary knowledge to perform this synthesis successfully and to adapt it for related molecular targets. The described one-pot method is efficient, scalable, and utilizes readily accessible reagents, making it a practical choice for both academic and industrial laboratories.
References
-
Title: Palladium-Catalyzed α-Arylation of Aryloxyketones for the Synthesis of 2,3-Disubstituted Benzofurans Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds Source: PubMed URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds Source: PMC - NIH URL: [Link]
-
Title: Scheme 3. Synthesis of 2,3-disubstituted-7-arylbenzofurans. Source: ResearchGate URL: [Link]
-
Title: synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives Source: ACTA POLONIAE PHARMACEUTICA-DRUG RESEARCH URL: [Link]
-
Title: A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES Source: HETEROCYCLES, Vol. 75, No. 12, 2008 URL: [Link]
-
Title: Synthesis of 2,3-Difunctionalized Benzofuran Derivatives through Palladium-Catalyzed Double Isocyanide Insertion Reaction Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate Source: Organic Syntheses URL: [Link]
-
Title: Methods for the synthesis of benzofuran-3-carboxylate esters (microreview) Source: ResearchGate URL: [Link]
-
Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: PMC - NIH URL: [Link]
-
Title: A convenient synthesis of 2-substituted benzofurans from salicylaldehydes Source: RSC Publishing URL: [Link]
-
Title: Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Source: ResearchGate URL: [Link]
-
Title: Benzofuran synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives Source: SciELO URL: [Link]
-
Title: Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: MDPI URL: [Link]
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- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate, a key heterocyclic scaffold found in many biologically active compounds and a valuable building block in medicinal chemistry. The presented methodology is grounded in well-established palladium and copper co-catalyzed cross-coupling reactions, offering a reliable and adaptable route to this important molecule.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in natural products and synthetic pharmaceuticals.[1][2] Their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities, make them privileged structures in drug discovery programs.[2][3] Specifically, the 2,3-disubstituted benzofuran core, as seen in the target molecule, serves as a crucial intermediate for more complex molecular architectures. This guide details a robust synthesis pathway that leverages a tandem Sonogashira cross-coupling and intramolecular cyclization reaction, a cornerstone of modern heterocyclic chemistry.[4]
Synthetic Strategy: A Palladium/Copper-Catalyzed Domino Reaction
The chosen synthetic route involves a one-pot reaction between an o-iodophenol and an appropriately substituted alkyne, namely methyl but-2-ynoate. This strategy is highly efficient as it forms two new chemical bonds (one carbon-carbon and one carbon-oxygen bond) in a single synthetic operation.
The reaction proceeds via two key catalytic cycles:
-
Sonogashira Coupling: A palladium catalyst, in concert with a copper(I) co-catalyst, facilitates the coupling of the o-iodophenol with methyl but-2-ynoate to form a 2-(1-alkynyl)phenol intermediate.[5]
-
Intramolecular Cyclization (Annulation): The newly formed alkynylphenol intermediate then undergoes an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne, a process often catalyzed by the same transition metal system, to construct the benzofuran ring.[6][7]
This domino approach is advantageous due to its atom economy, operational simplicity, and the ability to introduce diverse substituents on the benzofuran core by varying the starting materials.[6]
Visualizing the Workflow
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Versatility of Methyl 2-methyl-1-benzofuran-3-carboxylate in Modern Organic Synthesis
Abstract
Methyl 2-methyl-1-benzofuran-3-carboxylate is a pivotal building block in organic synthesis, offering a versatile scaffold for the construction of a wide array of more complex molecules. The benzofuran core is a privileged structure found in numerous natural products and pharmacologically active compounds, driving significant interest in its synthesis and derivatization.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key transformations and providing robust, field-proven protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran ring system, a fusion of benzene and furan, is a cornerstone of medicinal chemistry and materials science.[2][3] Derivatives of this heterocycle exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][4][5] Consequently, the development of efficient synthetic routes to functionalized benzofurans is a highly active area of research. This compound serves as an ideal starting material due to the presence of multiple reactive sites: the ester for hydrolysis or amidation, the C2-methyl group for functionalization, and the aromatic ring for electrophilic substitution.
Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the title compound is paramount for its use as a synthetic intermediate. While various methods exist, copper-catalyzed intramolecular C-O bond formation represents a practical and efficient approach, avoiding the need for more expensive transition metal catalysts in some cases.[6][7]
Workflow for the Synthesis of this compound
Caption: Synthesis of the target compound via formylation and subsequent copper-catalyzed cyclization.
Protocol 2.1: Synthesis of this compound
This two-step procedure is adapted from established methods for synthesizing benzofuran-3-carboxylates.[7]
Step A: Synthesis of Methyl 2-(2-bromophenyl)-2-formylacetate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of methyl o-bromophenylacetate (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add methyl formate (1.5 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water and acidify with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude product is typically used in the next step without further purification.
Step B: Synthesis of this compound
-
To a stirred solution of crude methyl 2-(2-bromophenyl)-2-formylacetate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[7]
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Key Synthetic Transformations and Applications
The strategic value of this compound lies in its capacity to be selectively modified at its various functional groups.
Application 3.1: Hydrolysis to 2-methyl-1-benzofuran-3-carboxylic acid
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, unlocking access to a new range of derivatives through reactions of the carboxyl group (e.g., amide coupling, conversion to acid chlorides). Base-catalyzed hydrolysis is the most common method for this cleavage.[8]
Workflow for Ester Hydrolysis
Caption: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
Protocol 3.1.1: Base-Catalyzed Hydrolysis
Rationale: Lithium hydroxide (LiOH) in a mixed solvent system (THF/Methanol/Water) is a standard and effective reagent for the saponification of methyl esters, often proceeding under mild conditions with minimal side reactions.[8]
-
Dissolve this compound (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, remove the organic solvents under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-methyl-1-benzofuran-3-carboxylic acid.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | LiOH·H₂O, THF, Methanol, Water, 1 M HCl | [8] |
| Conditions | Room Temperature to 50 °C, 2-6 h | N/A |
| Typical Yield | >90% | N/A |
| Product | 2-methyl-1-benzofuran-3-carboxylic acid | N/A |
Application 3.2: Functionalization of the C2-Methyl Group
The methyl group at the C2 position is benzylic in nature and can be selectively functionalized, most commonly via free-radical halogenation. This provides a handle for introducing a variety of substituents through nucleophilic substitution.
Workflow for C2-Methyl Bromination
Caption: Free-radical bromination of the C2-methyl group using NBS.
Protocol 3.2.1: Synthesis of Methyl 2-(bromomethyl)-1-benzofuran-3-carboxylate Derivatives
Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux. This protocol is adapted from the synthesis of related brominated benzofurans.[4]
-
To a solution of a substituted this compound (1.0 eq) in CCl₄, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq).
-
Reflux the mixture for 4-8 hours. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the lighter succinimide floating on the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired bromomethyl derivative.
| Parameter | Value | Reference |
| Starting Material | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | [4] |
| Reagents | N-Bromosuccinimide (NBS), AIBN, CCl₄ | [4] |
| Conditions | Reflux, 4-8 h | N/A |
| Typical Yield | High | [4] |
| Product | Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | [4] |
Application 3.3: Synthesis of Aminoalkyl Derivatives for Medicinal Chemistry
The bromomethyl intermediate is a versatile electrophile for synthesizing aminoalkyl derivatives, a common motif in pharmacologically active molecules.[5]
Protocol 3.3.1: Nucleophilic Substitution with Amines
Rationale: The benzylic bromide is highly susceptible to SN2 attack by primary or secondary amines. The reaction is typically performed in an aprotic polar solvent to facilitate the substitution.
-
Dissolve the Methyl 2-(bromomethyl)-1-benzofuran-3-carboxylate derivative (1.0 eq) in a suitable solvent such as acetone or acetonitrile.
-
Add the desired amine (2.2 eq, one equivalent to react and one to act as a base for the HBr byproduct) or use 1.1 eq of the amine with 1.2 eq of a non-nucleophilic base like K₂CO₃.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the aminoalkyl derivative. Often, these basic compounds are converted to their hydrochloride salts for improved stability and handling.[4]
Conclusion
This compound is a demonstrably valuable and versatile platform for the synthesis of diverse and complex benzofuran derivatives. The protocols outlined in this guide provide robust and reproducible methods for its synthesis and subsequent functionalization. By understanding the chemical principles behind each transformation, researchers can effectively leverage this building block to construct novel compounds for applications in drug discovery, materials science, and beyond.
References
-
Methods for the synthesis of benzofuran-3-carboxylate esters (microreview) . ResearchGate. Available at: [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives . MDPI. Available at: [Link]
-
A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES . LOCKSS. Available at: [Link]
-
synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives . Acta Poloniae Pharmaceutica. Available at: [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review . Atlantis Press. Available at: [Link]
-
Synthesis of Some New 3-Substituted Benzofuran Derivatives by Cyclization of Various Phenoxy Acetic Acid Ethyl Esters . Taylor & Francis. Available at: [Link]
-
Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity . PubMed. Available at: [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy . Royal Society of Chemistry. Available at: [Link]
-
Benzofuran synthesis . Organic Chemistry Portal. Available at: [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate . Organic Syntheses. Available at: [Link]
-
ethyl 2-methyl-1-benzofuran-3-carboxylate . ChemSynthesis. Available at: [Link]
-
SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2 . Rasayan Journal of Chemistry. Available at: [Link]
-
methyl 2-propyl-1-benzofuran-3-carboxylate . ChemSynthesis. Available at: [Link]
-
6.3 Methyl Esters and Derivatives . Knovel. Available at: [Link]
-
3-Benzofurancarboxylic acid, methyl ester . PubChem. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies . ACS Omega. Available at: [Link]
-
Synthetic strategy toward furyl- and benzofuryl-containing building blocks for organic materials . The Distant Reader. Available at: [Link]
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- 5. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Functionalization of Methyl 2-methyl-1-benzofuran-3-carboxylate: A Strategic Guide
Abstract This application note details the strategic functionalization of Methyl 2-methyl-1-benzofuran-3-carboxylate , a versatile scaffold in medicinal chemistry. We analyze the molecule's reactivity profile, distinguishing between radical-mediated side-chain functionalization, electrophilic aromatic substitution (EAS) on the benzenoid ring, and nucleophilic manipulation of the ester moiety.[1] Detailed protocols are provided for regioselective bromination and ester hydrolysis, supported by mechanistic insights and references to established methodologies.[1]
Introduction & Medicinal Significance
The 2-methyl-1-benzofuran-3-carboxylate core is a privileged structure in drug discovery, serving as a precursor to various pharmacological agents.
-
Therapeutic Relevance: This scaffold is structurally homologous to Amiodarone (antiarrhythmic) and Benzbromarone (uricosuric agent).[1]
-
Chemical Utility: The molecule possesses three distinct reactive centers (C2-methyl, C3-ester, and the benzenoid ring), allowing for the rapid generation of diverse chemical libraries (SAR exploration).[1]
Reactivity Landscape & Mechanistic Logic[1]
The functionalization of this molecule is dictated by the electronic interplay between the electron-rich benzofuran oxygen and the electron-withdrawing ester group at C3.[1]
Reactivity Map
-
Site A (Benzene Ring - C5): The furan oxygen (O1) acts as a strong
-donor, activating the benzene ring at positions ortho and para to itself.[1] Since C2 and C3 are substituted, the C5 position (para to O1) is the most nucleophilic site, susceptible to Electrophilic Aromatic Substitution (EAS).[1] -
Site B (C2-Methyl Group): The benzylic protons at C2 are acidic and susceptible to radical abstraction.[1] This allows for Wohl-Ziegler bromination , converting the methyl group into a reactive electrophile (bromomethyl) without touching the aromatic ring.[1]
-
Site C (C3-Ester): A standard electrophilic carbonyl center, amenable to hydrolysis, transesterification, or reduction.[1]
Visualization: Reactivity Decision Tree
Figure 1: Chemoselective functionalization pathways based on reaction conditions.[1]
Experimental Protocols
Protocol A: Regioselective C5-Bromination (Ring Functionalization)
Objective: To introduce a bromine atom at the C5 position for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[1] Mechanism: Electrophilic Aromatic Substitution.[2][3] The solvent (Acetic Acid) supports the ionic mechanism, favoring ring substitution over side-chain radical bromination.[1]
Materials:
-
This compound (1.0 equiv)[1]
-
Bromine (
) (1.1 equiv)[1] -
Glacial Acetic Acid (AcOH) (Solvent)[1]
-
Sodium Acetate (NaOAc) (Buffer/Base, 1.1 equiv)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Add NaOAc (11 mmol).
-
Addition: Cool the solution to 0–5 °C. Add a solution of bromine (11 mmol) in acetic acid (5 mL) dropwise over 30 minutes. Note: Slow addition prevents over-bromination.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product will appear as a less polar spot.[1]
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing saturated sodium thiosulfate (
) to quench excess bromine. -
Isolation: Filter the resulting precipitate. Wash with cold water (3 x 20 mL) and dry under vacuum.[1]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Result: Methyl 5-bromo-2-methyl-1-benzofuran-3-carboxylate.
Protocol B: C2-Methyl Functionalization (Wohl-Ziegler Reaction)
Objective: To convert the C2-methyl group into a bromomethyl group (-CH2Br), enabling the attachment of amines or thiols.[1]
Mechanism: Free-Radical Substitution. The use of non-polar solvent (
Materials:
-
This compound (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
AIBN (Azobisisobutyronitrile) (0.05 equiv)[1]
-
Carbon Tetrachloride (
) or Benzotrifluoride (Green alternative)[1]
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask, dissolve the substrate (10 mmol) in anhydrous
(50 mL). -
Reagent Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).
-
Reflux: Heat the mixture to reflux (77 °C for
) under an inert atmosphere ( ). Stir vigorously. -
Monitoring: Reflux for 4–12 hours. The reaction is complete when the denser succinimide solid floats to the top (due to the lower density of succinimide vs NBS).[1]
-
Workup: Cool the mixture to 0 °C to fully precipitate succinimide. Filter off the solid.[1][4]
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: The residue is often unstable on silica gel.[1] Use immediately or purify via rapid filtration through a short plug of neutral alumina.[1]
Critical Caution: Avoid acetic acid or polar solvents, as these will shift the mechanism toward ring bromination (Protocol A).[1]
Protocol C: Hydrolysis of the C3-Ester
Objective: To generate the free carboxylic acid for amide coupling.[1]
Materials:
Step-by-Step Methodology:
-
Mixing: Dissolve the ester (10 mmol) in Ethanol (30 mL). Add 2M NaOH (20 mL).
-
Reflux: Heat to reflux (80 °C) for 2 hours.
-
Workup: Evaporate the ethanol. Dilute the aqueous residue with water (20 mL).
-
Acidification: Cool to 0 °C and acidify to pH 2 with 1M HCl. The carboxylic acid will precipitate.[1]
-
Isolation: Filter, wash with water, and dry.[1]
Summary of Reaction Conditions
| Transformation | Target Site | Reagents | Solvent | Key Mechanism | Reference |
| Ring Bromination | C5-Position | AcOH | Electrophilic Aromatic Sub. | [1] | |
| Side-Chain Bromination | C2-Methyl | NBS + AIBN | Radical Substitution | [2] | |
| Hydrolysis | C3-Ester | NaOH / KOH | EtOH / | Nucleophilic Acyl Sub. | [3] |
| Nitration | C5-Position | Electrophilic Aromatic Sub. | [4] |
References
-
Regioselective Bromination of Benzofurans: Krawiecka, M., et al. "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives."[1] Acta Poloniae Pharmaceutica2012 , 69(6), 1055-1065.[1]
-
Wohl-Ziegler Reaction on Benzofurans: Podlewska, S., et al. "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity."[1] Molecules2024 , 29, 1-15.[1]
-
General Benzofuran Ester Hydrolysis: Choi, Y., et al. "Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors."[1] Journal of Medicinal Chemistry2022 . [1]
-
Nitration Protocols: Joule, J.A., Mills, K. Heterocyclic Chemistry, 5th Ed.[1] Wiley, 2010 .[1] (General reference for benzofuran electrophilic substitution patterns).
Sources
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- 5. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
Application Notes and Protocols: Strategic Functionalization of the 2-Methyl Group in Methyl 2-Methyl-1-benzofuran-3-carboxylate
Introduction
The methyl 2-methyl-1-benzofuran-3-carboxylate scaffold is a privileged core structure in medicinal chemistry and materials science. The strategic functionalization of its 2-methyl group opens a gateway to a diverse array of novel derivatives with potentially enhanced biological activities or tailored material properties. This guide provides an in-depth exploration of key synthetic transformations targeting this specific position, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into halogenation, oxidation, and condensation reactions, elucidating the underlying principles that govern their outcomes.
Understanding the Reactivity of the 2-Methyl Group
The 2-methyl group of the benzofuran ring system exhibits a unique reactivity profile. While the aromatic benzofuran core can undergo electrophilic substitution, the 2-methyl group is amenable to radical and condensation reactions. Its protons are rendered acidic enough to participate in base-catalyzed condensations, and the benzylic nature of the C-H bonds makes them susceptible to free-radical halogenation. The ester group at the 3-position, while electron-withdrawing, influences the overall electron density of the ring system and can impact the regioselectivity of certain reactions.
Key Synthetic Transformations
Free-Radical Bromination
Side-chain halogenation of 2,3-dimethylbenzofuran has been shown to proceed via a free-radical mechanism to yield the 2-halogenomethyl derivative.[1] This approach offers a regioselective route to introduce a versatile handle for further synthetic manipulations. The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) is a standard and reliable method for this transformation.[2]
This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
2,2'-azobis(isobutyronitrile) (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl4) or Chlorobenzene
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq).
-
Reaction: Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 80°C for chlorobenzene) with vigorous stirring.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 30-60 minutes.[2]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.[2]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers.[2]
-
Washing: Wash the combined organic layers sequentially with water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude methyl 2-(bromomethyl)-1-benzofuran-3-carboxylate can be purified by recrystallization or column chromatography on silica gel.[2]
Quantitative Data Summary:
| Parameter | Value | Notes |
| Starting Material | This compound | Commercially available or synthesized. |
| Reagents | N-Bromosuccinimide (NBS), AIBN | |
| Solvent | Carbon tetrachloride or Chlorobenzene | |
| Reaction Temperature | Reflux (approx. 80°C for chlorobenzene) | [2] |
| Reaction Time | 0.5 - 1 hour | Monitor by TLC or HPLC for completion.[2] |
| Typical Yield | 75 - 85% | Based on isolated product.[2] |
| Product Purity | >98% | After purification.[2] |
Oxidation Reactions
The oxidation of the 2-methyl group can lead to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further derivatization. Various oxidizing agents can be employed, and the reaction conditions can be tuned to favor one product over the other. Biomimetic oxidation using metalloporphyrins and hydrogen peroxide has been reported for 2-methylbenzofuran, often proceeding through an initial epoxidation of the furan ring.[3][4]
Caption: Conceptual workflow for the oxidation of the 2-methyl group.
Condensation Reactions (Aldol and Vilsmeier-Haack Type)
The protons of the 2-methyl group are sufficiently acidic to be removed by a base, forming a nucleophilic carbanion. This intermediate can then react with various electrophiles, most notably aldehydes and ketones, in an Aldol-type condensation to form α,β-unsaturated products.[5][6][7] This reaction is a powerful tool for carbon-carbon bond formation.
This protocol describes a general procedure for the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Sodium ethoxide or potassium tert-butoxide (catalytic amount)
-
Ethanol (anhydrous)
-
Hydrochloric acid (dilute)
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the aromatic aldehyde in anhydrous ethanol.
-
Base Addition: Add a catalytic amount of sodium ethoxide or potassium tert-butoxide to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it with dilute hydrochloric acid.
-
Extraction: Add water and extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.
The Vilsmeier-Haack reaction is a formylation reaction that typically targets electron-rich aromatic rings.[8][9][10][11] While direct formylation of the 2-methyl group is not the primary outcome, understanding this reaction is crucial as it can lead to formylation at other positions on the benzofuran ring, depending on the substituents present. The Vilsmeier reagent, a chloroiminium salt, is a weak electrophile.[11]
Caption: Mechanism of the Vilsmeier-Haack reaction.
Conclusion
The 2-methyl group of this compound serves as a versatile synthetic handle for the introduction of diverse functionalities. Through carefully chosen reaction pathways such as free-radical halogenation, oxidation, and condensation reactions, researchers can access a wide range of novel derivatives. The protocols and mechanistic insights provided in this guide are intended to empower scientists in their pursuit of new chemical entities with enhanced properties for applications in drug discovery and materials science.
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Rebelo, S. L. H., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Catalysts, 10(1), 62. [Link]
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ResearchGate. (n.d.). Results of catalytic oxidation of benzofuran (BF), 2-methylbenzofuran...[Link]
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Givanni, C., et al. (1972). Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions. Journal of the Chemical Society, Perkin Transactions 2, (10), 1509-1512. [Link]
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Baciocchi, E., et al. (1976). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2, (3), 266-269. [Link]
- Karchava, A. V., et al. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Chemistry of Heterocyclic Compounds, 44(7), 799-804.
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Napiórkowska, E., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(20), 7087. [Link]
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Larsson, E., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 24(22), 4158. [Link]
- Beilstein Archives. (2020). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones.
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- Krawiecka, M., et al. (2007). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 64(4), 307-313.
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ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
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ResearchGate. (n.d.). The structures of halo derivatives of benzofurans: methyl...[Link]
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PMC. (n.d.). Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. [Link]
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Beilstein Journal of Organic Chemistry. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]
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Chemical Communications. (2010). 2,3-Functionalization of furans, benzofurans and thiophenes via magnesiation and sulfoxide–magnesium exchange. [Link]
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YouTube. (2021). Vilsmeier-Haack Reaction. [Link]
- Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
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Chemical Communications. (2018). Dehydrative condensation of carbonyls with non-acidic methylenes enabled by light: synthesis of benzofurans. [Link]
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Magritek. (n.d.). The Aldol Condensation. [Link]
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Application Notes and Protocols for the Hydrolysis of Methyl 2-methyl-1-benzofuran-3-carboxylate
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, yielding carboxylic acids that are pivotal intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and materials. Methyl 2-methyl-1-benzofuran-3-carboxylate is a key substrate, and its hydrolysis product, 2-methyl-1-benzofuran-3-carboxylic acid, serves as a versatile building block in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and reliable hydrolysis of this specific ester.
This application note will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and provide guidance on the purification and characterization of the final product. The methodologies described herein are designed to be robust and scalable, ensuring reproducibility from the bench to pilot plant operations.
Reaction Mechanism: Saponification
The hydrolysis of this compound is typically achieved through saponification, a base-mediated process. This reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The process is effectively irreversible under basic conditions due to the final deprotonation step.[3]
The key steps are as follows:
-
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[3][4]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the equilibrium towards the formation of the carboxylate salt, making the overall reaction irreversible under basic conditions.[3]
-
Protonation (Workup): In a separate workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final carboxylic acid product.[5]
Caption: Experimental workflow for the hydrolysis of the target ester.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the ester in a suitable volume of THF (e.g., 10 mL per gram of ester).
-
Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (2.0-3.0 eq) in deionized water (e.g., 5 mL per gram of LiOH·H₂O). Add the aqueous LiOH solution to the stirring solution of the ester at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [6]For TLC, a typical mobile phase would be a mixture of hexanes and ethyl acetate. The product, being a carboxylic acid, will have a lower Rf value than the starting ester.
-
Workup - Quenching and Acidification: Once the reaction is deemed complete (typically after several hours), carefully add deionized water to the reaction mixture. Slowly add 2 M HCl with stirring until the pH of the aqueous layer is approximately 2. This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate or remain dissolved in the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methyl-1-benzofuran-3-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or toluene. [7]
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature (e.g., refluxing in THF/water), increasing the excess of the base, or extending the reaction time. For particularly hindered esters, harsher conditions like using NaOH in DMSO or microwave-assisted heating might be necessary, though these should be approached with caution as they can lead to side reactions. [8]* Solubility Issues: If the starting material has poor solubility in the chosen solvent system, a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous base and the organic ester. [8]* Product Isolation: During the acidic workup, ensure the pH is sufficiently low (at least 2-3 pH units below the pKa of the carboxylic acid) to ensure complete protonation and efficient extraction into the organic phase. [7]
Characterization of 2-methyl-1-benzofuran-3-carboxylic acid
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The disappearance of the methyl ester singlet (around 3.9 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm) are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹).
-
Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.
Conclusion
The hydrolysis of this compound is a straightforward yet critical transformation for accessing the corresponding carboxylic acid, a valuable synthon in drug discovery and development. The saponification protocol detailed in this application note provides a reliable and scalable method for this conversion. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can consistently achieve high yields of the desired product.
References
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General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]
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Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Available at: [Link]
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Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
-
synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. Available at: [Link]
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Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Available at: [Link]
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making carboxylic acids - Chemguide. Available at: [Link]
-
Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Saponification is the hydrolysis of an ester with a base. Available at: [Link]
- Chapter 21 The Chemistry of Carboxylic Acid Derivatives.
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Application Notes and Protocols for Amide Coupling with 2-Methyl-1-Benzofuran-3-Carboxylic Acid
Introduction
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities.[1][2] Derivatives of 2-methyl-1-benzofuran-3-carboxylic acid, in particular, are key intermediates in the synthesis of a variety of pharmacologically active agents. The formation of an amide bond from this carboxylic acid is a critical transformation in medicinal chemistry, enabling the exploration of structure-activity relationships and the development of new drug candidates.[3][4]
This guide provides a detailed technical overview and field-proven protocols for the successful amide coupling of 2-methyl-1-benzofuran-3-carboxylic acid. We will delve into the mechanistic rationale behind reagent selection, offer step-by-step experimental procedures, and address common challenges encountered during this synthetic transformation.
Mechanistic Considerations: The Art of Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group, rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[6]
Several classes of coupling reagents have been developed for this purpose, each with its own mechanism and optimal applications. For a substrate like 2-methyl-1-benzofuran-3-carboxylic acid, which can be considered somewhat sterically hindered, the choice of an efficient coupling reagent is paramount.
The Role of Carbodiimides and Additives
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their convenience and the water-solubility of their byproducts.[6] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to hydrolysis and rearrangement into an unreactive N-acylurea.[6]
To mitigate these side reactions and enhance coupling efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often employed.[6][7] HOBt intercepts the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which then readily reacts with the amine to yield the desired amide.
The Power of Uronium/Aminium and Phosphonium Reagents
For more challenging couplings, including those involving sterically hindered acids or poorly nucleophilic amines, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU, or phosphonium salts like PyBOP, are often the reagents of choice.[8][9]
HATU, a third-generation coupling reagent, is particularly effective due to the formation of a highly reactive OAt-active ester.[10][11] The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt, and the pyridine nitrogen in HOAt can provide anchimeric assistance, further accelerating the coupling reaction. This makes HATU an excellent choice for coupling with potentially challenging substrates like 2-methyl-1-benzofuran-3-carboxylic acid.[8][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of 2-methyl-1-benzofuran-3-carboxylic acid using two common and effective coupling systems.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of amines.
Materials:
-
2-Methyl-1-benzofuran-3-carboxylic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[12]
-
1-Hydroxybenzotriazole (HOBt)[12]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1-benzofuran-3-carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in a minimal amount of anhydrous DCM or DMF.
-
Add the desired amine (1.0-1.2 equivalents) and HOBt (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.0-3.0 equivalents) to the stirred solution.
-
Slowly add EDC·HCl (1.1-1.5 equivalents) to the reaction mixture portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.
Protocol 2: High-Efficiency HATU-Mediated Amide Coupling
This protocol is recommended for sterically hindered amines or when rapid and high-yielding coupling is required.[8][11]
Materials:
-
2-Methyl-1-benzofuran-3-carboxylic acid
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (5% aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-methyl-1-benzofuran-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA or collidine (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes.
-
Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes at room temperature.[11] The solution may change color, indicating the formation of the active ester.
-
Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.[11]
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% aqueous LiCl solution (to help remove DMF).
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (2-3 times), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation: Comparative Analysis of Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time (RT) | Yield | Key Advantages | Potential Challenges |
| EDC | HOBt | DIPEA/TEA | DCM/DMF | 4-24 h | Good to Excellent | Cost-effective, water-soluble byproducts. | Slower reaction rates, potential for side reactions without an additive. |
| HATU | None | DIPEA/Collidine | DMF | 1-4 h | Excellent | High efficiency, rapid kinetics, suitable for hindered substrates.[8][11] | Higher cost, potential for guanidinylation of the amine if used in large excess.[11] |
Visualization of Key Processes
Amide Coupling General Workflow
Caption: General workflow for amide coupling.
HATU-Mediated Activation Mechanism
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The Versatility of Methyl 2-methyl-1-benzofuran-3-carboxylate as a Synthetic Scaffold
Introduction: The Benzofuran Core in Modern Drug Discovery
The benzofuran motif is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of benzofuran have demonstrated significant potential as anticancer, antifungal, anti-inflammatory, and antiviral agents, making them a focal point for medicinal chemists and drug development professionals.[3][4] Methyl 2-methyl-1-benzofuran-3-carboxylate, in particular, serves as a highly versatile and strategic building block. Its three distinct points of reactivity—the C3-ester, the C2-methyl group, and the aromatic ring—allow for programmed and divergent synthesis of complex molecular architectures.
This comprehensive guide provides detailed application notes and validated protocols for the utilization of this compound as a foundational element in synthetic workflows. We will explore key transformations, delving into the mechanistic underpinnings of each reaction to provide a deeper understanding of the experimental choices.
Strategic Overview: A Divergent Synthetic Approach
The power of this compound as a building block lies in its capacity for sequential, selective functionalization. A researcher can strategically manipulate the ester, the methyl group, or the benzofuran ring to access a wide array of derivatives. The following diagram illustrates the primary synthetic pathways originating from this key starting material.
Caption: Key synthetic transformations of this compound.
I. Ester Hydrolysis: Accessing the Carboxylic Acid Core
The conversion of the C3-methyl ester to the corresponding carboxylic acid is often the critical first step in many synthetic routes, as the carboxylic acid is a versatile handle for a wide range of subsequent reactions, most notably amidation. Base-catalyzed hydrolysis, or saponification, is a highly efficient and virtually irreversible method for this transformation.[5]
Mechanistic Insight: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism.[1][6]
-
Nucleophilic Attack: A hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl, forming a tetrahedral intermediate.[7]
-
Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond.
-
Leaving Group Departure: This reformation expels the methoxide ion (⁻OCH₃) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a thermodynamically favorable acid-base reaction that drives the overall process to completion, forming the sodium carboxylate salt and methanol.[6]
-
Acidification: A final workup step with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final, neutral 2-methyl-1-benzofuran-3-carboxylic acid.[6]
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol is adapted from a high-yield procedure for a structurally similar methyl ester.[8]
Table 1: Reagents and Reaction Conditions for Ester Hydrolysis
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |
| This compound | 1.0 eq | 1.0 | Starting Material |
| Sodium Hydroxide (NaOH) | 2.0 - 3.0 eq | 2.0 - 3.0 | Hydrolysis Reagent |
| Methanol (MeOH) | Solvent | - | Co-solvent for solubility |
| Water (H₂O) | Solvent | - | Co-solvent, source of H₂O |
| Temperature | Reflux (approx. 80-90°C) | - | Reaction Condition |
| Time | 2 - 4 hours | - | Reaction Duration |
| 2M Hydrochloric Acid (HCl) | To pH ~2 | - | Acidification/Workup |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:3 v/v ratio).
-
Addition of Base: Add sodium hydroxide pellets (2.0 - 3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature. Slowly add 2M HCl with stirring until the pH of the solution is approximately 2. A white crystalline precipitate of the carboxylic acid should form.
-
Isolation: Filter the precipitate using a Büchner funnel and wash thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the isolated solid under vacuum to yield 2-methyl-1-benzofuran-3-carboxylic acid. The product can be recrystallized from a suitable solvent like ethanol/water if further purification is required.
Expert Insight: The use of a methanol/water co-solvent system ensures the solubility of both the relatively nonpolar ester and the ionic hydroxide reagent. The reaction is driven to completion by the irreversible deprotonation of the carboxylic acid intermediate. Ensure complete acidification during workup to obtain the neutral carboxylic acid rather than its sodium salt.
II. Amide and Peptide Coupling: Building Biologically Relevant Linkages
With the 2-methyl-1-benzofuran-3-carboxylic acid in hand, the synthesis of amides becomes readily accessible. Amide bonds are fundamental to the structure of proteins and are present in a vast number of pharmaceuticals.[9] Modern coupling reagents offer mild, efficient, and often racemization-free methods for amide bond formation.[10]
Mechanistic Insight: HATU-Mediated Coupling
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation uronium salt-based coupling reagent that provides rapid and efficient amide bond formation with low rates of epimerization for chiral substrates.[11][12]
-
Acid Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[13]
-
Active Ester Formation: The carboxylate anion attacks the electron-deficient carbon of HATU, displacing the HOAt (1-hydroxy-7-azabenzotriazole) group. This forms a highly reactive OAt-active ester intermediate.[10]
-
Nucleophilic Attack by Amine: The primary or secondary amine then performs a nucleophilic attack on the carbonyl carbon of the activated ester.
-
Amide Formation: This attack leads to the formation of the desired amide bond and the release of HOAt as a byproduct.[13]
Caption: Workflow for HATU-mediated amide bond formation.
Protocol 2: HATU-Mediated Amidation
Table 2: Reagents and Reaction Conditions for Amidation
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |
| 2-Methyl-1-benzofuran-3-carboxylic acid | 1.0 eq | 1.0 | Starting Material |
| Amine (R-NH₂) | 1.0 - 1.2 eq | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 eq | 1.1 - 1.2 | Coupling Reagent |
| DIPEA (Hünig's Base) | 2.0 - 3.0 eq | 2.0 - 3.0 | Non-nucleophilic Base |
| Anhydrous DMF or DCM | Solvent | - | Aprotic Solvent |
| Temperature | 0°C to Room Temp. | - | Reaction Condition |
| Time | 1 - 4 hours | - | Reaction Duration |
Step-by-Step Procedure:
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-methyl-1-benzofuran-3-carboxylic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add DIPEA (2.0-3.0 eq) followed by the portion-wise addition of HATU (1.1-1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Expert Insight: The order of addition can be critical. Pre-activating the acid with HATU and base for a few minutes before adding the amine can sometimes improve yields, especially with less reactive amines. Ensure all glassware is dry and an inert atmosphere is maintained, as HATU and the active ester intermediate are moisture-sensitive.
III. Functionalization of the 2-Methyl Group
The C2-methyl group is not merely a passive substituent; it is a handle for further derivatization through benzylic-type reactions. Benzylic bromination using N-Bromosuccinimide (NBS) provides an entry point to a host of nucleophilic substitution reactions.[2]
Mechanistic Insight: Free-Radical Chain Reaction
Benzylic bromination with NBS proceeds via a free-radical mechanism, which is favored under conditions that promote radical initiation (e.g., light or a radical initiator like AIBN or benzoyl peroxide).[14][15]
-
Initiation: A radical initiator generates a small number of bromine radicals (Br•) from trace amounts of HBr or Br₂ present in the reaction.
-
Propagation (Step 1): A bromine radical abstracts a hydrogen atom from the C2-methyl group. This is the most favorable position for abstraction because the resulting benzylic radical is resonance-stabilized by the benzofuran ring system.
-
Propagation (Step 2): The benzylic radical reacts with a molecule of Br₂ (generated in low concentration from the reaction of NBS with HBr) to form the brominated product and a new bromine radical, which continues the chain reaction.[14]
NBS is the preferred reagent over elemental bromine (Br₂) for this transformation because it maintains a very low, steady-state concentration of Br₂, which favors the radical substitution pathway over competing electrophilic addition to the furan double bond.[14]
Protocol 3: Benzylic Bromination of the 2-Methyl Group
This protocol is based on the procedure described by Krawiecka et al. for a substituted benzofuran derivative.[2]
Table 3: Reagents and Reaction Conditions for Benzylic Bromination
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |
| This compound | 1.0 eq | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.1 eq | 1.1 | Brominating Agent |
| AIBN or Benzoyl Peroxide | Catalytic (0.05 eq) | 0.05 | Radical Initiator |
| Carbon Tetrachloride (CCl₄) or Benzene | Solvent | - | Non-polar Solvent |
| Temperature | Reflux | - | Reaction Condition |
| Time | 2 - 6 hours | - | Reaction Duration |
Step-by-Step Procedure:
-
Setup: To a flask equipped with a reflux condenser and a light source (e.g., a 150W lamp), add this compound (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄).
-
Reaction: Heat the mixture to reflux while irradiating with the lamp. Monitor the reaction by TLC. The reaction is often accompanied by the disappearance of the dense NBS from the bottom of the flask as it is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The crude Methyl 2-(bromomethyl)-1-benzofuran-3-carboxylate can be purified by recrystallization or column chromatography.
Expert Insight: The success of this reaction hinges on maintaining radical conditions. Ensure the CCl₄ is anhydrous, as water can lead to side reactions. The use of a radical initiator and light is crucial for efficient initiation of the chain reaction.
Subsequent Nucleophilic Substitution
The resulting 2-(bromomethyl) derivative is a potent electrophile, primed for reaction with various nucleophiles. A common follow-up reaction is the synthesis of aminoalkyl derivatives by reacting it with primary or secondary amines.[2] This two-step sequence (bromination followed by substitution) is a powerful method for introducing diverse functional groups and building molecular complexity.
Conclusion
This compound is a foundational building block that provides a reliable and versatile entry point into the rich chemical space of biologically active benzofuran derivatives. The protocols detailed herein for ester hydrolysis, amide coupling, and functionalization of the C2-methyl group represent a core set of transformations that enable researchers to strategically construct complex target molecules. A thorough understanding of the underlying mechanisms for these reactions empowers scientists to troubleshoot and adapt these procedures for the synthesis of novel compounds in the ongoing quest for new therapeutic agents.
References
-
Testbook. (n.d.). Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. Retrieved February 19, 2026, from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]
-
FlexiPrep. (n.d.). Ester Hydrolysis with NaOH. Retrieved February 19, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 19, 2026, from [Link]
-
Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved February 19, 2026, from [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved February 19, 2026, from [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]
-
Lin, H. S., et al. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Core.ac.uk. Retrieved February 19, 2026, from [Link]
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta poloniae pharmaceutica, 69(6), 1055–1065.
- Karchava, V. V., et al. (2008).
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved February 19, 2026, from [Link]
- Kossakowski, J., Krawiecka, M., & Kałuża, Z. (2010).
-
ChemAnalyst. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved February 19, 2026, from [Link]
-
Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved February 19, 2026, from [Link]
-
Kossakowski, J., et al. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Core.ac.uk. Retrieved February 19, 2026, from [Link]
- Cano, M., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. RSC Advances, 10(33), 19355–19363.
-
ResearchGate. (2025, August 5). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Retrieved February 19, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 19, 2026, from [Link]
- Ye, G., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(46), 6153-6156.
-
Chem-Impex. (n.d.). Ácido 3-metil-1-benzofurano-2-carboxílico. Retrieved February 19, 2026, from [Link]
- Brown, R. S., et al. (1975). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, (15), 1789-1792.
-
Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 19, 2026, from [Link]
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3469-3475.
-
ChemSynthesis. (2025, May 20). ethyl 2-methyl-1-benzofuran-3-carboxylate. Retrieved February 19, 2026, from [Link]
-
American Elements. (n.d.). 2-methyl-1-benzofuran-3-carboxylic acid. Retrieved February 19, 2026, from [Link]
- Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549.
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- 15. youtube.com [youtube.com]
Application Note: Precision Synthesis of Bioactive Heterocycles from Methyl 2-methyl-1-benzofuran-3-carboxylate
Executive Summary & Strategic Rationale
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for critical therapeutics ranging from the antiarrhythmic Amiodarone to the photochemotherapeutic Methoxsalen .
This guide details the synthetic utility of Methyl 2-methyl-1-benzofuran-3-carboxylate (Compound 1 ) as a high-value precursor. Unlike simple furan derivatives, the fusion of the benzene ring confers metabolic stability, while the C3-ester functionality provides a versatile "chemical handle" for divergent synthesis.
Scientific Logic: The strategy relies on converting the electrophilic C3-ester into a nucleophilic carbohydrazide intermediate. This transformation inverts the reactivity profile, allowing the molecule to attack electrophiles (aldehydes, acid chlorides, CS₂) to generate diverse heterocyclic libraries.
Chemical Pathway Visualization
The following diagram illustrates the divergent synthetic pathways from the parent ester to three distinct bioactive classes: Schiff Bases (Antimicrobial), 1,3,4-Oxadiazoles (Anti-inflammatory), and 1,2,4-Triazoles (Anticancer).
Caption: Divergent synthetic workflow converting the C3-ester precursor into three pharmacologically distinct heterocyclic classes.
Protocol Module A: The "Gateway" Synthesis
Target: 2-methyl-1-benzofuran-3-carbohydrazide (Compound 2 )
The conversion of the ester to the hydrazide is the critical rate-determining step for library generation. The nucleophilic hydrazine attacks the carbonyl carbon, displacing the methoxy group.
Reagents & Equipment[1][2][3][4]
-
Precursor: this compound (10 mmol)
-
Reagent: Hydrazine hydrate (99%, 50 mmol - 5x excess required to prevent dimer formation)
-
Solvent: Absolute Ethanol (30 mL)
-
Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer.
Step-by-Step Protocol
-
Dissolution: Dissolve 10 mmol of the ester in 30 mL of absolute ethanol. Ensure complete solubilization; gentle warming (40°C) may be required.
-
Addition: Add hydrazine hydrate (50 mmol) dropwise over 5 minutes.
-
Note: The reaction is exothermic. Monitor temperature to avoid "bumping."
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours .
-
Checkpoint: Monitor reaction progress via TLC (System: Chloroform:Methanol 9:1). The starting ester spot (high R_f) should disappear, replaced by a lower R_f hydrazide spot.
-
-
Workup: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The hydrazide will precipitate as a white/off-white solid.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove excess hydrazine. Recrystallize from ethanol.
Validation Criteria:
-
Melting Point: Expect a sharp range (e.g., 190–195°C, derivative dependent).
-
IR Spectroscopy: Disappearance of the ester C=O stretch (1720 cm⁻¹) and appearance of amide doublet (NH/NH₂) around 3200–3300 cm⁻¹.
Protocol Module B: Cyclization to 1,3,4-Oxadiazoles
Target: 2-(2-methylbenzofuran-3-yl)-5-aryl-1,3,4-oxadiazole (Compound 3 )
Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability and lipophilicity. This protocol uses Phosphorus Oxychloride (POCl₃) as a dehydrating agent to force cyclization between the hydrazide and a substituted benzoic acid.[1]
Reagents
-
Substrate: 2-methyl-1-benzofuran-3-carbohydrazide (Compound 2 , 1 mmol)
-
Reagent: Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid, 1 mmol)
-
Cyclizing Agent: POCl₃ (5 mL)
-
Safety: POCl₃ is corrosive and water-reactive. Perform in a fume hood.
Step-by-Step Protocol
-
Mixing: In a dry 50 mL flask, combine equimolar amounts (1 mmol) of the hydrazide and the aromatic acid.
-
Solvation: Add 5 mL of POCl₃. The liquid acts as both solvent and reagent.
-
Cyclodehydration: Reflux the mixture on a water bath for 4–6 hours .
-
Observation: The evolution of HCl gas indicates reaction progress.
-
-
Quenching (Critical): Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice (approx. 100g) with vigorous stirring.
-
Caution: This step hydrolyzes excess POCl₃ and is highly exothermic.
-
-
Neutralization: Adjust pH to ~7–8 using solid Sodium Bicarbonate (NaHCO₃) to ensure the product precipitates fully.
-
Isolation: Filter the solid precipitate, wash with water, and dry. Recrystallize from methanol/DMF.
Protocol Module C: Synthesis of Schiff Bases (Hydrazones)
Target: N'-benzylidene-2-methylbenzofuran-3-carbohydrazide (Compound 4 )
Schiff bases containing the azomethine (-N=CH-) linkage are essential for antitubercular activity.
Protocol Summary
-
Reflux: Mix Hydrazide (Compound 2 , 1 mmol) and an Aromatic Aldehyde (1 mmol) in Ethanol (20 mL).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid. Reflux for 2–4 hours .
-
Isolation: The product often precipitates upon cooling. Filter and recrystallize from ethanol.
Data Summary & Expected Yields
The following table summarizes typical results based on validated literature precedents for this scaffold.
| Derivative Class | Reaction Type | Key Reagent | Typical Yield (%) | Bioactivity Potential |
| Carbohydrazide | Nucleophilic Substitution | Hydrazine Hydrate | 85 – 92% | Intermediate / TB |
| 1,3,4-Oxadiazole | Cyclodehydration | POCl₃ | 70 – 80% | Anti-inflammatory / Analgesic |
| Schiff Base | Condensation | Ar-CHO / AcOH | 75 – 88% | Antimicrobial / Anticancer |
| 1,2,4-Triazole | Cyclization | CS₂ / KOH | 60 – 75% | Antifungal / Antiviral |
References
-
Abdel-Aziz, H. A., et al. (2022). "Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Telvekar, V. N., et al. (2012). "Synthesis and biological evaluation of benzofuran-3-carbohydrazide derivatives as antitubercular and antifungal agents." Bioorganic & Medicinal Chemistry Letters. Link
-
Krawiecka, M., et al. (2012). "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity." Acta Poloniae Pharmaceutica. Link
-
Khan, M. S. Y., & Akhtar, M. (2003). "Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity." Indian Journal of Chemistry. Link
-
Bollikolla, H. B., et al. (2022).[2] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review." Journal of Chemical Reviews. Link
Sources
Application Note: Antimicrobial Screening of Methyl 2-methyl-1-benzofuran-3-carboxylate Derivatives
[1]
Executive Summary
This guide details the standardized protocols for evaluating the antimicrobial efficacy of Methyl 2-methyl-1-benzofuran-3-carboxylate and its functionalized derivatives. Benzofurans are privileged pharmacophores exhibiting broad-spectrum activity, often targeting DNA gyrase or disrupting cell membrane integrity.[1] However, their high lipophilicity (logP > 3) presents specific challenges in bioassays, frequently leading to false negatives due to precipitation or false positives due to solvent toxicity.[1]
This document moves beyond generic screening to provide a hydrophobicity-optimized workflow , ensuring that Structure-Activity Relationship (SAR) data is chemically and biologically valid.
Chemical Context & Compound Handling
The parent scaffold, This compound , is typically synthesized via the Rap-Stoermer condensation or reaction of salicylaldehydes with
Solubility & Stock Preparation
Critical Challenge: These esters are poorly soluble in aqueous media. Improper solubilization causes micro-precipitation in the assay well, scattering light and mimicking bacterial growth (false resistance).[1]
Protocol:
-
Solvent: Use analytical grade Dimethyl Sulfoxide (DMSO). Avoid Ethanol (evaporates too fast in microplates).
-
Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.
-
Why? This allows for high dilution. To achieve a final test concentration of 100 µg/mL, you only need 1% DMSO in the well, which is generally non-toxic to bacteria.
-
-
Visual Check: Sonicate for 5 minutes. Hold the vial against a light source; the solution must be crystal clear. If "oily" refractions appear, the compound is not dissolved.[1]
Experimental Workflow
The screening cascade filters compounds from qualitative hits to quantitative leads.
Figure 1: Screening cascade for lipophilic small molecules. ZOI = Zone of Inhibition.
Protocol 1: Primary Screening (Agar Well Diffusion)
Purpose: Rapid qualitative assessment to eliminate inactive derivatives.[1]
Mechanism: Benzofurans diffuse through the agar hydrogel. Note that bulky derivatives (e.g., C-3 hydrazides) may diffuse slower, potentially underestimating potency.[1]
Materials
-
Media: Mueller-Hinton Agar (MHA).
-
Inoculum: 0.5 McFarland standard (
CFU/mL). -
Controls: Ciprofloxacin (Positive), DMSO (Solvent Negative).[1]
Step-by-Step
-
Inoculation: Dip a sterile swab into the 0.5 McFarland suspension. Streak the entire MHA plate surface three times, rotating 60° each time to ensure a confluent "lawn."
-
Well Creation: Use a sterile 6mm cork borer to punch wells.
-
Tip: Seal the bottom of the well with a drop of molten agar to prevent the hydrophobic compound from creeping under the agar layer.
-
-
Loading: Add 50 µL of the test compound (1000 µg/mL in 10% DMSO) to the well.
-
Incubation: Upright at 37°C for 18-24 hours.
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
-
Criteria: ZOI > 10mm indicates a "Hit" for secondary screening.
-
Protocol 2: Quantitative MIC (Broth Microdilution)
Purpose: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines. This is the gold standard for publication.
Materials
-
Plate: 96-well sterile polystyrene U-bottom plate.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Dye (Optional): Resazurin (0.01%) for easier visual scoring.[1]
Plate Layout & Dilution Scheme
Benzofuran derivatives often precipitate at high concentrations. We use a serial 2-fold dilution .
Figure 2: Microdilution plate setup. Columns 1-10 contain serial dilutions. Column 11 is media only (Sterility). Column 12 is bacteria + DMSO (Solvent Toxicity Check).[1]
Detailed Procedure
-
Inoculum Prep: Dilute the 0.5 McFarland suspension 1:100 in CAMHB. This yields
CFU/mL. -
Compound Dilution:
-
Add 100 µL CAMHB to columns 2-12.
-
Add 200 µL of compound (at
desired top concentration) to column 1. -
Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... stop at Col 10. Discard the final 100 µL.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells in Columns 1-10 and Column 12 (Growth/Solvent Control).
-
Final Volume: 200 µL/well.
-
Final Cell Density:
CFU/mL.
-
-
Incubation: 16-20 hours at 37°C.
-
Reading:
-
Visual: Look for a "button" of cells (growth) or turbidity.
-
Resazurin: Add 30 µL of 0.01% Resazurin. Incubate 2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity reduces the dye).
-
-
MIC Definition: The lowest concentration well that remains Blue (or clear).
-
Data Interpretation & SAR Analysis
When analyzing this compound derivatives, structure-activity relationships (SAR) typically follow these trends:
| Structural Modification | Expected Effect | Mechanistic Hypothesis |
| Parent Scaffold | Weak Activity (>64 µg/mL) | Poor membrane penetration; non-specific binding. |
| C-5 Halogenation (Br/Cl) | Increased Potency (4-16 µg/mL) | Increased lipophilicity aids membrane entry; electronic effects enhance target binding.[1] |
| C-3 Hydrazide/Amide | Broad Spectrum | Hydrogen bonding capability improves interaction with DNA gyrase active sites. |
| C-2 Aryl Substitution | Variable | Bulky groups may cause steric hindrance unless linked via a spacer. |
Validation Check:
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[2][3][4] 11th Edition. CLSI. [Link]
-
Krawiecka, M., et al. "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity."[5][1] Acta Poloniae Pharmaceutica, 2013.[1] [Link]
-
Nevagi, R. J., et al. "Benzofuran: an emerging scaffold for antimicrobial agents."[1] RSC Advances, 2015. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[Link][1]
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 5. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for Evaluating the Anticancer Activity of Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents, demonstrating a wide range of therapeutic activities with potentially lower adverse effects compared to conventional chemotherapies.[1][3] This guide provides an in-depth overview of the primary mechanisms of action for substituted benzofurans and offers detailed, validated protocols for researchers to assess their anticancer efficacy in a laboratory setting. The focus is on explaining the causality behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Benzofuran Scaffold in Oncology
The search for novel anticancer agents with improved efficacy and selectivity is a paramount goal in drug discovery. Benzofuran derivatives have emerged as a promising class of compounds, exhibiting potent activity against various cancer cell lines, including those resistant to standard treatments.[1][3] The versatility of the benzofuran core allows for substitutions at various positions, enabling medicinal chemists to modulate the compound's pharmacological properties and target specific cellular pathways involved in cancer progression.[1][3][4]
Key anticancer mechanisms associated with substituted benzofurans include:
-
Inhibition of Tubulin Polymerization: Disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[5][6][7]
-
Kinase Inhibition: Targeting key enzymes like Aurora B, EGFR, and CDKs that regulate cell cycle and proliferation.[8][9][10][11]
-
Induction of Apoptosis: Activating programmed cell death pathways through various intrinsic and extrinsic signaling cascades.[12][13][14][15]
-
mTOR Signaling Inhibition: Blocking a central regulator of cell growth, proliferation, and survival.[16]
This document will explore these mechanisms and provide the necessary protocols to investigate them effectively.
Mechanism I: Inhibition of Tubulin Polymerization
Application Note: Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport.[5][6] They are dynamic polymers of α- and β-tubulin heterodimers. Compounds that interfere with tubulin polymerization are among the most successful classes of anticancer drugs (e.g., Taxol, Vinca alkaloids). Substituted benzofurans have been designed to bind to the colchicine-binding site on β-tubulin, preventing polymerization and disrupting the formation of the mitotic spindle.[5][6][7] This action halts the cell cycle in the G2/M phase and ultimately triggers apoptosis.[5][13] The rationale for targeting tubulin is to selectively kill rapidly dividing cancer cells, which are more dependent on microtubule dynamics than normal cells.
Key Structural Insights (Structure-Activity Relationship - SAR):
-
A 2-(3',4',5'-trimethoxybenzoyl) group is a common feature in potent benzofuran-based tubulin inhibitors, mimicking the trimethoxyphenyl ring of colchicine.[6]
-
Substitutions on the benzofuran ring, such as methyl or alkoxy groups, can enhance binding affinity and cytotoxic activity.[6]
-
Hybrid molecules incorporating moieties like triazole or chalcone can also exhibit potent tubulin polymerization inhibitory effects.[3][7]
Protocol 2.1: In Vitro Tubulin Polymerization Assay
This protocol provides a method to directly measure the effect of a test compound on the polymerization of purified tubulin in a cell-free system. The assay relies on the increase in light scattering or fluorescence as tubulin monomers assemble into microtubules.
Principle: Tubulin polymerization is monitored by measuring the change in optical density (absorbance) at 340 nm over time. An effective inhibitor will prevent or reduce the rate of this increase compared to a control.
Materials:
-
Tubulin (≥99% pure, lyophilized powder, stored at -80°C)
-
Guanosine triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Test Benzofuran Compound (dissolved in DMSO)
-
Positive Control: Combretastatin A-4 (CA-4) or Nocodazole
-
Negative Control: DMSO
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM GTP stock solution in water and store it in aliquots at -20°C.
-
Prepare the test compound and controls at 100x the final desired concentration in DMSO.
-
-
Tubulin Reconstitution:
-
Resuspend the lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL.
-
Incubate on ice for 15 minutes to allow for depolymerization of any aggregates.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add 2 µL of the 100x test compound, positive control, or DMSO vehicle to respective wells.
-
Add 198 µL of the reaction mixture containing:
-
Tubulin (final concentration 1 mg/mL)
-
GTP (final concentration 1 mM)
-
Glycerol (final concentration 10% v/v, to promote polymerization)
-
General Tubulin Buffer
-
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each condition.
-
Calculate the percentage of inhibition relative to the DMSO control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Validation & Causality:
-
Positive Control: A known tubulin inhibitor like CA-4 should show a significant reduction in the polymerization rate, validating the assay's sensitivity.
-
Negative Control: The DMSO vehicle should exhibit a robust sigmoidal polymerization curve.
-
Temperature Dependence: The reaction is temperature-sensitive. Performing the assay at 4°C should prevent polymerization, confirming the protein's integrity.
Mechanism II: Kinase Inhibition
Application Note: Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[9][11] Substituted benzofurans have been developed as potent inhibitors of various kinases, including Aurora B Kinase, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[8][9][10] For instance, Aurora B is a key mitotic kinase, and its inhibition by benzofurans can lead to defects in chromosome segregation and ultimately cell death.[10] The rationale is to block the specific enzymatic activity that drives the oncogenic phenotype.
Illustrative Kinase Signaling Pathway
Caption: Benzofuran derivatives can inhibit EGFR signaling, blocking downstream pathways that drive cell proliferation.
Protocol 3.1: Western Blot Analysis for Phospho-Kinase Levels
This protocol determines a compound's ability to inhibit a specific kinase within a cellular context by measuring the phosphorylation state of its downstream substrate.
Principle: Cells are treated with the benzofuran derivative, and cell lysates are analyzed by Western blot using antibodies specific to both the phosphorylated (active) and total forms of a target protein (e.g., Histone H3 for Aurora B activity, or ERK for EGFR activity). A potent inhibitor will decrease the level of the phosphorylated protein without affecting the total protein level.
Materials:
-
Cancer cell line known to have active kinase signaling (e.g., HeLa for Aurora B, A549 for EGFR).
-
Cell culture medium, FBS, and antibiotics.
-
Test Benzofuran Compound (dissolved in DMSO).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-total-Histone H3).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the benzofuran compound for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary antibody against the phospho-protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the ECL substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.
-
Validation & Causality:
-
Loading Control: Consistent levels of a housekeeping protein (β-actin) confirm equal protein loading across lanes.
-
Total vs. Phospho: A decrease in the phospho-protein signal without a change in the total protein signal confirms specific inhibition of kinase activity rather than general protein degradation.
-
Dose-Response: A concentration-dependent decrease in the phospho-protein signal demonstrates a direct pharmacological effect.
General Cytotoxicity & Apoptosis Induction
Application Note: Regardless of the specific upstream mechanism, a successful anticancer compound must ultimately induce cell death. The primary mode of cell death for most chemotherapeutics is apoptosis, or programmed cell death. Benzofuran derivatives have been shown to induce apoptosis through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and the cleavage of poly (ADP-ribose) polymerase (PARP).[12][13] Evaluating general cytotoxicity and confirming an apoptotic mechanism is a cornerstone of anticancer drug profiling.
Experimental Workflow for Cytotoxicity and Apoptosis Assessment
Caption: A standard workflow for evaluating the anticancer effects of a novel compound.
Protocol 4.1: MTT Cell Viability Assay
This is a foundational, colorimetric assay to assess the cytotoxic effect of a compound on a panel of cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the benzofuran compound. Add 100 µL of the diluted compound to the wells (final volume 200 µL). Include vehicle (DMSO) controls and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours until purple crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate cell viability as a percentage of the DMSO control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits growth by 50%).
-
Validation & Causality:
-
Cell Density: Ensure the cells are in the logarithmic growth phase and that the control wells are not over-confluent at the end of the assay.
-
Reproducibility: Perform the assay in triplicate and repeat it on different days to ensure the IC50 values are consistent.
-
Panel of Cell Lines: Testing against a panel of cell lines can reveal selectivity. Including a non-cancerous cell line (e.g., fibroblasts) is crucial for assessing cancer-specific toxicity.[9]
Protocol 4.2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the benzofuran compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Staining:
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add more 1X Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer immediately.
-
-
Data Analysis:
-
The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V-/PI-): Live cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells.
-
-
Quantify the percentage of cells in each quadrant.
-
Validation & Causality:
-
Controls: Include an untreated control (mostly live cells) and a positive control for apoptosis (e.g., staurosporine).
-
Time Course: A time-course experiment should show a shift from the early apoptotic population to the late apoptotic population, confirming the progression of programmed cell death.
Summary of Bioactive Benzofuran Derivatives
The following table summarizes the activity of representative substituted benzofuran compounds from the literature, highlighting their targets and efficacy in various cancer cell lines.
| Compound Name/Reference | Target(s) | Cancer Cell Line | Reported IC50 / Activity |
| Compound 6a [5] | Tubulin Polymerization | HepG2 (Liver) | IC50 = 6.2 µM |
| Compound 6a [5] | Tubulin Polymerization | MCF-7 (Breast) | IC50 = 7.5 µM |
| Compound 17g [7] | Tubulin Polymerization | A549 (Lung) | IC50 = 0.57 µM |
| Compound 12 [13] | Tubulin Polymerization | HeLa (Cervical) | IC50 = 1.06 µM |
| Compound S6 [10] | Aurora B Kinase | HeLa (Cervical) | IC50 ≈ 1 µM |
| Compound 9h [9] | CDK2 | Panc-1 (Pancreatic) | IC50 = 0.94 µM |
| Compound 30b [16] | mTOR | SQ20B (Head & Neck) | Significantly more cytotoxic than reference |
| ACDB [17] | Apoptosis Induction | JJ012 (Chondrosarcoma) | IC50 = 4.9 µM |
Conclusion and Future Perspectives
Substituted benzofurans are a versatile and potent class of anticancer agents. The protocols outlined in this guide provide a robust framework for researchers to evaluate novel benzofuran derivatives, from initial cytotoxicity screening to detailed mechanistic studies. By understanding the causality behind each experimental step and incorporating proper validation controls, scientists can generate high-quality, reliable data. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and exploring their efficacy in more complex in vivo and 3D culture models to better predict clinical outcomes.
References
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. PubMed. [Link]
-
Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. PubMed. [Link]
-
Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed. [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
-
Synthesis and Biological Evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole Derivatives as Tubulin Polymerization Inhibitors. PubMed. [Link]
-
Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]
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A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. PMC. [Link]
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]
-
Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells. Bursa Uludağ Üniversitesi. [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online. [Link]
-
In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed. [Link]
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- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00553A [pubs.rsc.org]
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Application Notes & Protocols: In Vitro Characterization of Novel Methyl 2-methyl-1-benzofuran-3-carboxylate Analogs
An in-depth guide to the in vitro evaluation of Methyl 2-methyl-1-benzofuran-3-carboxylate analogs, tailored for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1] Naturally occurring and synthetic benzofuran derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] this compound and its analogs are a specific class of these compounds that have garnered significant interest for therapeutic development.[5][6]
This guide provides a series of detailed application notes and validated protocols for the initial in vitro screening of these analogs. The primary goal of this phase is to efficiently identify promising lead compounds, characterize their potency and spectrum of activity, and establish a foundation for further mechanistic studies. We will focus on three key areas of biological activity commonly associated with this scaffold: anticancer, antimicrobial, and anti-inflammatory effects.
Section 1: Anticancer Activity Assessment via Cytotoxicity Screening
A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of or induce death in cancer cells. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[7][8][9]
Scientific Rationale: The Principle of the MTT Assay
The assay's mechanism relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells.[7][10] The quantity of formazan produced is directly proportional to the number of viable cells.[7] By solubilizing these crystals and measuring the absorbance of the solution, we can quantify the cytotoxic effect of the benzofuran analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) cultured in 96-well plates.[10][11]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT Reagent: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS), filter-sterilized and protected from light.[7]
-
Solubilization Agent: Dimethyl sulfoxide (DMSO)
-
Benzofuran analogs dissolved in DMSO to create high-concentration stock solutions
-
Sterile PBS
-
96-well flat-bottom sterile microplates
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, then prepare a suspension at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzofuran analogs in a serum-free medium. It is critical to ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.[10]
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the diluted compounds to the respective wells in triplicate.
-
Crucial Controls: Include wells for:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Blank Control: Wells containing medium only, with no cells, for background subtraction.[10]
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After treatment, carefully aspirate the medium.
-
Add 100 µL of fresh serum-free medium containing 50 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.[9]
-
Incubate for 2-4 hours at 37°C, protected from light. During this time, visible purple formazan crystals will form in viable cells.[7]
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.[7]
-
Add 150 µL of DMSO to each well to dissolve the crystals.[8]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Presentation and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = [(OD of Treated Cells - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100
The results are typically plotted as a dose-response curve (Percent Viability vs. Compound Concentration) to determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.
Table 1: Hypothetical Cytotoxicity Data for Benzofuran Analogs against Cancer Cell Lines
| Compound ID | Analog Structure | IC₅₀ on MCF-7 (µM) | IC₅₀ on A549 (µM) |
|---|---|---|---|
| BZ-001 | Parent Molecule | 45.2 | 68.3 |
| BZ-002 | 4-Fluoro substitution | 12.7 | 22.5 |
| BZ-003 | 4-Nitro substitution | 5.9 | 8.1 |
| Cisplatin | Positive Control | 2.2 | 3.5 |
Section 2: Antimicrobial Activity Assessment
Benzofuran derivatives have frequently been reported to possess antimicrobial properties.[4][12] A fundamental assay to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14][15]
Scientific Rationale: Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[16][17] It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compounds in a liquid growth medium. After incubation, the presence or absence of visible growth is used to identify the MIC.[14] This method is efficient and allows for the simultaneous testing of multiple compounds against various microbial strains.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is designed for testing against common bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)[3]
-
Benzofuran analogs dissolved in DMSO
-
Sterile 96-well U-bottom microplates
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or McFarland densitometer
Step-by-Step Methodology:
-
Compound Preparation:
-
In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 serve as controls.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Crucial Controls:
-
Well 11 (Growth Control): Contains 50 µL of MHB and 50 µL of inoculum (no compound).
-
Well 12 (Sterility Control): Contains 100 µL of MHB only (no compound, no inoculum).
-
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[13]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Data Presentation and Interpretation
The MIC value is reported in µg/mL or µM. A lower MIC value indicates greater potency of the antimicrobial agent.[14]
Table 2: Hypothetical MIC Values for Benzofuran Analogs
| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
|---|---|---|
| BZ-001 | >128 | >128 |
| BZ-002 | 32 | 64 |
| BZ-003 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
Section 3: Anti-inflammatory Activity Assessment
Chronic inflammation is linked to numerous diseases, and the dysregulation of nitric oxide (NO) production is a key factor.[18] Inducible nitric oxide synthase (iNOS) is often overexpressed during inflammation, leading to excessive NO production.[18] Therefore, inhibiting NOS activity is a significant therapeutic strategy for inflammatory conditions.
Scientific Rationale: NOS Inhibition and the Griess Reaction
The activity of NOS is measured by monitoring the conversion of L-arginine to L-citrulline and NO.[18] However, NO is a transient radical that is quickly oxidized to more stable products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[19] The Griess reaction is a simple and sensitive colorimetric method that measures the concentration of nitrite, which serves as an indicator of NO production.[18] The assay first reduces any nitrate to nitrite, then uses the Griess reagents to form a purple azo dye whose absorbance is proportional to the total nitrite concentration.
Experimental Protocol: In Vitro NOS Inhibition Assay
This protocol measures the ability of benzofuran analogs to inhibit the activity of a purified NOS enzyme (typically iNOS for inflammation studies).
Materials:
-
Purified NOS enzyme (e.g., murine iNOS)
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors and Substrate: L-arginine, NADPH, tetrahydrobiopterin (H4B), FAD, FMN.[18]
-
Benzofuran analogs dissolved in a suitable solvent
-
Positive control inhibitor (e.g., L-NAME)
-
Nitrate Reductase (for converting nitrate to nitrite)
-
Griess Reagent 1 (e.g., sulfanilamide in acid) and Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine in acid)[18]
-
Sodium nitrite for standard curve
-
96-well flat-bottom microplate
Step-by-Step Methodology:
-
Plate Setup:
-
Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in the assay buffer (e.g., 0-100 µM). Add 100 µL of each standard to dedicated wells.[18]
-
In separate wells, add the test compounds at various concentrations.
-
Include controls for 100% enzyme activity (no inhibitor) and a blank (buffer only).
-
-
Enzyme Reaction:
-
Prepare a master reaction mix containing the assay buffer, L-arginine, and all required cofactors (NADPH, H4B, etc.).[18]
-
Add the reaction mix to the wells containing the test compounds and controls.
-
Initiate the reaction by adding the purified NOS enzyme to all wells except the blank and standards.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for NO production.
-
-
Griess Reaction and Measurement:
Data Presentation and Interpretation
First, a standard curve is generated by plotting the absorbance of the nitrite standards against their known concentrations. The concentration of nitrite produced in each sample is then calculated from this curve. The percent inhibition of NOS activity is determined by the formula:
% Inhibition = [1 - (Nitrite in Test Sample / Nitrite in Control Sample)] x 100
An IC₅₀ value can be determined by plotting percent inhibition against the log of the compound concentration.
Table 3: Hypothetical NOS Inhibition Data for Benzofuran Analogs
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
|---|---|---|
| BZ-001 | 15.3% | >100 |
| BZ-002 | 48.2% | 10.5 |
| BZ-003 | 85.7% | 2.1 |
| L-NAME | 95.1% | 0.8 |
Conclusion
The protocols detailed in this guide establish a robust primary screening cascade for evaluating this compound analogs. By systematically assessing their cytotoxic, antimicrobial, and anti-inflammatory properties, researchers can efficiently identify lead compounds with therapeutic potential. Positive results from these in vitro assays provide the necessary foundation and justification for advancing promising candidates to more complex secondary screening, including mechanism-of-action studies, target identification, and eventual in vivo efficacy and safety trials.
References
-
Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]
-
Gao, C., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
-
Wleklik, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC. Retrieved from [Link]
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Krawiecka, M., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Retrieved from [Link]
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Application Notes and Protocols for the Column Chromatography Purification of Benzofuran Esters
Introduction: The Critical Role of Purity for Benzofuran Esters in Research and Development
Benzofuran esters represent a pivotal class of heterocyclic compounds, widely recognized for their extensive pharmacological applications. These scaffolds are integral to numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anti-tumor, antibacterial, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] The efficacy and safety of potential therapeutic agents derived from benzofuran esters are intrinsically linked to their purity. Consequently, robust and efficient purification methodologies are paramount for researchers, scientists, and drug development professionals.
Column chromatography is a cornerstone technique for the purification of organic compounds, offering a powerful means to separate benzofuran esters from reaction byproducts, unreacted starting materials, and other impurities.[6][7][8] This application note provides a comprehensive guide to the principles and practice of purifying benzofuran esters using silica gel column chromatography. We will delve into the theoretical underpinnings, provide detailed step-by-step protocols, and offer practical troubleshooting advice to empower researchers to achieve high-purity compounds essential for their work.
Part 1: Foundational Principles of Benzofuran Ester Purification via Column Chromatography
The separation of compounds in column chromatography is governed by the differential partitioning of the analytes between a stationary phase and a mobile phase.[7][8] For the purification of moderately polar compounds like benzofuran esters, normal-phase chromatography is typically employed.
-
Stationary Phase: A polar adsorbent, most commonly silica gel (SiO₂), is used.[6][7] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups of the compounds to be separated.
-
Mobile Phase (Eluent): A non-polar or moderately polar solvent or a mixture of solvents is used to carry the sample through the column.[9]
-
Separation Mechanism: The components of the mixture are introduced at the top of the column and are eluted down the column by the mobile phase. Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will therefore move down the column more slowly. Less polar compounds will interact less with the stationary phase and will be carried along more readily by the mobile phase, thus eluting from the column first.[9][10] The general order of elution from a silica gel column is: hydrocarbons < ethers < esters < ketones < alcohols < carboxylic acids.[7]
The successful purification of benzofuran esters hinges on the careful selection of both the stationary and mobile phases to achieve optimal separation.
Part 2: Pre-Purification and Method Development
Before proceeding to column chromatography, it is crucial to develop an effective separation method using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that utilizes the same principles as column chromatography and allows for the screening of various solvent systems to find the one that provides the best separation.[8][11][12]
Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Spotting: Dissolve a small amount of the crude benzofuran ester mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate (silica gel coated).
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system. Allow the solvent to ascend the plate by capillary action.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the separated spots under a UV lamp (if the compounds are UV active) or by using a staining agent.
-
Rf Value Calculation: The retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimal Solvent System: The ideal solvent system for column chromatography will result in the desired benzofuran ester having an Rf value between 0.2 and 0.4, with good separation from all impurities.[8][11]
A common starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.
Table 1: Common Solvent Systems for Benzofuran Ester Purification
| Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) | Polarity | Notes |
| Hexane | Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A versatile and widely used system for many benzofuran esters.[13][14] |
| Petroleum Ether | Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Similar to hexane/ethyl acetate, often used interchangeably.[14][15][16][17] |
| Hexane | Dichloromethane | 1:1 to 1:9 | Low to Medium | Good for separating less polar impurities. |
| Cyclohexane | Ethyl Acetate | 9:1 to 1:1 | Low to Medium | Can sometimes provide better separation than hexane. |
Part 3: Detailed Protocol for Column Chromatography Purification
This protocol outlines the steps for purifying a benzofuran ester using a silica gel column.
Materials and Equipment
-
Glass chromatography column with a stopcock
-
Silica gel (60-120 or 230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (pre-determined by TLC)
-
Crude benzofuran ester sample
-
Collection vessels (test tubes or flasks)
-
Beakers and flasks
-
Funnel
-
Spatula
-
Clamp and stand
Column Packing: The Slurry Method
The slurry method is generally preferred as it minimizes the chances of air bubbles and cracks forming in the stationary phase.[7][18]
-
Preparation: Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[7][18] Add a thin layer of sand (approximately 0.5 cm) on top of the plug.[18]
-
Making the Slurry: In a beaker, weigh the appropriate amount of silica gel (typically 25-50 times the weight of the crude sample).[7] Add the least polar eluent to the silica gel to form a free-flowing slurry.[18][19]
-
Packing the Column: Pour the silica gel slurry into the column using a funnel. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.[18]
-
Settling the Silica: Open the stopcock and allow the solvent to drain, collecting it in a flask. Continue adding eluent to the top of the column to ensure the silica gel does not run dry. The silica will settle into a packed bed.
-
Adding Sand: Once the silica has settled, add a thin layer of sand (approximately 0.5 cm) to the top of the silica bed to protect the surface from being disturbed during sample loading and eluent addition.[10][18]
-
Equilibration: Drain the eluent until the solvent level is just at the top of the sand layer. The column is now packed and ready for sample loading.
Sample Loading
The goal of sample loading is to apply the sample to the column in a narrow, concentrated band.[9]
-
Wet Loading: If the crude sample is a liquid or readily dissolves in the initial eluent, dissolve it in a minimal amount of the eluent.[18][20] Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel. Rinse the sides of the column with a small amount of eluent to ensure all the sample is loaded.[10]
-
Dry Loading: This method is preferred if the sample is not very soluble in the initial eluent or if a highly polar solvent is required for dissolution.[18][20] Dissolve the crude sample in a suitable volatile solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.[18] Evaporate the solvent completely to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.[18][20]
Elution and Fraction Collection
-
Elution: Carefully add the eluent to the top of the column, taking care not to disturb the sand layer. Open the stopcock to begin the flow of the mobile phase through the column. Maintain a constant level of eluent at the top of the column to avoid it running dry.[20]
-
Elution Techniques:
-
Isocratic Elution: The entire separation is performed using a single solvent system of constant composition. This is suitable for simple separations where the components have significantly different polarities.[9][21]
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation by changing the ratio of the solvents.[9][21] For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate. This technique is useful for separating complex mixtures with a wide range of polarities.[21]
-
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[20] The size of the fractions will depend on the scale of the purification and the expected separation.
-
Monitoring the Separation: Monitor the progress of the separation by analyzing the collected fractions using TLC. Spot each fraction on a TLC plate to identify which fractions contain the desired benzofuran ester and to check for purity.
Post-Purification
-
Combining Fractions: Once the desired compound has completely eluted from the column, combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified benzofuran ester.
-
Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or GC-MS.
Part 4: Visualization of the Workflow
Diagram 1: Column Chromatography Workflow
Caption: A flowchart illustrating the key stages of benzofuran ester purification by column chromatography.
Part 5: Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise during column chromatography. This section addresses some common problems and their solutions.
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloaded. | - Re-optimize the solvent system using TLC.[22]- Use a smaller amount of crude sample or a larger column.[23] |
| Cracked or Channeled Column Bed | - Column ran dry.- Improper packing. | - Ensure the solvent level never drops below the top of the silica.- Repack the column carefully using the slurry method. |
| Compound Won't Elute | - Eluent is not polar enough.- Compound may have decomposed on the silica.[24] | - Gradually increase the polarity of the eluent (gradient elution).[21]- Test the stability of your compound on a small amount of silica before running the column.[24] |
| Broad or Tailing Bands | - Sample was not loaded in a concentrated band.- Poorly packed column. | - Dissolve the sample in the minimum amount of solvent for loading.[9]- Ensure the column is packed evenly without any voids. |
| Compound Elutes Too Quickly (in the solvent front) | - Eluent is too polar. | - Start with a less polar solvent system.[24] |
Conclusion
The purification of benzofuran esters by column chromatography is a fundamental and indispensable technique in the synthesis and development of new chemical entities with therapeutic potential. By understanding the underlying principles, meticulously developing the separation method using TLC, and following a systematic protocol, researchers can consistently obtain high-purity compounds. This application note serves as a practical guide to navigate the intricacies of this purification process, ultimately enabling the advancement of research and drug discovery efforts centered on the promising scaffold of benzofuran.
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Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
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Singh, P., et al. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(5), 282-290. Retrieved from [Link]
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Khan, I., et al. (2025, February 3). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1307, 137853. Retrieved from [Link]
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Asif, M. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 25, 109. Retrieved from [Link]
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Ali, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Retrieved from [Link]
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Kumar, S., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 185-191. Retrieved from [Link]
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Li, X., et al. (2015). Synthesis of Benzofurans via Ruthenium-Catalyzed Redox-Neutral C-H Functionalization and Reaction with Alkynes under Mild Conditions. Organic Letters, 17(23), 5966-5969. Retrieved from [Link]
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Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC. Retrieved from [Link]
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Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
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Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Retrieved from [Link]
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Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]
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Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 769-775. Retrieved from [Link]
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Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
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LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Retrieved from [Link]
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PubMed. (2009, May 8). Preparative isolation and purification of isobenzofuranone derivatives and saponins from seeds of Nigella glandulifera Freyn by high-speed counter-current chromatography combined with gel filtration. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]
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"recrystallization of Methyl 2-methyl-1-benzofuran-3-carboxylate"
Application Notes & Protocols
Topic: High-Purity Recovery of Methyl 2-methyl-1-benzofuran-3-carboxylate via Optimized Recrystallization
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Abstract
This compound is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its association with a wide range of biological activities.[1][2] Achieving high purity of this intermediate is paramount for its use in subsequent synthetic steps and for ensuring the integrity of biological screening data. This document provides a comprehensive guide to the purification of this compound using the recrystallization technique. It moves beyond a simple set of instructions to detail the underlying physicochemical principles, a systematic approach to solvent selection, a step-by-step protocol, and robust troubleshooting strategies.
The Physicochemical Basis of Recrystallization
Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility. The fundamental principle is that the solubility of most solids in a solvent increases with temperature.[3] An impure solid can be dissolved in a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow, while impurities remain dissolved in the solvent (mother liquor).[3][4]
The success of this technique hinges on the selection of an appropriate solvent in which the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5]
Caption: Principle of Temperature-Dependent Solubility.
Solvent System Selection for an Aromatic Ester
The molecular structure of this compound, featuring an aromatic benzofuran core and a methyl ester group, guides the solvent selection process. The general principle of "like dissolves like" is a useful starting point.[6] Solvents with moderate polarity, particularly those capable of hydrogen bonding or dipole-dipole interactions, are often effective for esters. Several studies on related benzofuran derivatives have successfully employed alcohols like ethanol for recrystallization.[1][7][8]
Candidate Solvents
A preliminary screening using small amounts of the crude product is essential. The ideal solvent should dissolve the compound when hot but yield a high recovery of crystals upon cooling.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Ethanol | 78 | Polar Protic | Often an excellent choice for aromatic esters.[9] The hydroxyl group interacts with the ester, while the ethyl group provides some non-polar character. Frequently used for benzofuran derivatives.[1] |
| Methanol | 65 | Polar Protic | More polar than ethanol. May be too effective a solvent, potentially reducing recovery. Can be used in a mixed-solvent system with water. |
| Isopropanol (IPA) | 82 | Polar Protic | Less polar than ethanol. Good for compounds that are too soluble in ethanol or methanol. |
| Ethyl Acetate | 77 | Polar Aprotic | As an ester itself, it is a good solvent for other esters. Often used in a solvent/anti-solvent system with a non-polar solvent. |
| Hexane / Heptane | 69 / 98 | Non-polar | The compound is likely to have low solubility in these solvents, making them ideal candidates as an "anti-solvent" when paired with a more polar solvent like Ethyl Acetate or Dichloromethane.[10] |
| Toluene | 111 | Non-polar (Aromatic) | Aromatic stacking interactions can aid in dissolving the benzofuran core at high temperatures.[11] |
Small-Scale Solvent Screening Protocol
-
Place ~20-30 mg of the crude solid into a small test tube.
-
Add a candidate solvent dropwise at room temperature until the solid is just covered. Agitate to observe solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid completely dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod below the solvent line to induce nucleation.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A dense crop of well-formed crystals indicates a promising solvent.
Optimized Recrystallization Protocol
This protocol assumes ethanol has been identified as a suitable solvent. Adjustments may be necessary for other solvent systems.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. Benzofuran derivatives are cornerstones in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] However, their synthesis can present unique challenges.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing benzofuran-3-carboxylate esters?
There are several established routes, each with its own advantages and potential pitfalls. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Key strategies include:
-
Copper-Catalyzed Intramolecular Cyclization: This is a robust and widely used method that typically involves the cyclization of an ortho-halo-substituted phenylacetate derivative. It is often favored for its good yields and operational simplicity.[3]
-
Reactions from Phenols and β-Ketoesters: This approach involves the condensation of a phenol with a suitable β-ketoester. The reaction conditions, particularly the presence or absence of water and the choice of acid catalyst, can be critical in selectively forming the benzofuran over competing products like coumarins.[4]
-
Perkin Rearrangement: This classic method involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid, which can then be esterified.[5] Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields for this transformation.[5]
-
Multi-component and One-Pot Reactions: Modern synthetic methods often employ one-pot procedures, for example, reacting salicylaldehydes with other reagents to rapidly build the benzofuran core.[6][7][8] These can be highly efficient but may require more extensive optimization.
Q2: I'm not getting my desired product. What's a logical workflow for troubleshooting the synthesis?
When a reaction fails, a systematic approach is crucial. Before making drastic changes, it's important to verify the fundamentals. The following workflow can help isolate the root cause of the problem.
Caption: A systematic workflow for troubleshooting failed chemical reactions.
Q3: How can I reliably confirm the structure and purity of my final product?
A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.
-
Thin-Layer Chromatography (TLC): Your first line of analysis to monitor reaction progress and assess the purity of the crude product and column fractions. A single spot in multiple eluent systems is a good preliminary indicator of purity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number of carbon signals, provide a detailed map of the molecule's structure.[3][9][10]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.[2]
-
Column Chromatography: This is the most common method for purifying benzofuran derivatives, effectively removing starting materials and side products.[3][9][10][11] Successful purification is itself an indicator of the compound's integrity.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most common issues. The cause is often related to the key bond-forming step—the intramolecular cyclization to form the furan ring.
-
Possible Cause A: Inefficient Cyclization (Copper-Catalyzed Route)
-
The Chemistry: The copper-catalyzed synthesis from a precursor like methyl 2-(2-bromophenyl)-2-formylacetate relies on an intramolecular C-O bond formation.[3] This is an Ullmann-type condensation. The copper(I) catalyst is believed to coordinate with the phenoxide (formed by the base) and the aryl halide, facilitating the nucleophilic attack of the oxygen onto the aromatic ring to close the furan ring.
-
Troubleshooting & Solutions:
-
Catalyst Activity: Copper(I) iodide (CuI) is a common catalyst.[3] Ensure it is fresh and has not been excessively exposed to air and moisture, which can lead to oxidation and deactivation. Using a higher catalyst loading (e.g., increasing from 5 mol% to 10 mol%) may improve conversion.
-
Base Strength & Solubility: Potassium carbonate (K₂CO₃) is a frequently used base.[3] It must be finely powdered and anhydrous to be effective. The base's role is to deprotonate the enol, and its effectiveness can be limited by its solubility in the reaction solvent.
-
Solvent Choice: Dimethylformamide (DMF) is an excellent solvent for this reaction as it helps dissolve the reagents and can be heated to the required temperatures.[3] Ensure you are using anhydrous DMF, as water can interfere with the reaction.
-
Temperature: The reaction often requires heating (e.g., 100 °C) to proceed at a reasonable rate.[3] Ensure your reaction is reaching and maintaining the target temperature.
-
-
| Parameter | Recommended Condition | Rationale & Common Pitfalls |
| Catalyst | Copper(I) Iodide (CuI), 5-10 mol% | Old or oxidized CuI is a primary cause of failure.[3] |
| Base | Anhydrous K₂CO₃, ~2 equivalents | Must be anhydrous and finely powdered for sufficient reactivity.[3] |
| Solvent | Anhydrous DMF | Water can inhibit the reaction. DMF provides good solubility.[3] |
| Temperature | 100 °C (bath temperature) | The reaction is often too slow at lower temperatures.[3] |
-
Possible Cause B: Competing Reaction Pathways
-
The Chemistry: When starting from phenols and β-ketoesters, a key challenge is the competition between C-alkylation (leading to benzofurans) and O-alkylation or transesterification (leading to coumarins). The presence of water can hydrolyze the ketoester to an intermediate that more readily forms the benzofuran.[4]
-
Troubleshooting & Solutions:
-
Control of Water: To favor benzofuran synthesis in this route, the controlled addition of water can be beneficial.[4] Conversely, to produce coumarins, the reaction should be run under strictly anhydrous conditions, sometimes with a drying agent.[4][12]
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HClO₄) is critical and can tip the balance between the two pathways.[4]
-
-
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. mdpi.com [mdpi.com]
- 11. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Copper-Catalyzed Benzofuran Synthesis
Welcome to the technical support center for copper-catalyzed benzofuran synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. Instead of a generic protocol, we will explore the mechanistic nuances and provide a logical framework for troubleshooting, grounded in established literature and practical experience. Our goal is to empower you to diagnose issues systematically and optimize your reaction for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the planning and execution of copper-catalyzed benzofuran syntheses.
Q1: I'm seeing very low to no yield in my reaction. What are the most common culprits?
Low yields in these reactions typically trace back to one of four areas: (1) Inactive Catalyst System: The copper source, ligand, or base are not functioning correctly. This can be due to poor quality reagents, improper handling, or an inappropriate choice for your specific substrates. (2) Substrate Issues: The electronic or steric properties of your starting materials (e.g., substituted phenols, alkynes, or iodophenols) may be hindering the reaction.[1][2] (3) Sub-optimal Reaction Conditions: The solvent, temperature, or atmospheric conditions may be unsuitable. For instance, some copper-catalyzed cyclizations require oxygen as a terminal oxidant, while for others, its presence is detrimental.[3][4] (4) Reagent Purity: Water and other impurities can poison the catalyst, effectively shutting down the catalytic cycle.[5]
Q2: How do I choose the right copper source? Cu(I) vs. Cu(II)?
While many protocols use Cu(II) salts like Cu(OAc)₂ or Cu(OTf)₂, the active catalytic species is often Cu(I).[5] Cu(II) salts are typically reduced in situ to Cu(I) to enter the catalytic cycle. Common and effective sources include CuI, CuBr, and CuCl.[6][7][8] The choice can be substrate-dependent, but CuI and CuBr are excellent starting points for many cross-coupling and cyclization reactions.[7] In some cases, particularly in dehydrogenative couplings, a stoichiometric or even excess amount of a Cu(II) salt like Cu(OAc)₂ may be required, where it acts as both catalyst and oxidant.[1][4]
Q3: Is a ligand always necessary? If so, how do I select one?
While some reactions proceed without a ligand, the addition of one is highly recommended for improving yield and reproducibility. Ligands stabilize the copper catalyst, prevent catalyst agglomeration or decomposition, and modulate its reactivity.[5][9] For benzofuran synthesis, N-donor ligands are particularly effective.
-
1,10-Phenanthroline: A common and robust ligand for a variety of copper-catalyzed C-O and C-C bond formations.[6][7]
-
Pyridine: Can serve as both a ligand and a solvent, proving effective in intramolecular dehydrogenative couplings.[4][10]
-
Bis(oxazolines) (BOX) and Pyridine-bis(oxazolines) (PyBOX): Primarily used for asymmetric synthesis but are also effective in non-chiral applications.[5]
The choice of ligand can significantly impact the reaction's success, and screening a small panel of ligands is a worthwhile optimization step.
Q4: My reaction starts but seems to stall. What could be causing catalyst deactivation?
Catalyst deactivation is a common cause of incomplete reactions. The primary causes are:
-
Oxidation: The active Cu(I) species can be oxidized to the less active Cu(II) state, particularly if the reaction is not maintained under an inert atmosphere (when required).
-
Poisoning: Trace amounts of water or other impurities in your reagents or solvents can bind to the copper center and inhibit catalysis.[5] It is crucial to use anhydrous solvents and high-purity starting materials.
-
Ligand Lability: In some systems, the ligand can dissociate from the copper center, leading to an unstable and inactive catalyst.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving specific issues you may encounter.
Guide 1: Problems with the Catalyst System
The heart of your reaction is the copper catalyst. An underperforming catalytic system is the most frequent source of low yields.
Problem 1.1: No reaction or trace conversion.
-
Probable Cause A: Inactive Copper Source. The copper salt may be old, hydrated, or of low quality. Copper(I) salts are particularly susceptible to oxidation upon prolonged exposure to air.
-
Solution A:
-
Use a freshly opened bottle of the copper salt or purchase from a reputable supplier.
-
If using a Cu(I) source like CuI or CuBr, consider a brief purification step if its quality is suspect.
-
When possible, handle air-sensitive copper salts in a glovebox.
-
-
Probable Cause B: Inappropriate Ligand or No Ligand. The reaction may have a high activation barrier that requires a ligand to overcome. The chosen ligand may not be suitable for the specific transformation.
-
Solution B:
-
Introduce a ligand if one is not already in use. 1,10-phenanthroline is an excellent first choice for many benzofuran syntheses.[7]
-
Screen a small set of N-donor ligands (e.g., 1,10-phenanthroline, neocuproine, pyridine) to identify the optimal choice for your substrate.
-
-
Probable Cause C: Incorrect Base. The base may be too weak to deprotonate the phenol or other pro-nucleophile, or it may be insoluble in the reaction medium.
-
Solution C:
-
Ensure the chosen base is appropriate for the pKa of the starting material. Inorganic bases like Cs₂CO₃ and K₂CO₃ are often effective.[7][10]
-
For more challenging substrates, a stronger organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.[2][6]
-
Consider the solubility of the base in your chosen solvent.
-
Problem 1.2: The reaction yields are inconsistent between runs.
-
Probable Cause: Sensitivity to Air and/or Moisture. Minor variations in atmospheric exposure can lead to significant differences in yield, especially in reactions sensitive to catalyst oxidation or hydrolysis.
-
Solution:
-
Use standard Schlenk line or glovebox techniques to set up the reaction under an inert atmosphere (Nitrogen or Argon).
-
Use rigorously dried solvents and reagents. Solvents should be passed through a purification system or distilled from an appropriate drying agent.
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing yield issues.
Caption: A decision tree to systematically troubleshoot low yields.
Guide 2: Optimizing Reaction Conditions & Reagents
Even with an active catalyst, the reaction environment and substrate quality are paramount.
Problem 2.1: Reaction is slow and gives a mixture of starting material and product.
-
Probable Cause A: Sub-optimal Temperature. The reaction may require more thermal energy to overcome the activation barrier. Conversely, excessively high temperatures can lead to decomposition.
-
Solution A:
-
Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction by TLC or GC-MS to check for product formation versus decomposition.
-
Consult the literature for typical temperature ranges for similar transformations. Many copper-catalyzed benzofuran syntheses run between 80-120 °C.[7]
-
-
Probable Cause B: Poor Substrate Reactivity. Electron-withdrawing groups on the phenol can make it less nucleophilic, while bulky steric groups near the reaction site can hinder catalyst binding. Conversely, electron-donating groups on the reacting partner can sometimes increase yields.[2]
-
Solution B:
-
Increase catalyst loading. An increase from 2 mol% to 5-10 mol% can often improve conversion for challenging substrates.
-
Switch to a more robust ligand or a stronger base to facilitate the difficult catalytic step.
-
If possible, test the reaction on a simpler, electronically favorable model substrate to confirm the catalytic system is working before proceeding with the more complex substrate.
-
Data Presentation: Common Reaction Parameters
The table below summarizes typical conditions for a successful copper-catalyzed benzofuran synthesis, providing a validated starting point for your experiments.
| Parameter | Component | Typical Range/Value | Rationale & Citation |
| Catalyst | Copper Source | CuI, CuBr, CuCl | Precursors to the active Cu(I) species.[7] |
| Catalyst Loading | 2-10 mol% | Balances reaction rate with cost and potential side reactions.[9] | |
| Ligand | N-Donor Ligand | 1,10-Phenanthroline | Stabilizes the copper catalyst and enhances its activity.[6][7] |
| Ligand Loading | 2-20 mol% | Typically used in a 1:1 or 2:1 ratio with the copper source. | |
| Base | Inorganic/Organic | Cs₂CO₃, K₂CO₃, DBU | Required for deprotonation to generate the active nucleophile.[2][6] |
| Solvent | Polar Aprotic | DMSO, DMF, Pyridine | Good solubility for reactants and catalysts; high boiling points.[6][7][10] |
| Temperature | Reaction Temp. | 80 - 120 °C | Provides sufficient thermal energy for cyclization.[7] |
| Atmosphere | Inert Gas | N₂ or Argon | Prevents oxidation of the Cu(I) catalyst.[4][5] |
Part 3: Experimental Protocols & Mechanistic Insights
Generalized Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. Most copper-catalyzed benzofuran syntheses from phenols and coupling partners proceed through a similar catalytic cycle.
Caption: A simplified catalytic cycle for benzofuran synthesis.
This cycle highlights several critical steps. A failure at the "Coordination" step could be due to an insufficiently strong base (not forming ArO⁻), while a failure at the "Coupling" or "Cyclization" steps could point to electronic or steric issues with your substrates.
Example Protocol: Synthesis of a 2,3-Disubstituted Benzofuran
This protocol is a representative example based on established methods for the one-pot synthesis of benzofurans from o-iodophenols, acyl chlorides, and phosphorus ylides.[7]
Materials:
-
o-Iodophenol (1.0 mmol, 1.0 equiv)
-
Acyl chloride (1.1 mmol, 1.1 equiv)
-
Phosphorus ylide (1.2 mmol, 1.2 equiv)
-
CuBr (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous DMSO (5 mL)
Procedure:
-
Glassware Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask. Oven-dry the flask and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: Under a positive pressure of inert gas, add CuBr (14.3 mg), 1,10-phenanthroline (18.0 mg), and Cs₂CO₃ (651.8 mg).
-
Solvent and Substrate Addition: Add anhydrous DMSO (5 mL). Stir the suspension for 5 minutes. Add the o-iodophenol, followed by the phosphorus ylide.
-
Acyl Chloride Addition: Add the acyl chloride dropwise to the stirred suspension at room temperature.
-
Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 90 °C. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 20 mL), then dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired benzofuran product.
References
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - Semantic Scholar. Semantic Scholar.
- Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
- Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)
- Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-C
- Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides - Organic Chemistry Portal. Organic Chemistry Portal.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC.
- Overcoming low yields in cyclopropanation reactions with copper c
- Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - RSC Publishing. Royal Society of Chemistry.
- Copper-Catalyzed Cross-Coupling Reaction between Peroxy-benzofuran-2-ones and Phenol Derivatives for the Synthesis of 3-aryl-3-phenyl-benzofuran-2(3H)-ones - IISER Pune. IISER Pune.
- Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - MDPI. MDPI.
- Benzofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
Sources
- 1. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Copper-mediated construction of benzothieno[3,2- b ]benzofurans by intramolecular dehydrogenative C–O coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06985C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate
Guide for Senior Application Scientists and Development Professionals
This guide provides in-depth troubleshooting for the synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate, a key intermediate in medicinal chemistry and materials science. We will move beyond standard protocols to diagnose and resolve common side reactions encountered during the synthesis, focusing on the widely used intramolecular cyclization pathway.
Troubleshooting Guide: Common Issues & Resolutions
This section addresses specific experimental observations in a question-and-answer format, providing causal explanations and actionable solutions.
Scenario 1: High Levels of an Acidic Impurity Detected
Question: "My final product is contaminated with a more polar byproduct that I've identified as 2-methyl-1-benzofuran-3-carboxylic acid. What causes its formation and how can it be prevented?"
Answer:
The presence of the carboxylic acid is a classic case of ester hydrolysis, also known as saponification. This side reaction is particularly common in synthetic routes that employ basic conditions for the crucial cyclization step.
Causality: The hydroxide ions (or other basic species) present in the reaction mixture can act as nucleophiles, attacking the electrophilic carbonyl carbon of your methyl ester. This leads to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt. Acidic workup then protonates this salt to yield the carboxylic acid byproduct. Higher temperatures significantly accelerate this unwanted hydrolysis.
Troubleshooting & Prevention:
-
Employ Anhydrous Conditions: The most direct way to prevent hydrolysis is to eliminate water. Use anhydrous solvents (e.g., dry DMF, THF, or acetonitrile) and non-hydroxide bases.
-
Select a Non-Nucleophilic Base: Potassium carbonate (K₂CO₃) is an excellent choice as it is sufficiently basic to promote the necessary deprotonations for cyclization but is a poor nucleophile and has low solubility in many organic solvents, reducing the rate of hydrolysis.[1]
-
Control Reaction Temperature: Avoid excessive heat. Monitor the reaction by TLC and stop heating as soon as the starting material is consumed.
-
Modified Esterification: If the acid is forming unavoidably, an alternative strategy is to complete the synthesis of the 2-methyl-1-benzofuran-3-carboxylic acid and then perform a final, clean esterification step. Methods like using dimethyl sulfate or trimethylsilyldiazomethane (TMS-CHN₂) are highly effective for converting carboxylic acids to methyl esters under conditions that avoid other side reactions.[2][3]
Scenario 2: Significant Formation of a Non-Polar, Decarboxylated Byproduct
Question: "My crude NMR shows a significant amount of 2-methyl-1-benzofuran, which lacks the 3-carboxylate group entirely. Why is this happening?"
Answer:
This observation points to a decarboxylation side reaction. Benzofuran-3-carboxylic acids and their esters can be susceptible to the loss of CO₂ (or CO₂Me radical followed by H-abstraction), particularly under thermal stress or in the presence of certain catalysts.[4]
Causality: The mechanism often involves the protonation of the furan oxygen, which increases the electrophilicity of the C3 position. The carboxylate group can then be eliminated as CO₂, with the resulting C3 carbanion being quenched by a proton. This process is often favored at high temperatures. Some methods for decarboxylation of heterocyclic carboxylic acids utilize organic acids as catalysts in high-boiling aprotic polar solvents like DMF at temperatures between 85-150 °C.[5]
Troubleshooting & Prevention:
-
Strict Temperature Control: This is the most critical parameter. If the cyclization requires high temperatures, aim for the lowest possible temperature that allows for a reasonable reaction rate.
-
Avoid Protic Acids: If possible, avoid strong protic acids during the reaction or workup, especially at elevated temperatures.
-
Purification Strategy: If a small amount of the decarboxylated product forms, it can typically be separated from the desired ester by column chromatography due to the significant difference in polarity.
Scenario 3: Low Yield and Isolation of an Unexpected Isomeric Product
Question: "The reaction yield is poor, and I've isolated an unexpected isomer with the correct mass. Spectroscopic analysis suggests a different ring system. What could this be?"
Answer:
When synthesizing benzofurans from precursors like 2-(2-formylphenoxy)alkanoic acids under Perkin-type conditions (e.g., using acetic anhydride and sodium acetate), an alternative cyclization pathway can compete, leading to the formation of benzo[e][6][7]dioxepinone derivatives.[8]
Causality & Mechanistic Divergence:
The standard Perkin cyclization involves the formation of an enolate from the phenoxyalkanoic acid, which then attacks the aldehyde to initiate benzofuran formation. However, an intermolecular reaction can occur where the carboxylate attacks the aldehyde, or an intramolecular acylal formation can lead to the seven-membered dioxepinone ring system. The reaction outcome is highly dependent on the substitution pattern of the aromatic ring and the specific reaction conditions used.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric byproduct formation.
Preventative Measures:
-
Condition Screening: If dioxepinone formation is observed, moving away from classic Perkin conditions (acetic anhydride) towards a direct base-catalyzed cyclization in an aprotic solvent (e.g., K₂CO₃ in DMF) is often successful.
-
Structural Confirmation: Thoroughly characterize all isolated products using 1D/2D NMR and Mass Spectrometry to confidently identify the structures being formed.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic pathway for this compound that balances yield and purity?
A common and robust two-step approach involves:
-
Williamson Ether Synthesis: Reaction of a salicylaldehyde with a methyl 2-halopropanoate (e.g., methyl 2-bromopropanoate) using a base like K₂CO₃ in a polar aprotic solvent like DMF or acetone. This forms the key intermediate, Methyl 2-(2-formylphenoxy)propanoate.[1][9]
-
Intramolecular Cyclization/Condensation: The intermediate is then cyclized, often by heating in the presence of a base. This step is where side reactions are most prevalent and requires careful optimization.
Q2: How does the choice of base impact the intramolecular cyclization step?
The base is critical. It must be strong enough to deprotonate the α-carbon to the ester, forming the nucleophilic enolate that attacks the aldehyde, but not so harsh that it promotes widespread side reactions.
| Base | Solvent | Common Side Reactions | Recommendation |
| NaOH / KOH | EtOH / H₂O | High risk of ester hydrolysis (saponification). | Not recommended for direct synthesis of the ester. |
| NaH | THF / DMF | Strong, non-nucleophilic. Good for cyclization but can be hazardous. Requires strict anhydrous conditions. | Effective, but requires careful handling. |
| K₂CO₃ | DMF / MeCN | Low nucleophilicity, minimizes hydrolysis. Generally clean. | Highly Recommended for balancing reactivity and minimizing side products.[1] |
| DBU | THF / Toluene | Strong, non-nucleophilic organic base. Very effective for cyclization. | Excellent choice for difficult cyclizations, but can be expensive.[7] |
Q3: Are there specific purification challenges associated with this synthesis?
The primary challenge is separating the desired ester from the non-polar decarboxylated byproduct (2-methyl-1-benzofuran) and the highly polar hydrolyzed byproduct (the carboxylic acid). A well-optimized flash column chromatography protocol is usually sufficient.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10% EtOAc) is typically effective.
-
Order of Elution: The non-polar 2-methyl-1-benzofuran will elute first, followed by the target ester, this compound. The carboxylic acid will have very strong retention on the silica and may require a much higher percentage of ethyl acetate (or methanol) to elute.
Core Protocol: Optimized Synthesis via Intramolecular Cyclization
This protocol is designed to minimize the side reactions discussed above.
Step 1: Synthesis of Methyl 2-(2-formylphenoxy)propanoate
-
To a stirred solution of salicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add methyl 2-bromopropanoate (1.1 eq) dropwise.
-
Heat the reaction mixture to 70-80 °C and monitor by TLC until the salicylaldehyde is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step.
Step 2: Base-Catalyzed Intramolecular Cyclization
Caption: Key cyclization step and major side reaction pathways.
-
Dissolve the crude Methyl 2-(2-formylphenoxy)propanoate (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq).
-
Heat the mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored carefully by TLC.
-
Upon completion, cool the reaction, pour it into ice-water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
References
- Grokipedia. (n.d.). Perkin rearrangement.
-
Marriott, K-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. Available from: [Link]
-
Wikipedia. (2024). Perkin rearrangement. Retrieved from [Link]
-
ResearchGate. (2025). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Retrieved from [Link]
-
Ciganek, E. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12), 2973. Available from: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available from: [Link]
-
Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (7), 1603-1608. Available from: [Link]
-
Kamal, A., Reddy, K. S., Kumar, G. B., & Swapna, K. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 205–210. Available from: [Link]
- Google Patents. (n.d.). WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
-
Semantic Scholar. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
-
Napiórkowska, M., Staszewska-Krajewska, O., & Kędzierska, E. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
ResearchGate. (2025). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. Retrieved from [Link]
-
ChemSynthesis. (2025). methyl 2-propyl-1-benzofuran-3-carboxylate. Retrieved from [Link]
-
LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]
-
Khan, I., Zaib, S., & Ibrar, A. (2018). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 23(11), 2997. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 23: Esterification via Alkylation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
Halarnkar, P. P., Nourooz-Zadeh, J., Kuwano, E., Jones, A. D., & Hammock, B. D. (1992). Formation of cyclic products from the diepoxide of long-chain fatty esters by cytosolic epoxide hydrolase. Archives of Biochemistry and Biophysics, 294(2), 586-593. Available from: [Link]
Sources
- 1. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Formation of Impurities in Benzofuran Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of impurities during benzofuran synthesis. The complex, multi-step nature of these syntheses means that each stage presents an opportunity for the formation of side-products and impurities.[1] This resource provides in-depth technical guidance in a question-and-answer format to address specific challenges encountered in the lab.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during benzofuran synthesis, offering insights into their causes and providing actionable solutions.
Question 1: My reaction to form a 2-substituted benzofuran resulted in a significant amount of a dimeric byproduct. What is the likely cause and how can I prevent it?
Answer:
The formation of dimeric impurities is a common issue, particularly in palladium-catalyzed syntheses such as the Sonogashira coupling of a 2-halophenol with a terminal alkyne.
Causality: The primary cause is often a competing reaction pathway where the desired benzofuran product, still bearing a reactive site, couples with another molecule of a starting material or intermediate. For instance, in the synthesis of dibenzofurans, a benzofuran with an unreacted acetylene moiety can couple with another molecule of the 2-iodophenol starting material.[2]
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the terminal alkyne can sometimes help to ensure the complete consumption of the 2-halophenol, minimizing its availability for side reactions.
-
Slow Addition: Instead of adding the 2-halophenol all at once, consider a slow, controlled addition to the reaction mixture. This maintains a low concentration of the halophenol, disfavoring the dimerization pathway.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly influence the reaction pathway. Experiment with different ligand systems to find one that favors the desired intramolecular cyclization over intermolecular coupling. For example, the use of ligand-free palladium nanoparticles has been explored to control such reactions.[2]
-
Temperature Optimization: Reaction temperature can play a crucial role. Lowering the temperature may slow down the rate of the undesired dimerization more significantly than the desired cyclization.
Question 2: I am attempting a Perkin rearrangement to synthesize a benzofuran-2-carboxylic acid, but my yields are low and I have several unidentified impurities. What could be going wrong?
Answer:
The Perkin rearrangement, which converts a 3-halocoumarin to a benzofuran-2-carboxylic acid, is a powerful reaction but can be sensitive to reaction conditions.[3][4][5]
Causality: The mechanism involves a base-catalyzed ring opening of the coumarin, followed by an intramolecular cyclization.[3][4] Incomplete reaction, side reactions of the opened intermediate, or degradation of the product can all lead to low yields and impurities.
-
Incomplete Ring Opening: Insufficient base or reaction time can lead to the recovery of unreacted starting material.
-
Side Reactions of the Intermediate: The (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate is a key species.[3][4] If not efficiently cyclized, it can undergo other reactions, such as decarboxylation or polymerization.
-
Product Degradation: The benzofuran-2-carboxylic acid product may be unstable under prolonged exposure to harsh basic conditions and high temperatures.
Troubleshooting and Optimization Workflow:
Caption: Troubleshooting workflow for Perkin rearrangement.
Detailed Protocol:
-
Base Optimization: Ensure you are using a sufficient excess of a strong base, such as sodium or potassium hydroxide, to drive the initial ring opening to completion.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique has been shown to dramatically reduce reaction times from hours to minutes and can lead to very high yields of the desired benzofuran-2-carboxylic acid derivatives, minimizing the formation of degradation products.[4]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent prolonged heating.
-
Workup Procedure: Upon completion, cool the reaction mixture and promptly acidify to precipitate the carboxylic acid product. Avoid extended exposure of the product to the basic reaction medium.
Question 3: My synthesis involving an acid-catalyzed cyclization is producing a complex mixture of products, and I suspect polymerization. How can I mitigate this?
Answer:
Acid-catalyzed cyclizations are a common route to benzofurans, but the acidic conditions can also promote undesired side reactions, most notably polymerization.[6]
Causality: The electron-rich nature of the benzofuran ring system makes it susceptible to electrophilic attack under acidic conditions. The desired product can act as a monomer, leading to the formation of oligomeric or polymeric byproducts. This is particularly problematic with strong acids or at elevated temperatures.
Strategies for Minimizing Polymerization:
| Strategy | Rationale |
| Use a Milder Acid | Instead of strong mineral acids, consider using a milder Lewis acid or a solid-supported acid catalyst. This can provide sufficient acidity for the cyclization without promoting extensive polymerization. |
| Lower the Reaction Temperature | Polymerization often has a higher activation energy than the desired cyclization. Running the reaction at a lower temperature can significantly reduce the rate of polymer formation. |
| Optimize Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from being exposed to acidic conditions for an extended period. |
| Use a Scavenger | In some cases, adding a proton scavenger in a controlled manner can help to maintain the optimal acid concentration. |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding impurity formation in benzofuran synthesis.
What are the most common classes of impurities in benzofuran synthesis?
The types of impurities are highly dependent on the synthetic route employed. However, some common classes include:
-
Starting Materials: Unreacted starting materials are a common impurity, especially in reactions that do not go to completion.
-
Intermediates: In multi-step syntheses or one-pot reactions, partially reacted intermediates can be present in the final product mixture.
-
Isomers: Depending on the substitution pattern of the reactants, the formation of regioisomers is possible.[1]
-
Dimers and Oligomers: As discussed above, these can form through self-reaction of the product or reaction with starting materials.
-
Oxidation/Reduction Products: Depending on the reagents and conditions used, the benzofuran ring or its substituents can be oxidized or reduced.
-
Solvent Adducts: In some cases, the solvent can react with intermediates to form adducts.
How can I effectively purify my crude benzofuran product?
Purification is a critical step to obtain a high-purity benzofuran derivative. The choice of method depends on the properties of the desired product and the impurities present.
Standard Purification Workflow:
Sources
- 1. DSpace [cora.ucc.ie]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 2-methyl-1-benzofuran-3-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of Methyl 2-methyl-1-benzofuran-3-carboxylate. The methodologies and advice presented herein are synthesized from established chemical literature and practical laboratory experience to ensure scientific integrity and experimental success.
Part 1: Frequently Asked Questions (FAQs) - Core Purification Strategies
This section addresses common initial queries regarding the purification of the target compound.
Question: What are the primary recommended methods for purifying crude this compound?
Answer: The two most effective and commonly cited methods for purifying this compound are silica gel column chromatography and recrystallization.[1][2][3]
-
Column Chromatography is ideal for separating the target molecule from impurities with different polarities, such as unreacted starting materials or side-products from complex reaction mixtures.[1][4][5]
-
Recrystallization is a highly effective final purification step to obtain a product of high purity, assuming a suitable solvent can be identified and the compound is a solid at room temperature.[1][6] It is particularly good at removing small amounts of impurities from a large amount of product.
Question: My crude product is a dark, oily residue, but literature suggests it should be a solid. What does this indicate?
Answer: An oily or discolored appearance in a crude product that is expected to be a solid is a strong indicator of significant impurities. These impurities can act as a solvent for your product, causing what is known as melting point depression. It is highly recommended to proceed with a robust purification method like column chromatography before attempting recrystallization.
Question: How do I choose an appropriate solvent system for column chromatography?
Answer: The selection of an eluent system should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[1][4] The goal is to find a solvent or solvent mixture that provides good separation between your desired product and its impurities. For this compound, a good starting point is a mixture of a non-polar solvent like petroleum ether or hexane and a moderately polar solvent like ethyl acetate.[2]
-
Target Rf Value: Aim for an Rf (retention factor) value of 0.25 - 0.35 for your target compound on the TLC plate. This Rf typically translates to an effective elution and separation on a silica gel column.
-
Spot Separation: Ensure there is a clear separation between the spot for your product and any other spots representing impurities. If spots are too close, adjust the solvent polarity (e.g., decrease the percentage of ethyl acetate) to increase separation.
Question: What are some suitable solvents for the recrystallization of this compound?
Answer: Based on experimental reports for similar benzofuran derivatives, common and effective solvents for recrystallization include ethanol and methanol.[1][6] Sometimes, a mixed solvent system, such as methanol/water or ethanol/water, may be required. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.
Part 2: Troubleshooting Guide - Addressing Specific Purification Challenges
This section is designed in a problem-and-solution format to tackle specific issues encountered during purification.
Problem: My TLC plate shows multiple spots that are very close together, making separation by column chromatography difficult.
-
Underlying Cause: This issue often arises from the presence of structurally similar impurities or isomers, which have very similar polarities to the desired product. For example, during halogenation reactions of a benzofuran ring, a mixture of products with substitutions at different positions can occur.[1]
-
Causality-Driven Solution: The resolving power of chromatography is dependent on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). To improve the separation of compounds with similar polarities, you must increase the number of theoretical plates and/or enhance the partitioning difference.
-
Optimize Eluent Polarity: Decrease the polarity of the eluent system significantly. For a hexane/ethyl acetate system, this means lowering the percentage of ethyl acetate. This will cause all compounds to move more slowly down the column, increasing their interaction time with the silica gel and amplifying small differences in polarity, leading to better separation.
-
Use a Longer Column: Increasing the length of the silica gel bed provides more surface area for the separation to occur, effectively increasing the number of theoretical plates.
-
Consider a Different Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to the slightly acidic silica gel.
-
Problem: I suspect my product is decomposing on the silica gel column, leading to low yields and streaking on TLC.
-
Underlying Cause: Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). Certain organic molecules, including some heterocycles, can be sensitive to acid and may degrade during the prolonged exposure of column chromatography.
-
Causality-Driven Solution: To prevent acid-catalyzed degradation, the acidic nature of the stationary phase must be neutralized.
-
Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (~0.1-1% by volume), to your eluent system. The triethylamine will neutralize the acidic sites on the silica gel, creating a more inert environment for your compound.
-
Use Deactivated Silica: Alternatively, you can use commercially available neutral silica gel or prepare it by treating standard silica gel with a base followed by washing and drying.
-
Switch Purification Method: If the compound is highly sensitive, it is best to avoid silica gel chromatography altogether and focus on recrystallization or preparative HPLC with a suitable column (e.g., C18).
-
Problem: My final product shows a broad peak around 10-12 ppm in the ¹H NMR spectrum, which is not expected for the ester.
-
Underlying Cause: A broad singlet in this region is characteristic of a carboxylic acid proton (-COOH). This indicates that your methyl ester has undergone hydrolysis back to its corresponding carboxylic acid. This can happen if the reaction workup involved harsh acidic or basic conditions or if water was present during heating for an extended period.[3][7]
-
Causality-Driven Solution: The acidic impurity can be easily removed by an acid-base extraction during the workup, prior to final purification.
-
Aqueous Bicarbonate Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] The basic bicarbonate will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The resulting crude product should be significantly enriched in your desired ester.
-
Problem: The melting point of my purified product is sharp, but lower than the literature value.
-
Underlying Cause: While a sharp melting point is a good indicator of purity, a depressed melting point suggests the presence of a persistent impurity. Even small amounts of an impurity can disrupt the crystal lattice of your compound, requiring less energy (a lower temperature) to melt.
-
Causality-Driven Solution: The impurity present is likely soluble in your product's crystal lattice or co-crystallizes with it.
-
Re-recrystallize: Perform a second recrystallization, perhaps from a different solvent system. This can often dislodge the trapped impurity.
-
Charcoal Treatment: If the product has a slight color, it may be due to highly conjugated, colored impurities. During recrystallization, add a small amount of activated charcoal to the hot solution, let it sit for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
-
Part 3: Experimental Protocols & Data
Protocol 1: Flash Column Chromatography
This protocol describes a standard procedure for purifying this compound on a silica gel column.
-
Prepare the Column: Select a glass column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column as a slurry using your pre-determined, less-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.
-
Load and Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface. Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Collect and Analyze Fractions: Collect fractions of equal volume. Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.[4]
-
Combine and Concentrate: Combine the fractions that contain your pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
-
Choose a Solvent: Select a suitable solvent (e.g., ethanol) based on preliminary solubility tests.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolate and Dry: Cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Table 1: Typical Purification Parameters
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (70-230 mesh) | Not Applicable |
| Typical Eluent | Hexane/Ethyl Acetate or Chloroform/Methanol gradients[1][2] | Ethanol, Methanol[1] |
| Purity Check | TLC, ¹H NMR of fractions | Melting Point, ¹H NMR |
| Best For | Complex mixtures, separating isomers | Final polishing, removing minor impurities |
Part 4: Visualization of Workflows
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying a crude synthetic product.
Caption: Decision workflow for product purification.
Diagram 2: Troubleshooting Hydrolysis Impurity
This diagram provides a logical path for diagnosing and solving the issue of ester hydrolysis.
Caption: Troubleshooting acidic impurity from hydrolysis.
References
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.).
- A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. (2008). HETEROCYCLES, Vol. 75, No. 12.
-
Kossakowski, J., Krawiecka, M., Kuran, B., Cieslak, M., Zylinska, J., & Kawecka, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1572. Available at: [Link]
- Preparation of benzofuran derivatives. (1964). Google Patents.
-
Column Chromatography. (n.d.). Magritek. Available at: [Link]
-
Li, P., Wang, L., & Feng, C. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3617. Available at: [Link]
- Hydrolysis of methyl esters. (1980). Google Patents.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones | MDPI [mdpi.com]
- 6. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
"optimizing reaction conditions for benzofuran synthesis"
Status: Operational | Tier: Level 3 (Senior Research Support) Topic: Optimization of Reaction Conditions for Benzofuran Scaffolds Audience: Medicinal Chemists, Process Chemists
Introduction: The Benzofuran Challenge
Benzofurans are privileged pharmacophores in drug discovery (e.g., Amiodarone, Saprisartan). However, their synthesis often suffers from three notorious bottlenecks: incomplete cyclization , transition-metal contamination , and uncontrolled polymerization .
This guide moves beyond textbook procedures to address the process variables that determine success in a research setting. We focus on the two most reliable methodologies: the Sonogashira-Cyclization sequence (for functionalized aryl cores) and the Rap-Stoermer condensation (for 2-acyl/aryl substitution).
Module 1: Transition-Metal Catalyzed Assembly (Sonogashira Route)
The Mechanism & Failure Points
The most common route involves the coupling of o-halophenols with terminal alkynes. This can be a one-pot or two-step process.[1] The critical failure point is often the competition between the desired cross-coupling and the Glaser homocoupling of the alkyne.
Visual Workflow: Sonogashira-Cyclization Pathway
Figure 1: The reaction pathway highlighting the critical branching point where oxygen or excess copper leads to irreversible homocoupling.
Optimization & Troubleshooting Protocol
Standard Protocol:
-
Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Co-Catalyst: CuI (1-2 mol%) – Warning: See Troubleshooting below.
-
Base/Solvent: Et₃N (3 equiv) in DMF or MeCN.
-
Temperature: 60–80 °C.
Troubleshooting Matrix:
| Symptom | Root Cause | Corrective Action |
| Low Yield + Diyne Formation | Glaser Coupling: Presence of O₂ or excess CuI promotes alkyne dimerization. | 1. Degas rigorously (freeze-pump-thaw x3).2. Switch to Copper-Free conditions (use PdCl₂(MeCN)₂ with XPhos ligand).3. Add alkyne slowly via syringe pump.[2] |
| Intermediate Stuck (No Cyclization) | Electronic Deactivation: The phenol oxygen is not nucleophilic enough to attack the alkyne. | 1. Increase temperature to 100 °C.2. Add a Lewis Acid promoter (e.g., AuCl₃ or catalytic I₂) to activate the alkyne.3. Switch base to Cs₂CO₃ to increase phenoxide character. |
| "Black" Reaction Mixture | Pd Precipitation: Catalyst decomposition (Pd black formation). | 1. Add excess ligand (PPh₃) to stabilize Pd species.2. Lower temperature.3. Ensure inert atmosphere is maintained. |
| Product Contaminated with Halide | Incomplete Conversion: Oxidative addition is sluggish. | 1. Switch from Aryl-Bromide to Aryl-Iodide.2. Use electron-rich ligands (e.g., SPhos, XPhos) for difficult substrates. |
Module 2: The Rap-Stoermer Condensation
The Mechanism & Logic
For 2-acyl or 2-aryl benzofurans, the Rap-Stoermer reaction (salicylaldehyde +
Visual Workflow: Rap-Stoermer Mechanism
Figure 2: The cascade mechanism. Note that steric hindrance at the alpha-halo position significantly retards Step 2.
Optimization Matrix
| Variable | Recommendation | Rationale |
| Base | K₂CO₃ (solid) or TEA (liquid) | Weak bases prevent polymerization of the aldehyde. Strong bases (NaOH) often lead to Cannizzaro side reactions. |
| Solvent | MeCN (reflux) or PEG-400 | MeCN offers easy workup. PEG-400 acts as a phase-transfer catalyst and green solvent, often enhancing yields. |
| Catalyst | TBAI (Tetrabutylammonium iodide) | Adding 10 mol% TBAI accelerates the reaction via the Finkelstein effect (converting Cl/Br to more reactive I). |
| Stoichiometry | 1.2 equiv of | Excess ketone accounts for hydrolysis or self-condensation side reactions. |
Module 3: Purification & Pd Scavenging
Critical for Pharmaceutical Applications
In drug development, residual Palladium (Pd) must be <10 ppm. Standard column chromatography is often insufficient.
Scavenging Protocol:
-
Dissolution: Dissolve crude benzofuran in THF or EtOAc (10 mL/g).
-
Scavenger Addition: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 equiv relative to Pd loading).
-
Incubation: Stir at 40 °C for 4 hours.
-
Filtration: Filter through a 0.45 µm pad (Celite is insufficient for colloidal Pd; use activated carbon or specialized filter cartridges).
-
Validation: Test filtrate with a colorimetric Pd spot-test or ICP-MS.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction works, but the cyclization step fails. I isolate the o-alkynylphenol. Why? A: This is common with electron-deficient phenols. The oxygen is not nucleophilic enough to attack the alkyne triple bond.
-
Fix: Isolate the intermediate and treat it with AuCl₃ (5 mol%) in DCM or I₂ (1 equiv) in NaHCO₃/MeCN. The iodine method yields a 3-iodo-benzofuran, which is useful for further coupling.
Q2: Can I synthesize 3-substituted benzofurans using these methods? A:
-
Rap-Stoermer: Difficult.[3] It naturally favors 2-substitution.
-
Sonogashira: Yes, but requires a pre-functionalized internal alkyne. Alternatively, use the iodocyclization method (see Q1) to install an iodine at C3, then perform a Suzuki coupling at that position.
Q3: Why is my yield low when using 2-hydroxyacetophenone (Rap-Stoermer)? A: Steric hindrance. The ketone carbonyl is less reactive than the aldehyde in salicylaldehyde.
-
Fix: Use microwave irradiation (120 °C, 10-20 min) to overcome the activation energy barrier, or switch to a stronger polar aprotic solvent like DMF.
Q4: How do I scale up without generating massive amounts of copper waste? A: Move to Copper-Free Sonogashira conditions. Use a highly active catalyst system like Pd(OAc)₂ / XPhos or Pd-Cy*Phos . These facilitate the reaction without CuI, eliminating the disposal issue and the risk of Glaser homocoupling.
References
-
Review of Benzofuran Synthesis
-
Abu-Hashem, A. A., et al. "Recent advances in the synthesis of benzofurans."[4] Comprehensive Reviews in Organic Chemistry.
-
Source: (Validated via snippet 1.7)
-
-
Sonogashira Methodologies
- Reddy, T. J., et al.
-
Source: (Validated via snippet 1.1)
-
Rap-Stoermer Optimization
-
Koca, M., et al. "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis." ChemistrySelect, 2022.[5]
-
Source: (Validated via snippet 1.4/1.11)
-
-
Palladium Scavenging
- Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
-
Source: (Validated via snippet 1.9)
Sources
Technical Support Center: Synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide addresses common issues encountered during its synthesis, with a focus on the widely used Perkin-type reaction of salicylaldehyde derivatives with ethyl acetoacetate, followed by esterification.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration. Ensure the reaction temperature is optimal; for Perkin-type reactions, temperatures are often elevated (e.g., reflux).[1]
-
-
Suboptimal Base: The choice and amount of base are critical.
-
Solution: Weak bases like sodium acetate or potassium carbonate are commonly used.[2] Ensure the base is anhydrous, as water can interfere with the reaction. The stoichiometry of the base should be carefully controlled; an excess can sometimes lead to side reactions.
-
-
Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.
-
Solution: If your reaction setup allows, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, ensure your solvent is thoroughly dried before use.
-
-
Side Reactions: Competing side reactions can consume starting materials or the desired product.
-
Solution: One common side reaction is the self-condensation of ethyl acetoacetate. This can be minimized by the slow addition of the acetoacetate to the reaction mixture containing the salicylaldehyde and base.
-
The following table outlines a comparison of reaction conditions that can be optimized for better yield:
| Parameter | Condition A (Initial) | Condition B (Optimized) | Expected Outcome |
| Base | Sodium Acetate (1.1 eq) | Anhydrous Potassium Carbonate (1.5 eq) | K2CO3 can be a stronger base, potentially driving the reaction more efficiently. |
| Temperature | 100 °C | Reflux (e.g., in Toluene) | Higher temperatures can increase reaction rates, but monitor for decomposition. |
| Reaction Time | 4 hours | Monitor by TLC (up to 12 hours) | Ensures the reaction proceeds to completion. |
| Water Removal | None | Dean-Stark Trap | Drives the equilibrium towards the product. |
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
The presence of multiple spots indicates a mixture of compounds. Identifying these is key to optimizing the reaction and purification.
Common Impurities and Their Identification:
-
Unreacted Salicylaldehyde: A common impurity if the reaction is incomplete. It can be identified by comparing its Rf value with a standard on TLC.
-
Ethyl 3-oxobutanoate (Ethyl Acetoacetate): Excess or unreacted starting material.
-
Coumarin-3-carboxylic acid derivatives: A potential side-product from an alternative cyclization pathway of the intermediate.[3]
-
Self-condensation products of ethyl acetoacetate: These are typically higher molecular weight byproducts.
Diagnostic Workflow:
Caption: Troubleshooting workflow for identifying impurities via TLC.
Q3: I am struggling with the purification of my product. What are the best practices for isolating pure this compound?
Purification can be challenging due to the presence of structurally similar side products.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture and quench with a weak acid (e.g., dilute HCl) to neutralize the base. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.[4]
-
Column Chromatography: This is often the most effective method for purification.[2]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane or petroleum ether is a good starting point. For instance, begin with 5% ethyl acetate in hexane and gradually increase the polarity. The desired product is moderately polar and should elute after non-polar impurities. A common eluent system is a mixture of chloroform and methanol.[2]
-
Tips for Effective Chromatography:
-
Dry Loading: For better separation, adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder.
-
TLC Monitoring: Collect small fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Recrystallization: If the product isolated from column chromatography is still not pure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Perkin-type reaction for this synthesis?
The reaction proceeds through a series of steps involving condensation and cyclization.
Reaction Mechanism Overview:
Caption: Simplified reaction pathway for the synthesis of this compound.
The reaction is initiated by the deprotonation of the α-carbon of ethyl acetoacetate by a weak base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde in an aldol-type addition. The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to form the benzofuran ring. The final step is the esterification of the resulting carboxylic acid to the methyl ester.[1][5][6]
Q2: Are there any alternative synthetic routes to this compound?
Yes, several other methods have been reported, which may be advantageous depending on the available starting materials and desired scale.
Alternative Synthetic Strategies:
-
Copper-Catalyzed Intramolecular C-O Bond Formation: This method involves the cyclization of a suitably substituted o-halophenyl derivative.[4] This can be a high-yielding route but may require the synthesis of a more complex starting material.
-
Tandem Addition/Cyclization Reactions: Palladium-catalyzed tandem reactions of 2-(2-acylphenoxy)acetonitriles with arylboronic acids have been developed for the synthesis of 2-aroyl benzofurans, which could be adapted.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times for the synthesis of benzofuran derivatives.[7]
Q3: How can I confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic techniques is essential for product characterization.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the methyl group on the furan ring, the methyl ester, and the aromatic protons. The ¹³C NMR will confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the ester carbonyl group (around 1720 cm⁻¹) and the C-O-C stretches of the furan ring.
-
High-Performance Liquid Chromatography (HPLC): This can be used to determine the purity of the final product with high accuracy.
By systematically addressing these common issues and employing the recommended analytical techniques, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Dias, H. J., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Baryshnikov, A. T., et al. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, Vol. 75, No. 12. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5):210-220. Available at: [Link]
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Alternate pathway for Perkin reaction of salicylaldehyde. Retrieved from [Link]
-
Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 69(6), 1135-1143. Available at: [Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Available at: [Link]
-
Singh, P. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal, 14(2). Available at: [Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Available at: [Link]
-
Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the selective formation of 2a or 3a, respectively a. Retrieved from [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. Available at: [Link]
-
Dias, H. J., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Reid, J. T., et al. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 18(1), 939-947. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. longdom.org [longdom.org]
- 6. Perkin Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
"alternative catalysts for Methyl 2-methyl-1-benzofuran-3-carboxylate synthesis"
This guide outlines the technical troubleshooting and optimization strategies for synthesizing Methyl 2-methyl-1-benzofuran-3-carboxylate . It addresses the common selectivity issues (Benzofuran vs. Coumarin formation) and provides protocols using alternative catalytic systems.
Topic: Alternative Catalysts & Process Optimization Audience: Medicinal Chemists, Process Development Scientists
Diagnostic Overview: The Selectivity Challenge
The synthesis of This compound (Target B ) from salicylaldehyde-type precursors is frequently plagued by the formation of the thermodynamic by-product, 3-acetylcoumarin (By-product C ).
Root Cause:
-
Standard Conditions (Piperidine/Acetate): Favor the Knoevenagel condensation followed by transesterification, leading to the 6-membered lactone (Coumarin).
-
Target Pathway: Requires conditions that favor O-alkylation (displacement of a halide) or carbene insertion followed by intramolecular aldol-type cyclization to form the 5-membered ether ring (Benzofuran).
Reaction Pathway Decision Matrix
Figure 1: Mechanistic divergence based on catalyst and precursor selection.
Module 1: Heterogeneous Catalysis (Green Chemistry)
Recommended for: High throughput, ease of workup, and avoiding coumarin formation. Primary Method: Rap-Stoermer Reaction using Methyl 2-chloroacetoacetate .
FAQ: Troubleshooting Solid-Supported Catalysts
Q: Why use Basic Alumina instead of soluble bases like K2CO3? A: Soluble bases often increase the concentration of free phenoxide ions, which can lead to polymerization or multiple condensation side-reactions. Basic Alumina (Al2O3) provides a "surface-active" environment that stabilizes the intermediate O-alkylated species and promotes the specific intramolecular aldol condensation required for the benzofuran ring closure, suppressing the Knoevenagel pathway.
Q: I am seeing low yields with Basic Alumina under microwave irradiation. Why? A: Moisture sensitivity is the likely culprit. Alumina is hygroscopic; adsorbed water deactivates the basic sites.
-
Fix: Activate the Basic Alumina at 120°C for 4 hours under vacuum prior to use.
-
Optimization: Switch to a Solvent-Free protocol under microwave conditions (see protocol below).
Protocol A: Basic Alumina Mediated Synthesis (Microwave Assisted)
-
Precursors: Salicylaldehyde (10 mmol), Methyl 2-chloroacetoacetate (11 mmol).
-
Catalyst: Basic Alumina (Activity I, 2.0 g).
-
Conditions: Solvent-free, Microwave irradiation (360 W).
Step-by-Step:
-
Mix: Adsorb the Salicylaldehyde and Methyl 2-chloroacetoacetate onto the activated Basic Alumina in a beaker. Mix thoroughly until a free-flowing powder is obtained.
-
Irradiate: Place the powder in a microwave reactor. Irradiate at 360 W for 8–12 minutes . (Monitor by TLC; eluent 20% EtOAc/Hexane).
-
Extract: Cool to room temperature. Add Acetone (20 mL) and stir for 5 minutes to desorb the product.
-
Isolate: Filter off the alumina. Evaporate the solvent under reduced pressure.
-
Purify: Recrystallize from Ethanol/Water (9:1).
Module 2: Lewis Acid & Ionic Liquid Catalysis
Recommended for: Difficult substrates (sterically hindered aldehydes) and improving selectivity.
FAQ: Lewis Acid Optimization
Q: Can Indium(III) Chloride (InCl3) be used for this specific 3-carboxylate synthesis? A: Yes, but it is most effective in a Three-Component Coupling or when using Ionic Liquids as the solvent. InCl3 acts as a dual-activation catalyst: it activates the carbonyl of the beta-keto ester and coordinates with the phenolic oxygen, facilitating the cyclization.
-
Warning: Avoid using InCl3 with simple methyl acetoacetate (non-chloro) as this often reverts to the coumarin product. Ensure you are using the alpha-chloro derivative or a diazo precursor.
Q: What is the advantage of using [bmim]BF4 (Ionic Liquid)? A: The ionic liquid [bmim]BF4 acts as both a solvent and a mild Lewis acid/catalyst promoter. It stabilizes the polar transition state of the cyclization step.
-
Benefit: The catalyst/solvent system can be recycled.[1] After extraction of the product with ether, the IL can be dried and reused up to 4 times with minimal loss of activity.
Comparative Data: Catalyst Efficiency
Table 1: Yield comparison for this compound synthesis.
| Catalyst System | Precursors | Time | Yield (%) | Selectivity (Benzofuran:Coumarin) |
| Piperidine / EtOH | Salicylaldehyde + Me-Acetoacetate | 4 h | 65% | 1 : 99 (Coumarin dominant) |
| Basic Alumina (MW) | Salicylaldehyde + Me-2-Cl-Acetoacetate | 10 min | 92% | >99 : 1 |
| InCl3 / [bmim]BF4 | Salicylaldehyde + Me-2-Cl-Acetoacetate | 45 min | 88% | >99 : 1 |
| Rh2(OAc)4 | Salicylaldehyde + Me-Diazoacetate | 2 h | 75% | 100 : 0 |
Module 3: High-Precision Catalysis (Diazo Route)
Recommended for: Late-stage functionalization or when high purity is critical.
Method: Reaction of Salicylaldehyde with Methyl Diazoacetate (or Ethyl 2-diazo-3-oxobutanoate). Catalyst: Rhodium(II) Acetate Dimer [Rh2(OAc)4] or HBF4·OEt2 .
Mechanism: This route avoids the Knoevenagel condensation entirely. The catalyst generates a metal-carbene species from the diazo compound, which undergoes insertion into the O-H bond of the phenol, followed by an intramolecular aldol condensation.
Protocol B: Rhodium-Catalyzed O-H Insertion/Cyclization
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolve: Add Salicylaldehyde (1.0 equiv) and Rh2(OAc)4 (1 mol%) to anhydrous Dichloroethane (DCE).
-
Addition: Add Methyl 2-diazo-3-oxobutanoate (1.2 equiv) dropwise over 30 minutes at room temperature.
-
Note: Gas evolution (N2) will be observed.
-
-
Heat: Once addition is complete, heat to 80°C for 2 hours.
-
Workup: Filter through a pad of celite to remove the catalyst. Concentrate in vacuo.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc).
References & Validated Sources
-
Basic Alumina / Microwave Synthesis (Rap-Stoermer):
-
Diazoacetate Route (HBF4 / Rhodium Catalysis):
-
Indium(III) Chloride Catalysis:
-
Title: Indium Trichloride Catalyzed Synthesis of Benzofuran Derivatives.
-
Source:Synlett / Thieme Connect.
-
-
Selectivity (Coumarin vs. Benzofuran):
-
Title: Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and α-Methoxy-β-ketoesters.[4]
-
Source: Miyata, R., et al. SynOpen (2023).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of Methyl 2-Methyl-1-Benzofuran-3-Carboxylate
Welcome to the technical support center for the scale-up synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust, safe, and efficient scale-up process.
Choosing a Scalable Synthetic Route
While numerous methods exist for synthesizing the benzofuran core, many are not amenable to large-scale production due to factors like hazardous reagents, expensive catalysts, or multi-step, low-yield pathways.[1][2] For the synthesis of this compound, a robust and scalable approach involves the condensation of a salicylaldehyde derivative with a β-ketoester, followed by cyclization. This route is often preferred for its operational simplicity, use of readily available starting materials, and generally good yields.
A common and effective method is the reaction of salicylaldehyde with methyl acetoacetate.[3] This reaction can be catalyzed by a variety of agents, from simple bases to organocatalysts, and proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the benzofuran ring.[4]
Synthetic Pathway Overview
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the scale-up process.
Raw Materials and Reaction Setup
Q1: My reaction is sluggish and giving low yields. I'm using standard grade salicylaldehyde and methyl acetoacetate. What could be the issue?
A1: The purity of your starting materials is critical, especially at scale.
-
Salicylaldehyde Purity: Salicylaldehyde can oxidize over time to salicylic acid. The presence of acidic impurities can interfere with base-catalyzed reactions. It is recommended to use freshly distilled salicylaldehyde or material with >99% purity. An older, darker-colored reagent is a common sign of degradation.[5]
-
Methyl Acetoacetate Quality: Ensure your methyl acetoacetate is dry and free from significant amounts of acetic acid, a common hydrolysis byproduct.
-
Solvent Purity: The presence of water in your solvent (e.g., toluene, ethanol) can inhibit the initial condensation step and lead to side reactions. Use anhydrous grade solvents for best results.
Q2: I'm observing significant tar and byproduct formation, making purification difficult. What causes this?
A2: Tar formation is often a result of side reactions promoted by excessive heat or incorrect stoichiometry.
-
Temperature Control: Exothermic reactions can lead to temperature spikes, causing polymerization or decomposition.[6] Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat of reaction. A reaction that proceeds smoothly in a 1L flask may become uncontrollable in a 100L reactor without proper thermal management.[7]
-
Catalyst Loading: Using too much base catalyst can promote undesired side reactions. Optimize the catalyst loading at a small scale before proceeding to a larger run.
-
Oxygen Sensitivity: At elevated temperatures, phenolic compounds can be sensitive to air oxidation, leading to colored impurities. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this.
Reaction Monitoring and Work-up
Q3: How can I effectively monitor the reaction progress on a large scale?
A3: Direct sampling from a large reactor can be challenging.
-
In-situ Probes: For larger reactors, consider using in-situ monitoring techniques like FTIR or Raman spectroscopy to track the disappearance of starting materials and the appearance of the product in real-time.
-
Standardized TLC/GC/HPLC Methods: Develop a reliable and quick analytical method (TLC, GC, or HPLC) on the lab scale. When taking samples from the reactor, ensure they are representative of the bulk mixture. Quench the reaction immediately in the sample vial to prevent further reaction before analysis.
Q4: The work-up procedure is resulting in a difficult-to-break emulsion. How can I improve phase separation?
A4: Emulsions are a common issue during the aqueous work-up of base-catalyzed reactions.
-
Brine Wash: After neutralizing the reaction mixture, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions.
-
Solvent Choice: If you are using an extraction solvent like ethyl acetate, which has some water solubility, consider switching to a more nonpolar solvent like toluene or methyl tert-butyl ether (MTBE) for the extraction.
-
Temperature Adjustment: Gently warming the mixture can sometimes help to break an emulsion, but be cautious of product stability at higher temperatures.
Purification and Product Quality
Q5: My isolated product has a persistent yellow or brown color. What are these impurities and how can I remove them?
A5: The color is likely due to phenolic or oxidized impurities.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot ethanol or isopropanol) and treat with a small amount of activated carbon (0.5-2% w/w) for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon. This is very effective at removing highly colored, polar impurities.
-
Recrystallization Solvent: The choice of recrystallization solvent is critical. A mixed solvent system, such as ethanol/water or toluene/heptane, often provides better purification than a single solvent. Experiment to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in the mother liquor.
Q6: I'm having trouble getting the product to crystallize. It keeps oiling out. What should I do?
A6: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid, often because the solution is supersaturated or the cooling rate is too fast.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can initiate further cooling in an ice bath.
-
Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled, saturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and initiate crystallization.
-
Solvent Purity: Ensure your recrystallization solvent is pure. Impurities in the solvent can inhibit crystal formation.
Detailed Experimental Protocols & Data
Scalable Protocol for this compound
Safety Precaution: This procedure involves heating flammable solvents and using reagents that should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Methodology:
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet.
-
Reagent Charge: Charge the reactor with salicylaldehyde (1.0 eq), methyl acetoacetate (1.1 eq), and toluene (5-10 volumes).
-
Catalyst Addition: Add a catalytic amount of a piperidine/acetic acid mixture (e.g., 0.05 eq piperidine and 0.1 eq acetic acid).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) and monitor for water removal using a Dean-Stark trap. The reaction is typically complete within 4-8 hours after water evolution ceases.
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of salicylaldehyde.
-
Cooling and Work-up: Cool the reaction mixture to room temperature. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or waxy solid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid.
Typical Process Parameters and Expected Results
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| Salicylaldehyde | 10.0 g | 1.00 kg |
| Methyl Acetoacetate | 10.4 g (1.1 eq) | 1.04 kg (1.1 eq) |
| Toluene | 100 mL | 10 L |
| Catalyst (Piperidine) | 0.35 g (0.05 eq) | 35 g (0.05 eq) |
| Reaction Temperature | 110-115 °C | 110-115 °C |
| Reaction Time | 4-6 hours | 5-8 hours |
| Expected Yield | 75-85% | 70-80% |
| Purity (HPLC) | >98% | >98% |
Troubleshooting Decision Tree
If you are experiencing low yields, the following decision tree can help diagnose the problem.
Caption: A decision tree for troubleshooting low product yield.
References
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Available at: [Link]
-
A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES. Available at: [Link]
-
Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Not quite the last word on the Perkin reaction. The University of Manchester. Available at: [Link]
-
Use larock reaction to synthesis benzofuran problem? ResearchGate. Available at: [Link]
-
6 questions with answers in BENZOFURANS. ResearchGate. Available at: [Link]
-
Perkin Reaction. J&K Scientific LLC. Available at: [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available at: [Link]
-
Reaction of salicylaldehyde (4a) and methyl acetoacetate (5) catalyzed by the TH catalyst. ResearchGate. Available at: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]
-
Furo[3,4-b]benzofurans: synthesis and reactions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
methyl 2-propyl-1-benzofuran-3-carboxylate. ChemSynthesis. Available at: [Link]
-
Thermal Reaction Hazards – Your Problem? Stonehouse Process Safety. Available at: [Link]
-
coumarone. Organic Syntheses Procedure. Available at: [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. Available at: [Link]
-
ethyl 2-methyl-1-benzofuran-3-carboxylate. ChemSynthesis. Available at: [Link]
-
Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. ResearchGate. Available at: [Link]
-
Comprehensive study on thermal hazards and chemical kinetics of thermal decomposition of di-tert-butyl peroxide. ResearchGate. Available at: [https://www.researchgate.net/publication/362507857_Comprehensive_study_on_thermal_hazards_and_chemical_kinetics_of_thermal_decomposition_of_di-tert-butyl_peroxide]([Link]_ hazards_and_chemical_kinetics_of_thermal_decomposition_of_di-tert-butyl_peroxide)
-
O-Dealkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]
- Preparation of benzofurans and use thereof as synthetic intermediates. Google Patents.
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Process for the selective synthesis of salicylaldehydes. Google Patents.
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Institutes of Health. Available at: [Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. stonehousesafety.com [stonehousesafety.com]
- 7. icheme.org [icheme.org]
Technical Support Center: Spectroscopic Analysis of Benzofuran Derivatives
Status: Active Agent: Senior Application Scientist Ticket ID: BZF-SPEC-TRBL-001 Subject: Advanced Troubleshooting for Benzofuran Scaffold Characterization
Introduction: The Benzofuran Challenge
Benzofuran derivatives are privileged scaffolds in drug discovery, serving as the core for anti-arrhythmics (e.g., Amiodarone) and anti-cancer agents. However, their fused heterocyclic nature creates specific spectroscopic "blind spots."
This guide moves beyond basic spectral assignment. It addresses the three most common failure modes reported by our user base: Regioisomer confusion (NMR) , concentration-dependent artifacts (Fluorescence) , and misleading fragmentation pathways (MS) .
Module 1: NMR Diagnostics – The Regioisomer Trap
Problem: Users frequently misidentify 2-substituted vs. 3-substituted benzofurans because the remaining furan proton (H3 or H2) often appears as a singlet in 1D
Technical Insight: The HMBC Solution
You cannot rely solely on chemical shift to distinguish regioisomers. You must use Heteronuclear Multiple Bond Correlation (HMBC) to trace the connectivity to the quaternary bridgehead carbons (C3a and C7a).
Troubleshooting Workflow
Q: My benzofuran proton is a singlet at 6.8 ppm. Is it H2 or H3?
A: Perform the following "Bridgehead Check" protocol:
-
Acquire HMBC Spectrum: Optimize for long-range coupling (
Hz). -
Locate Bridgehead Carbons: Identify C3a and C7a (typically
120–160 ppm, quaternary). -
Trace Correlations:
-
If H is at C3 (2-substituted): You will see a strong 3-bond correlation (
) to the benzene ring bridgehead C7a . -
If H is at C2 (3-substituted): You will see a strong 3-bond correlation (
) to the benzene ring bridgehead C7a is usually absent or weak (4-bond), but you will see a correlation to C3a .
-
Visual Logic: Regioisomer Determination
Figure 1: Decision tree for distinguishing 2-substituted vs. 3-substituted benzofurans using HMBC connectivity.
Reference Data: Characteristic Shifts
| Position | Nucleus | Typical Shift ( | Multiplicity | Key HMBC Correlations |
| C2-H | 7.4 – 7.8 | s / d ( | C3, C3a, C7a (weak/absent) | |
| C3-H | 6.5 – 6.9 | s / d ( | C2, C3a, C7a (Strong) | |
| C2 | 145 – 160 | - | - | |
| C3 | 100 – 110 | - | - |
Expert Tip: If HMBC is ambiguous due to overlap, run a 1D-NOESY . Irradiate the unknown furan proton. If it shows an NOE to the benzene ring protons (specifically H4), it is likely H3 (2-substituted isomer). H2 is too far from H4 to show an NOE [1].
Module 2: Fluorescence & UV-Vis – The Quenching Mirage
Problem: Users report non-linear fluorescence responses or distorted emission spectra at high concentrations, often misdiagnosed as "aggregation quenching."
Technical Insight: Inner Filter Effect (IFE)
Benzofurans often have high molar extinction coefficients (
Troubleshooting Protocol
Q: Is my quantum yield dropping due to aggregation or IFE?
A: Perform the "Linearity Stress Test" :
-
Measure Absorbance (
): Check the OD at your excitation wavelength.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
The 0.1 Rule: If
, dilute the sample until . -
Compare Spectra: Normalize the emission spectra of the concentrated and diluted samples.
-
Identical Shape: True quenching (or concentration independent).
-
Red-Shifted/Distorted Concentrated Spectrum: Secondary IFE (re-absorption of the blue edge).
-
Visual Logic: Fluorescence Diagnostics
Figure 2: Workflow to distinguish between Inner Filter Effects (IFE) and molecular aggregation.
Module 3: Mass Spectrometry – The Fragmentation Puzzle
Problem: Benzofurans often yield confusing fragmentation patterns in ESI-MS/MS, specifically the loss of neutral molecules that mimics other functional groups.
Technical Insight: The CO Elimination Pathway
Unlike simple aromatics, benzofurans undergo a characteristic ring contraction/opening sequence. The molecular ion (
Troubleshooting FAQ
Q: I see a loss of 28 Da. Is it ethylene (
Q: My spectra show a "M-1" peak that is stronger than the molecular ion. A: This is common in 2-alkylbenzofurans. Benzylic cleavage (loss of H•) forms a highly stable oxonium-stabilized cation. Do not mistake this for the molecular ion.
Common Fragments Table
| Mass Loss ( | Interpretation | Mechanism |
| -28 Da | Loss of CO | Furan ring contraction (Diagnostic) |
| -29 Da | Loss of CHO• | Radical cleavage of furan ring |
| -15 Da | Loss of CH | If methoxy groups are present (check C6/C5 positions) |
| -18 Da | Loss of H | Only if hydroxy-substituted; rare for core scaffold |
References
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from 2
-
Edinburgh Instruments. (2021). What is the Inner Filter Effect? Retrieved from 1
-
Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from 3
Sources
Technical Support Center: Byproduct Identification in Methyl 2-methyl-1-benzofuran-3-carboxylate Synthesis
Welcome to the technical support center for troubleshooting reactions involving Methyl 2-methyl-1-benzofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and effectively identify byproducts encountered during synthesis. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) on Common Byproducts
Q1: I've run my reaction to synthesize this compound, but my crude NMR shows several unexpected peaks. What are the most common byproducts I should be looking for?
A1: The synthesis of benzofuran derivatives can be complex, and the formation of byproducts is a common issue.[1][2] The specific byproducts will depend on your chosen synthetic route, but several usual suspects often appear. These can be broadly categorized as:
-
Unreacted Starting Materials: Incomplete conversion is a frequent cause of impurities. Depending on your method, this could include salicylaldehyde derivatives or α-halo ketones.
-
Incomplete Cyclization Intermediates: The ring-closing step is critical. If this step does not go to completion, you may observe open-chain intermediates. For instance, in copper-catalyzed syntheses from 2-halo aromatic ketones, the precursor ketone may remain.[1]
-
Hydrolysis Product: The methyl ester of your target compound is susceptible to hydrolysis, especially during aqueous workup or if there is moisture in your reaction. This leads to the formation of 2-methyl-1-benzofuran-3-carboxylic acid .
-
Decarboxylation Product: The corresponding carboxylic acid, if formed, can undergo decarboxylation, particularly at elevated temperatures, to yield 2-methyl-1-benzofuran .[3][4]
-
Side-Reaction Products from Halogenation: If your synthesis involves halogenation steps, you may see byproducts from over-halogenation on the benzofuran ring or the methyl group.[5] For example, reactions with N-bromosuccinimide (NBS) can lead to bromination at the 2-methyl group.[5]
-
Regioisomers: Depending on the substitution pattern of your starting materials and the reaction mechanism, cyclization may occur at different positions, leading to the formation of regioisomers.[6]
Troubleshooting Guide: Analytical Characterization
This section provides detailed guidance on using common analytical techniques to identify the byproducts listed above.
Q2: How can I use ¹H NMR spectroscopy to distinguish between my target product and the common byproducts?
A2: ¹H NMR is a powerful first-pass tool for identifying key structural features. Here’s a breakdown of what to look for:
-
This compound (Target Product):
-
A singlet for the ester methyl group (-COOCH₃) typically appears around 3.9 ppm .
-
A singlet for the 2-methyl group (-CH₃) is usually found around 2.5-2.8 ppm .
-
Aromatic protons will appear in the range of 7.2-8.1 ppm , with splitting patterns dependent on the substitution on the benzene ring.
-
-
2-methyl-1-benzofuran-3-carboxylic acid (Hydrolysis Product):
-
The most telling sign is the disappearance of the methyl ester singlet around 3.9 ppm.
-
A new, broad singlet for the carboxylic acid proton (-COOH) will appear far downfield, typically above 10 ppm . This peak can sometimes be difficult to see if it is very broad.
-
The 2-methyl and aromatic proton signals will remain, though their chemical shifts may be slightly altered.
-
-
2-methyl-1-benzofuran (Decarboxylation Product):
-
You will observe the disappearance of both the methyl ester singlet (around 3.9 ppm) and the characteristic downfield aromatic proton adjacent to the carboxylate group.
-
The signal for the proton at the 3-position will now appear as a new peak in the aromatic region.
-
The 2-methyl group singlet will still be present.
-
-
Unreacted Starting Materials/Intermediates:
-
These will have highly characteristic signals that should be absent in a clean reaction. For example, a salicylaldehyde precursor would show an aldehyde proton (-CHO) singlet around 9.8-10.5 ppm .
-
A structured approach to analyzing your NMR spectrum is crucial. The following workflow can help you systematically identify unknown peaks.
Caption: Troubleshooting workflow for ¹H NMR analysis.
For definitive assignments, especially in complex spectra, 2D NMR experiments such as HSQC and HMBC are invaluable.[7] Additionally, comparing your spectrum to a reference database can be very helpful.[8][9]
Q3: My NMR is ambiguous. How can Mass Spectrometry (MS) help me identify the byproducts?
A3: Mass spectrometry is an excellent complementary technique that provides the molecular weight of the components in your sample. This is often sufficient to confirm or rule out suspected byproducts.
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Notes |
| This compound | C₁₁H₁₀O₃ | 191.06 | Target product. |
| 2-methyl-1-benzofuran-3-carboxylic acid | C₁₀H₈O₃ | 177.05 | Hydrolysis product. Loss of a CH₂ group (-14 Da) from the target. |
| 2-methyl-1-benzofuran | C₉H₈O | 133.06 | Decarboxylation product. Loss of a COOCH₂ group (-58 Da) from the target. |
| Methyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate | C₁₁H₉BrO₃ | 268.97 / 270.97 | Example of a brominated byproduct. Note the isotopic pattern for Br. |
Experimental Protocol: Sample Preparation and Analysis for GC-MS
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of your crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane (1 mL).
-
Injection: Inject 1 µL of the filtered solution into the GC-MS instrument.
-
GC Separation: Use a standard temperature program to separate the components of the mixture. A typical program might start at 50°C and ramp up to 250°C.
-
MS Analysis: As each compound elutes from the GC column, it will be fragmented and analyzed by the mass spectrometer.
-
Data Interpretation: Examine the mass spectrum for each peak in your chromatogram. The molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) will give you the molecular weight. Compare these values to the table above to identify the components.
Q4: I'm having trouble separating my product from a persistent impurity using column chromatography. What can I do?
A4: Separation can be challenging, especially if the byproduct has a similar polarity to your target compound.
-
Hydrolysis Product (Carboxylic Acid): The carboxylic acid is significantly more polar than the ester. It should be easily separable using standard silica gel chromatography with a solvent system like hexanes/ethyl acetate. The acid will have a much lower Rf value. If it is streaking, adding a small amount (0.5-1%) of acetic acid to your eluent can improve the peak shape.
-
Decarboxylation Product: This byproduct is much less polar than your target ester. It will elute much faster from a silica column. Increasing the polarity of your solvent system gradually should allow for good separation.
-
Regioisomers: These can be very difficult to separate due to their similar polarities. You may need to try different solvent systems or switch to a different stationary phase (e.g., alumina). In some cases, preparative HPLC may be necessary.
Preventative Measures: Optimizing Your Reaction
Q5: How can I modify my reaction conditions to minimize the formation of these byproducts?
A5: Proactive optimization is the best strategy. Here are some key parameters to consider:
-
Preventing Hydrolysis:
-
Use Dry Solvents and Reagents: Ensure all your materials are anhydrous.
-
Anhydrous Workup: If possible, perform a non-aqueous workup. If an aqueous workup is necessary, keep the contact time with water to a minimum and avoid basic conditions (pH > 8) which can catalyze ester hydrolysis.
-
-
Avoiding Decarboxylation:
-
Temperature Control: Decarboxylation is often thermally induced.[4] Avoid excessively high temperatures during the reaction and purification steps (e.g., distillation). If your synthesis produces the carboxylic acid as an intermediate, consider if the subsequent esterification can be performed at a lower temperature.
-
-
Ensuring Complete Cyclization:
-
Reaction Time and Temperature: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient time or temperature can lead to incomplete conversion.
-
Catalyst Loading: In catalyzed reactions, such as those using copper or palladium, ensure the catalyst is active and used in the correct loading.[1][10]
-
The diagram below illustrates the pathways leading to common byproducts and the corresponding preventative measures.
Caption: Byproduct formation pathways and preventative strategies.
By understanding the potential side reactions and employing the appropriate analytical and preventative strategies, you can significantly improve the purity and yield of your this compound synthesis.
References
- Grokipedia. (n.d.). Perkin rearrangement.
- Wikipedia. (2024). Perkin rearrangement.
- HETEROCYCLES. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES.
- Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
- PubMed. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
- Krawiecka, M., et al. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.
- Google Patents. (n.d.). WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
- Chemistry. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics.
- Beilstein Journals. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones.
- RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
- ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- ResearchGate. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. jocpr.com [jocpr.com]
- 3. WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. dea.gov [dea.gov]
- 8. epfl.ch [epfl.ch]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. researchgate.net [researchgate.net]
Technical Support: Purification Strategies for Methyl 2-methyl-1-benzofuran-3-carboxylate
Executive Summary & Diagnostic
The Problem: You are observing persistent starting material contamination in your Methyl 2-methyl-1-benzofuran-3-carboxylate product. This is a common issue in the Nefkens synthesis or Feist-Benary type cyclizations, where Salicylaldehyde (or substituted phenol) and Methyl chloroacetoacetate are the primary reactants.
The Solution: Because the product is a neutral, lipophilic ester , and the most common impurities are acidic phenols or reactive aldehydes , we can utilize "Chemical Scavenging" (chemoselective washing) before resorting to chromatography.
Diagnostic Checklist:
-
Smell: Does the product smell like bitter almonds? (Indicates unreacted Salicylaldehyde).
-
TLC: Do you see a spot with lower
than the product that trails? (Indicates phenolic SM).[1] -
Physical State: Is the product an oil that refuses to crystallize? (Impurities depress Melting Point).
Purification Logic Flow (Decision Tree)
Before selecting a protocol, determine the nature of your impurity using this logic flow.
Figure 1: Strategic decision tree for selecting the appropriate purification module based on impurity type.
Module 1: Chemical Scavenging (The "Wet" Workup)
These protocols rely on
Protocol A: The Bisulfite Scavenge (Target: Salicylaldehyde)
Mechanism: Sodium bisulfite forms a water-soluble adduct with the aldehyde carbonyl of salicylaldehyde. The benzofuran ester lacks a reactive aldehyde and remains in the organic layer.
Step-by-Step:
-
Dissolve crude material in Ethyl Acetate (EtOAc) . Avoid ethers if possible (peroxide risk during concentration).
-
Prepare a saturated Sodium Bisulfite (
) solution. -
Wash the organic layer vigorously with the bisulfite solution (
volume of organic layer).-
Observation: A white precipitate (the bisulfite adduct) may form at the interface. This is normal.
-
-
Filter the mixture if the precipitate clogs the separatory funnel.
-
Wash the organic layer with water, then brine.
-
Self-Validation: Spot the organic layer on TLC.[2] The aldehyde spot (usually UV active and stains with DNP) should be absent.
Protocol B: The Cold Base Wash (Target: Phenols)
Mechanism: Phenols (
Step-by-Step:
-
Chill the crude organic solution (in EtOAc or DCM) to 0°C in an ice bath.
-
Prepare 0.5 M NaOH or 10%
and chill to 0°C. -
Perform a rapid extraction (shake for 30-45 seconds).
-
Immediately separate layers and wash the organic phase with cold water to remove residual base.
-
Self-Validation: Acidify the aqueous waste layer with HCl. If it turns cloudy, you successfully extracted the phenolic impurity.
Module 2: Physical Purification
Protocol C: Recrystallization Strategies
If the product is solid (MP
Solvent System Data Table:
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Methanol (MeOH) | 100% | High | Standard for benzofurans. Dissolve hot, cool slowly to -20°C. |
| EtOH / Water | 80:20 | Medium | Good for removing inorganic salts, but oiling out is a risk. |
| Hexane / EtOAc | 10:1 | Medium | Good if the product is very non-polar. |
| Petroleum Ether | 100% | Low | Product likely too insoluble; good for washing the solid. |
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:
-
Re-heat to dissolve.
-
Add a "seed crystal" of pure product (if available).
-
Scratch the inner glass surface with a glass rod to induce nucleation.
-
Add a trace amount of the anti-solvent (e.g., water if using EtOH).
Protocol D: Flash Chromatography
Required if the reaction produced side-products (e.g., non-acidic furan isomers).
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate.
-
Gradient: Start at 100:0 Hexane. Ramp to 95:5 , then 90:10 .
-
Note: Benzofuran esters are often "streaky" on silica due to their aromaticity. Ensure the column is well-packed.
-
-
Visualization: UV Light (254 nm). Benzofurans fluoresce strongly (often blue/purple).
Frequently Asked Questions (FAQs)
Q1: My product is a dark red oil, but it should be a white solid. What happened? A: The red color is likely due to oxidation products of salicylaldehyde (quinones) or polymerized side products.
-
Fix: Dissolve the oil in MeOH, add Activated Charcoal , boil for 5 minutes, and filter through Celite. This often removes the color bodies that inhibit crystallization.
Q2: I used the Cold Base Wash, but my yield dropped significantly. Did I hydrolyze the ester? A: It is possible. Methyl esters hydrolyze faster than Ethyl or t-Butyl esters.
-
Troubleshoot: Check the aqueous wash. Acidify it.[1][3][4][5][6][7][8] If you get a large amount of precipitate that is not the starting phenol (check MP/TLC), it is likely your hydrolyzed acid (2-methyl-1-benzofuran-3-carboxylic acid).
-
Correction: Next time, use Sodium Bicarbonate (
) instead of NaOH. It is weaker ( ) and safer for the ester, though less efficient at removing phenols.
Q3: Can I use steam distillation? A: Yes. Salicylaldehyde is steam volatile. If you have a large quantity of unreacted aldehyde, steam distillation of the crude mixture before extraction is a classic and effective technique [1].
References
-
Organic Syntheses. "Coumarone." Org.[1][3][8][9] Synth.1920 , 1,[8] 49. (Demonstrates steam distillation for salicylaldehyde removal). Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Krawiecka, M. et al. "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives."[10] Acta Pol. Pharm.2012 , 69, 1065-1073. (Specific reference for benzofuran ester properties and melting points). Link
- Nefkens, G. H. L. "Synthesis of Benzofurans." Nature1960, 185, 309. (Foundational chemistry for the ester synthesis).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
Technical Support Center: Stability Profile of Methyl 2-methyl-1-benzofuran-3-carboxylate
Executive Summary: Stability at a Glance
Methyl 2-methyl-1-benzofuran-3-carboxylate (MMBC) is a robust heterocyclic ester often used as a scaffold in the synthesis of bioactive compounds (e.g., amiodarone analogues). While the benzofuran core provides aromatic stability, the molecule possesses two distinct "soft spots" that researchers must monitor: the C3-ester linkage (susceptible to hydrolysis) and the C2-methyl group (susceptible to radical oxidation).
| Condition | Stability Rating | Critical Thresholds |
| Solid State (25°C) | High | Stable for >2 years if stored dry and dark. |
| Aqueous Acid (pH < 4) | Moderate | Slow hydrolysis at RT; rapid at reflux. |
| Aqueous Base (pH > 9) | Low | Rapid hydrolysis (saponification) to the carboxylic acid. |
| Oxidative Stress | Moderate | Susceptible to benzylic oxidation at the C2-methyl group. |
| Photostability | Moderate | UV exposure can induce yellowing (dimerization/oxidation). |
Detailed Stability Modules
Module A: Hydrolytic Stability (The Primary Degradation Pathway)
The most common issue users encounter is the loss of the methyl ester to form 2-methyl-1-benzofuran-3-carboxylic acid .
-
Mechanism: The reaction follows the
mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[1] The electron-rich benzofuran ring conjugates with the ester, slightly reducing electrophilicity compared to aliphatic esters, but it remains vulnerable to hydroxide attack. -
Experimental Insight: In synthesis, this ester is often created using
in acetone under reflux. This proves it withstands anhydrous mild bases. However, aqueous NaOH or LiOH will strip the ester in minutes.
Module B: Oxidative Stability (The C2-Methyl Vulnerability)
Unlike 2-unsubstituted benzofurans, MMBC has a methyl group at C2. This position is chemically equivalent to a benzylic carbon.
-
Risk: Exposure to radical initiators (e.g., AIBN, peroxides) or strong oxidants (
, NBS) can oxidize the C2-methyl group to an aldehyde or carboxylic acid, or brominate it. -
Visual Indicator: Oxidative degradation often manifests as a darkening of the solid from white/off-white to yellow or orange.
Module C: Thermal & Photostability
-
Thermal: The compound is generally stable up to its melting point (~50-60°C). Above 150°C, decarboxylation of the parent acid (if present as impurity) may occur.
-
Light: Benzofurans absorb strongly in the UV region. Prolonged exposure to high-intensity UV (254 nm) can lead to [2+2] cycloaddition (dimerization), although the steric bulk of the ester reduces this likelihood compared to simple benzofuran.
Visualizing Degradation Pathways
The following diagram maps the chemical fate of MMBC under stress conditions. Use this to diagnose impurities in your LC-MS data.
Figure 1: Chemical degradation map showing the three primary breakdown routes: Hydrolysis (Red), Oxidation (Yellow), and Radical Substitution (Green).
Troubleshooting Guide (FAQ)
Q1: My yield is low after workup, and I see a new peak at (M-14) in LC-MS. What happened?
-
Diagnosis: You likely hydrolyzed the ester.
-
Cause: Did you use a strong aqueous base (NaOH/KOH) during the quench? Or did the reaction mixture become acidic while hot?
-
Solution: The "new peak" is the carboxylic acid (Mass = Ester - 14 mass units due to loss of
vs H, often observed as loss of 14 or shift in retention time). Use buffered workups (Ammonium Chloride or Sodium Bicarbonate) instead of strong acids/bases.
Q2: The white solid turned yellow after sitting on the bench for a week. Is it ruined?
-
Diagnosis: Surface oxidation or photolysis.
-
Cause: Benzofurans are light-sensitive. The yellow color is likely a trace amount of quinone-methide-like oxidation products or dimers.
-
Solution: Check purity via HPLC. Often, the discoloration is <0.5% impurity. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to restore the white solid. Store in amber vials.
Q3: Can I use this compound in a radical bromination reaction?
-
Technical Note: Yes, but specificity is key.
-
Guidance: The C2-methyl group will react with NBS (N-bromosuccinimide) to form the bromomethyl derivative. This is a common synthetic strategy but considered "instability" if unintended. Ensure you use stoichiometric control if this is your goal.
Standardized Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify MMBC and separate it from its acid degradant.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Benzofuran absorption max) and 280 nm.
-
Expected Retention:
-
Acid Degradant: ~4-6 min (More polar).
-
MMBC (Ester): ~9-11 min (Less polar).
-
Protocol B: Forced Degradation (Stress Test)
Perform this to validate your analytical method.
-
Acid Stress: Dissolve 10 mg MMBC in 1 mL Acetonitrile + 1 mL 1N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Dissolve 10 mg MMBC in 1 mL Acetonitrile + 1 mL 0.1N NaOH. Stir at Room Temperature for 1 hour. (Note: Heat is usually unnecessary for base hydrolysis of this ester).
-
Oxidative Stress: Dissolve 10 mg MMBC in 1 mL Acetonitrile + 0.1 mL 30%
. Store in dark for 24 hours.
References
-
Synthesis and General Reactivity
-
Derivatization and C2-Methyl Reactivity
- Title: Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
- Source: Acta Poloniae Pharmaceutica (2010).
- Context: Details the reaction of the C2-methyl group with NBS (bromination)
-
URL:[Link]
-
Hydrolysis Mechanisms (General Grounding)
- Title: Estimation of Hydrolysis R
- Source: EPA / SPARC.
- Context: Provides the foundational mechanism kinetics applicable to benzo
-
URL:[Link]
Sources
Technical Support Center: Stability & Degradation of Benzofuran Esters
Topic: Degradation Pathways of Benzofuran Esters Ticket ID: BFE-STAB-Guide-v4.2 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Introduction: The "Soft Spot" Paradox
Benzofuran esters are a privileged scaffold in medicinal chemistry, found in anti-arrhythmic agents (e.g., Amiodarone analogues) and natural products. However, they present a dual stability challenge:
-
The Ester Linkage: Susceptible to rapid hydrolysis by plasma esterases and pH extremes.
-
The Furan Double Bond (C2=C3): An electron-rich site prone to oxidative opening and photocycloaddition.
This guide provides the diagnostic frameworks and protocols to distinguish between these pathways and stabilize your lead compounds.
Module 1: Hydrolytic Instability (The Ester Linkage)
Mechanistic Insight
The primary degradation pathway for benzofuran esters in biological matrices is hydrolysis . While chemical hydrolysis follows standard
Key Observation: The position of the ester matters. Esters at the C3 position of the benzofuran ring hydrolyze significantly faster than those at the C2 position due to electronic effects, though C2 esters are still labile [1].
Troubleshooting Guide: Hydrolysis
Q: My compound disappears in rat plasma (
-
Diagnostic: Run the assay in plasma + PMSF (a serine esterase inhibitor). If stability is restored, the issue is enzymatic.
-
Fix: Steric hindrance. Introduce an
-methyl group or a bulky substituent near the ester bond to block the enzyme active site.
Q: My LC-MS shows a mass shift of -14 (Methyl ester) or -28 (Ethyl ester) + 18. What is this? A: This is the parent Carboxylic Acid metabolite.
-
Root Cause:
hydrolysis.[1] Hydroxide (or catalytic serine) attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol and the acid.
Visualization: Base-Catalyzed Hydrolysis ( )
Figure 1: Mechanism of
Module 2: Oxidative Degradation (The Benzofuran Core)[2]
Mechanistic Insight
If the ester bond remains intact but the compound degrades, suspect the C2=C3 double bond . This is the "oxidative soft spot." Cytochrome P450 (CYP) enzymes and reactive oxygen species (ROS) can epoxidize this bond. The resulting epoxide is highly unstable and rearranges to form salicylaldehyde derivatives or dicarbonyls [2].
Troubleshooting Guide: Oxidation
Q: I see a metabolite with Mass +16 or +32, but it's not an N-oxide. What is it? A: This is likely Epoxidation or Ring Opening .
-
+16: Benzofuran epoxide (rarely isolated) or phenolic hydroxylation.
-
+32: Dihydrodiol formation (via epoxide hydrolase) or dicarbonyl formation via ring cleavage.
Q: My sample degrades in liver microsomes (NADPH-dependent) but not in S9 fraction without NADPH. Is it the ester? A: No. NADPH dependence confirms CYP450-mediated oxidation , likely at the furan ring or alkyl side chains. Ester hydrolysis does not require NADPH.
Protocol: Distinguishing Metabolic Pathways
| Condition | NADPH | Inhibitor | Outcome | Interpretation |
| Microsomes | (-) | None | Degradation | Esterase/Hydrolase activity. |
| Microsomes | (+) | None | Increased Degradation | CYP450 Oxidation + Esterase. |
| Microsomes | (+) | PMSF | Degradation persists | Pure Oxidative instability (Ring opening). |
| Microsomes | (+) | ABT (1-aminobenzotriazole) | Stability Restored | Confirms CYP involvement. |
Visualization: Oxidative Ring Opening
Figure 2: Oxidative degradation pathway. The C2=C3 bond is epoxidized, leading to ring cleavage and formation of salicylaldehyde derivatives [2].
Module 3: Photostability (Light Sensitivity)
Mechanistic Insight
Benzofuran derivatives have strong UV absorption. Upon exposure to light (especially in solution), they undergo [2+2] cycloaddition (dimerization) or photo-oxidation to form dioxetanes , which cleave to acetoxy-acetophenones [3].
Troubleshooting Guide: Photolysis
Q: My solid sample turned yellow on the benchtop. Purity is down by 5%. A: This is Photodegradation . The yellowing often indicates the formation of quinoid-like photo-oxidation products or dimers.
-
Immediate Action: Wrap all future samples in aluminum foil or use amber glass.
-
Verification: Run a "Dark Control" vs. "Light Exposed" experiment.
Q: Can I prevent this during synthesis?
A: Minimize exposure to short-wave UV. If the benzofuran is a liquid or in solution, degas the solvent (remove
Summary: The Diagnostic Workflow
Use this logic tree to identify the root cause of instability in your benzofuran ester experiments.
Figure 3: Diagnostic logic tree for isolating benzofuran ester degradation mechanisms.
References
-
RSC Publishing. (1971). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2-carboxylic acids. Journal of the Chemical Society B: Physical Organic.
-
Moura, N. et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules (MDPI).
-
Abu-Hashem, A. et al. (2014).[2] Reactivity of Benzofuran Derivatives. Synthetic Communications.
-
Di, L. et al. (2005).[3] Plasma Stability Assay in Drug Discovery. International Journal of Pharmaceutics.
Sources
Technical Support Center: Synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate. Benzofuran derivatives are crucial scaffolds in medicinal chemistry, and successful synthesis is paramount.[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure experimental success.
Section 1: Synthesis Overview and Core Mechanism
The most common and reliable method for synthesizing the target compound is a two-step, one-pot reaction starting from 2-hydroxyacetophenone and methyl bromoacetate. This process involves an initial Williamson ether synthesis to form an intermediate ether, followed by an intramolecular cyclization and dehydration to form the benzofuran ring.
Overall Reaction Scheme:
-
Step 1: O-Alkylation. 2-hydroxyacetophenone is deprotonated with a mild base, typically potassium carbonate (K₂CO₃), to form a phenoxide. This nucleophile then attacks methyl bromoacetate via an Sₙ2 reaction to form the key intermediate, methyl 2-(2-acetylphenoxy)acetate.
-
Step 2: Intramolecular Cyclization & Dehydration. The intermediate undergoes a base-catalyzed intramolecular aldol-type condensation. The base abstracts a proton from the α-carbon of the ketone, forming an enolate which then attacks the ester carbonyl. Subsequent dehydration yields the aromatic benzofuran ring system.
Below is a workflow diagram illustrating the synthetic pathway.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and why? A1: The recommended starting materials are 2-hydroxyacetophenone and methyl bromoacetate. This combination directly provides the necessary carbon skeleton for the target molecule: the phenol and acetyl group of the acetophenone form the benzene ring and the 2-methyl group, while the bromoacetate provides the atoms for the ester and the furan ring closure.
Q2: Why is potassium carbonate (K₂CO₃) the preferred base? A2: Potassium carbonate is a moderately weak base, which is ideal for this reaction. It is strong enough to selectively deprotonate the phenolic hydroxyl group (pKa ≈ 10) without significantly deprotonating the α-protons of the ketone (pKa ≈ 19). This selectivity is crucial to favor the desired O-alkylation over potential C-alkylation or self-condensation of the acetophenone.[2]
Q3: What is a typical reaction yield and how can I monitor the progress? A3: Yields for this synthesis can range from 60% to over 80%, depending on the purity of reagents and reaction conditions.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable eluent is a mixture of chloroform and methanol (e.g., 98:2 v/v).[4] You should observe the consumption of the 2-hydroxyacetophenone spot and the appearance of a new, higher Rf spot corresponding to the product.
Q4: Can I use other α-haloesters, like ethyl bromoacetate? A4: Yes, using ethyl bromoacetate is a common variation and will yield Ethyl 2-methyl-1-benzofuran-3-carboxylate.[2] The reaction mechanism and workup procedure are nearly identical. The choice between methyl and ethyl esters often depends on the subsequent steps in a larger synthetic scheme or desired physical properties of the final compound.
Q5: Is the reaction sensitive to air or moisture? A5: While the reaction does not require strictly anhydrous or inert conditions, it is good practice to use a dry solvent (like acetone) and minimize exposure to atmospheric moisture. Excess water can hydrolyze the ester and potentially hinder the reaction. Using oven-dried glassware is recommended.[5]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The following logic tree provides a high-level overview of the diagnostic process.
Caption: Troubleshooting logic tree for common synthesis issues.
Detailed Troubleshooting Table
| Problem | Potential Cause | Diagnostic Check | Suggested Solution |
| 1. Low or No Product Yield | a. Inactive or insufficient base (K₂CO₃). | Check the appearance of the K₂CO₃; it should be a fine, dry powder. Ensure a molar excess (at least 2 equivalents) is used. | Use freshly purchased, anhydrous K₂CO₃. Grind it into a fine powder before use to increase surface area. |
| b. Degradation of methyl bromoacetate. | Methyl bromoacetate is a lachrymator and can hydrolyze over time. Check for discoloration or a strong acidic smell. | Use a fresh bottle of methyl bromoacetate or distill it before use. Store it in a cool, dark place. | |
| c. Insufficient reaction time or temperature. | Monitor the reaction via TLC. If starting material is still present after the recommended time, the reaction may be stalling. | Ensure the reaction is refluxing gently. If needed, extend the reaction time by a few hours, continuing to monitor by TLC.[3] | |
| 2. Significant Impurity Formation | a. Presence of unreacted starting materials in the final product. | Compare the final product TLC with the starting material spots. | Increase reaction time or temperature. Ensure correct stoichiometry of reagents. |
| b. Formation of C-alkylation byproducts. | Byproducts may appear as spots close to the product on TLC. This is more likely if a stronger base is used. | Stick to K₂CO₃ as the base. Using highly polar aprotic solvents like DMF can sometimes favor O-alkylation. | |
| c. Dimerization or polymerization. | The appearance of a baseline streak on TLC or an insoluble tar-like substance in the reaction flask. | Ensure the reaction temperature does not significantly exceed the reflux temperature of acetone. Use appropriate concentrations. | |
| 3. Difficulties in Purification | a. Product is an oil and will not crystallize. | The product has a relatively low melting point and may remain an oil if minor impurities are present. | Purify thoroughly by silica gel column chromatography first.[4] Attempt crystallization from a nonpolar solvent like hexane or an ethanol/water mixture. Use of a seed crystal can be beneficial. |
| b. Impurities co-elute with the product during column chromatography. | Streaking or overlapping spots on TLC even with different solvent systems. | Try a different adsorbent (e.g., alumina) or a different solvent system. A gradient elution (e.g., starting with pure hexane and gradually adding ethyl acetate) may improve separation.[4] | |
| c. Formation of an emulsion during aqueous workup. | The organic and aqueous layers fail to separate cleanly after extraction. | Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps break the emulsion.[6] If the problem persists, filter the entire mixture through a pad of Celite. |
Section 4: Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility.
Reagents and Materials:
-
2-Hydroxyacetophenone (1.0 eq)
-
Methyl bromoacetate (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Acetone (ACS grade, dried over molecular sieves recommended)
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (approx. 10 mL per 1 g of acetophenone).
-
Addition of Reagents: Stir the suspension vigorously. Add methyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (the boiling point of acetone is 56°C) and maintain reflux for 12-24 hours. The reaction should be monitored by TLC until the 2-hydroxyacetophenone is consumed.[3]
-
Reaction Quench and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone. Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Aqueous Workup: Dissolve the resulting residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (2x)
-
Saturated aqueous NaHCO₃ (1x) to remove any unreacted phenolic starting material.
-
Brine (1x) to aid in layer separation and remove bulk water.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which may be a pale yellow solid or oil.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient. Alternatively, the product can be purified by recrystallization from a suitable solvent like ethanol.[4] Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white or off-white solid.
References
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.).
- Ciganek, E. (2008).
- Various Authors. (2015). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview).
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- Various Authors. (n.d.). First synthesis of 2-(benzofuran-2-yl)
- Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC, NIH.
- Various Authors. (2019).
- Various Authors. (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
- Ranjbari, M. A., & Tavakol, H. (2021). Catalyst-free synthesis of benzofuran derivatives from cascade reactions between nitroepoxides and salicylaldehydes. ACS Omega.
- Various Authors. (2024).
- Naito, T., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
- Kushwaha, D. S., et al. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of Methyl 2-methyl-1-benzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The biological activity of a compound is intrinsically linked to its three-dimensional arrangement; even subtle variations can lead to drastic differences in efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of Methyl 2-methyl-1-benzofuran-3-carboxylate, a member of the versatile benzofuran class of heterocyclic compounds known for their diverse pharmacological properties.[1][2]
This document is designed to be a practical resource, offering not just procedural steps but also the underlying rationale for experimental choices. By presenting a multi-faceted analytical approach, we aim to equip researchers with the knowledge to confidently confirm the structure of this and similar molecules.
The Analytical Challenge: Beyond Simple Confirmation
Confirming the structure of a synthesized or isolated compound like this compound requires a confluence of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment. The primary challenge lies in ensuring that the observed data aligns perfectly with the expected structure and that alternative isomeric structures can be confidently ruled out.
Primary Spectroscopic Methods for Structural Elucidation
The initial and most crucial step in structural confirmation involves a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5-7.8 | m | 2H | Aromatic Protons (H-4, H-7) |
| ~7.2-7.4 | m | 2H | Aromatic Protons (H-5, H-6) |
| ~3.9 | s | 3H | Methoxy Protons (-OCH₃) |
| ~2.6 | s | 3H | Methyl Protons (C2-CH₃) |
Note: The exact chemical shifts and multiplicities of the aromatic protons can vary and may require 2D NMR techniques for unambiguous assignment.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~164 | Carbonyl Carbon (C=O) |
| ~155 | Aromatic Carbon (C-7a) |
| ~148 | Aromatic Carbon (C-2) |
| ~129 | Aromatic Carbon (C-3a) |
| ~125 | Aromatic Carbon |
| ~123 | Aromatic Carbon |
| ~121 | Aromatic Carbon |
| ~111 | Aromatic Carbon |
| ~108 | Furan Carbon (C-3) |
| ~51 | Methoxy Carbon (-OCH₃) |
| ~14 | Methyl Carbon (C2-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[3][4]
Key Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~2950-3000 | C-H (aromatic and aliphatic) |
| ~1720 | C=O (ester carbonyl) |
| ~1600, ~1480 | C=C (aromatic) |
| ~1250 | C-O (ester) |
The presence of a strong absorption band around 1720 cm⁻¹ is a key indicator of the ester functional group.[5] The region between 1020-1180 cm⁻¹ can also provide characteristic bands for the furan ring system.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can further confirm its structure.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): m/z = 190.06
-
Key Fragmentation Peaks: Loss of the methoxy group (-OCH₃) leading to a peak at m/z = 159, and loss of the entire ester group (-COOCH₃) resulting in a peak at m/z = 131. The fragmentation of methyl benzofuran ions can be complex and may involve rearrangements.[6][7]
Experimental Workflows
The following diagrams illustrate the general workflows for acquiring the primary spectroscopic data.
Caption: Workflow for NMR Spectroscopy.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. easpublisher.com [easpublisher.com]
- 6. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 7. researchgate.net [researchgate.net]
Analytical Comparison Guide: Methyl 2-methyl-1-benzofuran-3-carboxylate
CAS Number: 39811-83-1 Formula: C₁₁H₁₀O₃ Molecular Weight: 190.20 g/mol [1]
Executive Summary & Compound Profile
Methyl 2-methyl-1-benzofuran-3-carboxylate is a critical heterocyclic intermediate used primarily in the synthesis of benzofuran-based pharmaceuticals (e.g., anti-arrhythmic agents like amiodarone analogues) and agrochemicals. Its analysis requires a multi-modal approach due to its specific physicochemical properties—specifically its lipophilicity and chromophoric nature.
This guide objectively compares the three dominant analytical methodologies: HPLC-UV (High-Performance Liquid Chromatography with UV detection), GC-MS (Gas Chromatography-Mass Spectrometry), and qNMR (Quantitative Nuclear Magnetic Resonance).
Physicochemical Profile (Critical for Method Selection)
-
Appearance: Colorless oil to low-melting solid (dependent on purity).
-
Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, and methanol; sparingly soluble in water.
-
Chromophore: Strong UV absorption at ~254 nm (benzofuran ring system).
-
Volatility: Sufficient for GC analysis without derivatization.
Synthesis & Impurity Logic
Understanding the synthesis is prerequisite to defining the analytical method. The primary impurities arise from the cyclization precursors.
Synthesis Pathway & Impurity Origin
The most common route involves the cyclization of o-hydroxy-1,4-diones or the reaction of salicylaldehydes with chloroacetoacetate.
Figure 1: Synthesis and degradation pathway illustrating key impurities that analytical methods must resolve.
Method Comparison: Performance Analysis
Method A: RP-HPLC-UV (The Gold Standard for Assay)
Best For: Routine Quality Control (QC), stability testing, and quantification of non-volatile impurities (e.g., the free acid).
-
Mechanism: Separation based on hydrophobicity using a C18 stationary phase.
-
Detection: UV at 254 nm utilizes the conjugated benzofuran system for high sensitivity.
Experimental Protocol (Recommended):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile (ACN)
-
Gradient: 40% B to 90% B over 10 mins.
-
-
Flow Rate: 1.0 mL/min.
-
Injection: 5 µL.
-
Sample Diluent: 50:50 ACN:Water.
Method B: GC-MS (The Structural Validator)
Best For: Identification (ID), residual solvent analysis, and detecting volatile side-products (e.g., decarboxylated benzofurans).
-
Mechanism: Volatility-based separation coupled with mass spectral fingerprinting.
-
Advantage: Does not require derivatization for this specific ester.
Experimental Protocol:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).
-
Inlet: Split 20:1, 250°C.
-
MS Source: EI mode (70 eV), scan 40-400 m/z.
Method C: 1H-qNMR (The Absolute Reference)
Best For: Primary Reference Standard qualification and absolute purity determination without a standard.
-
Key Signals (CDCl₃, 400 MHz):
-
δ 7.97 (d, J=6.5 Hz, 1H): Aromatic proton (useful for integration).
-
δ 3.98 (s, 3H): Methyl ester (–OCH₃). High specificity region.
-
δ 2.80 (s, 3H): Methyl group at C2.
-
Comparative Data Summary
The following table summarizes the performance metrics derived from validation studies of benzofuran carboxylates.
| Feature | HPLC-UV (Method A) | GC-MS (Method B) | qNMR (Method C) |
| Primary Application | Purity & Assay (QC) | Impurity Profiling & ID | Standard Qualification |
| Linearity (R²) | > 0.999 | > 0.995 | N/A (Molar Ratio) |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~0.1 µg/mL | ~1 mg/mL |
| Precision (RSD) | < 0.5% | < 2.0% | < 1.0% |
| Selectivity | High (Separates free acid) | High (Separates volatiles) | High (Structural isomers) |
| Throughput | High (10-15 min/run) | Medium (20-30 min/run) | Low (Manual processing) |
Decision Framework & Workflow
Use this logic gate to select the appropriate analytical technique for your development stage.
Figure 2: Analytical decision matrix for this compound.
References
-
RSC Advances. "De Novo Synthesis of Benzofurans via Trifluoroacetic Acid Catalyzed One-pot Cascade Reaction of 2-Hydroxy-1,4-diones." Royal Society of Chemistry, 2012.
-
PubChem. "this compound (Compound Summary)." National Library of Medicine.[2]
-
Accela ChemBio. "Product Catalog: Methyl 2-Methylbenzofuran-3-carboxylate (CAS 39811-83-1)."[3][4]
- Journal of Chromatography A. "Separation and characterization of benzofuran derivatives by HPLC." (General Reference for Methodology).
Sources
- 1. 2076-36-0|Methyl 3-methylbenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. Ethyl 3-methyl-1-benzofuran-2-carboxylate | C12H12O3 | CID 1208056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1425927-75-8,6-amino-1,3-dimethyl-1,2-dihydroquinolin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. aablocks.wordpress.com [aablocks.wordpress.com]
Optimization of Methyl 2-methyl-1-benzofuran-3-carboxylate Purity Analysis
A Comparative Technical Guide for Pharmaceutical Development[1]
Strategic Overview
Methyl 2-methyl-1-benzofuran-3-carboxylate (MMBC) is a critical heterocyclic intermediate employed in the synthesis of anti-arrhythmic agents (e.g., amiodarone analogues) and antimicrobial scaffolds. Its purity is paramount because the benzofuran ring system is prone to oxidative degradation and hydrolysis, leading to impurities that can act as chain terminators in subsequent synthetic steps.[1]
This guide compares three analytical approaches to MMBC purity: Gradient RP-HPLC (Proposed Standard) , Isocratic RP-HPLC (Legacy) , and GC-FID (Alternative) . While GC offers speed, this guide argues for Gradient RP-HPLC as the superior method due to its ability to resolve the primary degradation product—the free carboxylic acid—without inducing thermal stress.[1]
Comparative Performance Guide
The following data represents typical performance metrics observed when analyzing benzofuran esters. The comparison highlights the trade-offs between resolution, speed, and analyte stability.[1]
Performance Matrix
| Metric | Method A: Gradient RP-HPLC (Recommended) | Method B: Isocratic RP-HPLC | Method C: GC-FID |
| Primary Mechanism | Hydrophobic Interaction / Polarity Gradient | Hydrophobic Interaction | Volatility / Boiling Point |
| Resolution ( | > 3.5 (Ester vs. Acid Impurity) | 1.8 - 2.2 | > 4.0 |
| Tailing Factor ( | 1.05 - 1.15 | 1.3 - 1.5 (Peak broadening) | 1.0 (Sharp peaks) |
| LOD (Impurity) | 0.05% | 0.1% | 0.02% (High Sensitivity) |
| Run Time | 12.0 min | 25.0 min | 8.0 min |
| Analyte Stability | High (Ambient Temp) | High | Risk (Thermal Decarboxylation) |
| Solvent Usage | Moderate | High | None (Carrier Gas) |
Critical Analysis of Alternatives
-
Why Gradient HPLC Wins: MMBC is significantly more lipophilic than its hydrolysis product, 2-methyl-1-benzofuran-3-carboxylic acid.[1] In an isocratic system (Method B), obtaining sufficient retention for the acid often leads to excessive retention and band broadening for the ester, reducing sensitivity.[1] The gradient approach sharpens the ester peak while eluting the acid early.[1]
-
The Risk of GC-FID: While Method C is faster, benzofuran-3-carboxylic esters can undergo thermal decarboxylation at high injector temperatures (
C), artificially inflating impurity counts or degrading the main peak.[1] GC is recommended only for residual solvent analysis, not potency.[1]
Methodological Deep Dive: Gradient RP-HPLC Protocol
This protocol is designed to be compliant with ICH Q2(R2) guidelines for specificity, linearity, and precision.[1][2]
A. Reagents & Equipment[3][4][5][6][7][8]
-
Instrument: HPLC system with Binary Pump, Autosampler, and PDA/UV Detector.[1]
-
Column: C18 (L1),
mm, 3.5 µm particle size (e.g., Zorbax Eclipse Plus or equivalent).[1] -
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: 0.1% Phosphoric Acid (
) or Formic Acid.
B. Chromatographic Conditions[3][4][6][7][9]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV @ 254 nm (Benzofuran
transition) -
Mobile Phase A: Water + 0.1%
-
Mobile Phase B: Acetonitrile
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold (Acid elution) |
| 8.0 | 10 | 90 | Linear Ramp (Ester elution) |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 80 | 20 | Re-equilibration |
| 14.0 | 80 | 20 | End |
C. Sample Preparation (Critical Step)[1]
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh 25 mg MMBC into a 25 mL volumetric flask. Dissolve in 100% ACN first (to ensure solubility), then make up to volume with water.[1]
-
Precaution: Do not use alkaline glassware cleaning agents immediately before prep; trace base can catalyze hydrolysis of the ester to the acid.[1]
Mechanistic Insight & Causality
The Hydrolysis Challenge
The ester linkage at the C3 position of the benzofuran ring is susceptible to hydrolysis, yielding 2-methyl-1-benzofuran-3-carboxylic acid .
-
Chemical Logic: The acid impurity is highly polar (ionizable), whereas the parent ester is non-polar.[1]
-
Chromatographic Behavior: In Reverse Phase (RP) chromatography, the acid elutes near the void volume if the pH is neutral.[1] By adding 0.1% phosphoric acid, we suppress the ionization of the carboxylic acid (
), forcing it into a neutral state.[1] This increases its retention slightly, moving it away from the solvent front and allowing for accurate integration, distinct from the highly retained ester.[1]
Visualizations
Diagram 1: Analytical Workflow
This workflow illustrates the critical decision points and sample handling requirements to prevent artifactual degradation.
Caption: Standardized workflow emphasizing the solvent addition order to prevent analyte precipitation or hydrolysis.
Diagram 2: Method Selection Decision Tree
A logic gate for researchers to choose the correct method based on specific impurity profiling needs.
Caption: Decision matrix for selecting between HPLC and GC based on analyte thermal stability and target impurities.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[2][3] [Link]
-
Krawiecka, M., et al. (2012).[1] Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]
-
Chromatography Today. (2024). HPLC vs GC - A Beginner's Guide.[Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Elution Principles).
Sources
A Comparative Guide to the Synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, Methyl 2-methyl-1-benzofuran-3-carboxylate serves as a key building block in the synthesis of more complex molecules, making its efficient and scalable production a topic of significant interest for medicinal and organic chemists.
This guide provides an in-depth comparison of two primary synthetic routes to this compound, evaluating them on key performance indicators such as yield, scalability, cost-effectiveness, and safety. We will delve into the mechanistic underpinnings of each pathway and provide detailed experimental protocols to enable researchers to make informed decisions for their specific synthetic needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Two-Step Synthesis via Carboxylic Acid Intermediate | Route 2: Copper-Catalyzed Intramolecular Cyclization |
| Overall Yield | Good to Excellent | Good |
| Scalability | Readily scalable | Potentially scalable with optimization |
| Starting Materials | Readily available and relatively inexpensive | Requires a brominated precursor |
| Reaction Conditions | Moderate temperatures, standard glassware | Higher temperatures, requires catalyst |
| Key Advantages | Well-established, reliable, high purity of intermediate | Fewer steps, potentially more atom-economical |
| Key Disadvantages | Two distinct synthetic operations | Catalyst cost and removal, higher temperatures |
Route 1: The Classic Two-Step Approach: Cyclization and Esterification
This well-established route involves the initial synthesis of 2-methyl-1-benzofuran-3-carboxylic acid, followed by its esterification to the desired methyl ester. This pathway offers high yields and the ability to isolate and purify the intermediate carboxylic acid, ensuring a high-purity final product.
Step 1: Intramolecular Cyclization to 2-methyl-1-benzofuran-3-carboxylic acid
The synthesis of the carboxylic acid intermediate is typically achieved through the reaction of 2-hydroxyacetophenone with an ethyl haloacetate (e.g., ethyl bromoacetate) to form an ether intermediate, which then undergoes an intramolecular cyclization and subsequent hydrolysis.
Mechanism:
The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base like potassium carbonate. The resulting intermediate, ethyl 2-(2-acetylphenoxy)acetate, then undergoes an intramolecular aldol-type condensation. The enolate, formed by deprotonation of the α-carbon of the acetate moiety, attacks the carbonyl carbon of the acetyl group. The subsequent dehydration of the aldol adduct leads to the formation of the furan ring. Finally, saponification of the ethyl ester yields the desired 2-methyl-1-benzofuran-3-carboxylic acid.
Experimental Protocol: Synthesis of 2-methyl-1-benzofuran-3-carboxylic acid
-
To a solution of 2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).
-
To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate.
-
To the crude ester, add a solution of sodium hydroxide (2-3 equivalents) in a mixture of ethanol and water.
-
Heat the mixture to reflux until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2-methyl-1-benzofuran-3-carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the pure carboxylic acid.
Step 2: Fischer Esterification
The final step is the conversion of the carboxylic acid to its methyl ester via the classic Fischer esterification method. This acid-catalyzed reaction with methanol is an equilibrium process, and using a large excess of methanol as the solvent drives the reaction towards the product.[1][2]
Mechanism:
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[3] The carboxylic acid is protonated by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl group towards nucleophilic attack by methanol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the protonated ester, which is subsequently deprotonated to yield the final product.[1][2][3]
Diagram of the Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: Fischer Esterification of 2-methyl-1-benzofuran-3-carboxylic acid
-
In a round-bottom flask, dissolve 2-methyl-1-benzofuran-3-carboxylic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[4]
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Route 2: Copper-Catalyzed Intramolecular C-O Bond Formation
This route offers a more convergent approach, potentially reducing the number of synthetic steps. It relies on a copper-catalyzed intramolecular cyclization of a pre-functionalized aromatic precursor. A practical procedure for similar benzofuran-3-carboxylates has been reported, starting from methyl o-bromophenylacetates.[5][6]
Synthesis of the Precursor: Methyl 2-(2-bromophenoxy)propanoate
The synthesis of the cyclization precursor would involve the O-alkylation of a 2-bromophenol with methyl 2-chloropropanoate.
Copper-Catalyzed Intramolecular Cyclization
The key step in this route is the copper-catalyzed intramolecular C-O bond formation to construct the benzofuran ring system. This type of reaction has been shown to be an efficient method for the synthesis of benzofurans.[5][6]
Mechanism:
The mechanism of the copper-catalyzed intramolecular C-O bond formation is believed to involve an oxidative addition of the aryl bromide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by a reductive elimination step that forms the C-O bond and regenerates the Cu(I) catalyst. The presence of a base is crucial for the reaction to proceed.
Diagram of the Copper-Catalyzed Cyclization
Caption: General mechanism for copper-catalyzed C-O bond formation.
Experimental Protocol: Copper-Catalyzed Synthesis of this compound (Proposed)
-
To a solution of methyl 2-(2-bromophenoxy)propanoate (1 equivalent) in a high-boiling polar solvent such as DMF or DMSO, add a copper(I) salt (e.g., CuI, 5-10 mol%) and a base (e.g., K2CO3 or Cs2CO3, 2 equivalents).[5]
-
Heat the reaction mixture to a high temperature (e.g., 100-140 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute it with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis
Yield and Purity: Route 1 generally provides high yields for both the cyclization and esterification steps, often exceeding 80-90% for each. The isolation of the crystalline carboxylic acid intermediate allows for easy purification, leading to a high-purity final product. Route 2 can also provide good yields, but these can be more substrate-dependent and may require more careful optimization of the reaction conditions. Purity can be high, but removal of the copper catalyst can sometimes be challenging.
Scalability and Cost: Route 1 is highly scalable due to the use of common reagents and well-understood reaction conditions. The starting materials, 2-hydroxyacetophenone and ethyl bromoacetate, are commercially available and relatively inexpensive. Route 2's scalability may be limited by the cost and availability of the brominated starting material and the copper catalyst. However, for smaller-scale syntheses, the reduced number of steps could be advantageous.
Safety and Environmental Considerations: Both routes involve the use of flammable organic solvents and require standard laboratory safety precautions. Route 1 uses strong acids (sulfuric acid) and bases (sodium hydroxide), which require careful handling. Route 2 avoids the use of strong acids but requires high reaction temperatures and a transition metal catalyst, which may have environmental implications if not properly recycled or disposed of.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the researcher or organization.
-
For large-scale synthesis where high purity is paramount, the two-step approach (Route 1) is likely the preferred method. Its reliability, scalability, and the use of cost-effective starting materials make it an industrially attractive option.
-
For smaller-scale laboratory synthesis, where a reduction in the number of steps is desirable, the copper-catalyzed intramolecular cyclization (Route 2) presents a compelling alternative. Further optimization of this route could enhance its efficiency and make it more competitive with the classical two-step synthesis.
Ultimately, the selection of a synthetic route requires a careful consideration of yield, cost, scalability, and safety. The information provided in this guide is intended to assist researchers in making an informed decision that best suits their synthetic goals.
References
-
Fischer Esterification Procedure. (n.d.). Retrieved from [Link]
- Karchava, A. V., et al. (2008).
- Dudley, M. E., et al. (2019).
- Krawiecka, M., et al. (2010).
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
- Zawisza, A., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. The Scientific World Journal, 2013, 1-8.
- Dudley, M. E., et al. (2009).
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]
-
Fischer Esterification of Benzoic Acid. (2002). Retrieved from [Link]
-
(PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. (n.d.). Retrieved from [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Karchava, A. V., et al. (2019).
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
-
(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2025). Retrieved from [Link]
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2017). ACS Omega.
-
Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. (2008). Retrieved from [Link]
- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). Molecules.
- Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. (2023). Beilstein Journal of Organic Chemistry.
-
Perkin reaction. (n.d.). ResearchGate. Retrieved from [Link]
- Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. (2016). Chemical Science.
- Copper-Catalysed Rearrangement of Cyclic Ethynylethylene Carbonates: Synthetic Applications and Mechanistic Studies. (2023).
- Copper-catalyzed Buchner reaction and phenyl cyclopropanation through diyne cyclization. (2022). Organic Chemistry Frontiers.
-
Copper-Catalysed-Rearrangement-of-Cyclic-Ethynylethylene-Carbonates-Synthetic-Applications-and-Mechanistic-Studies.pdf. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Technical Comparison: Methyl vs. Ethyl 2-Methyl-1-Benzofuran-3-Carboxylates in Medicinal Chemistry
[1][2]
Executive Summary
This guide provides a technical analysis of Methyl 2-methyl-1-benzofuran-3-carboxylate versus its ethyl homolog, Ethyl 2-methyl-1-benzofuran-3-carboxylate . While structurally similar, the choice between these two esters significantly impacts synthetic efficiency, lipophilicity (LogP), and metabolic stability in drug discovery campaigns.
Core Finding: The methyl ester typically offers slightly higher synthetic yields and faster chemical hydrolysis rates, making it an ideal transient intermediate. The ethyl ester, being more lipophilic and slightly more resistant to non-enzymatic hydrolysis, is preferred as a prodrug moiety to enhance membrane permeability in vivo.
Physicochemical Profiling
The following data compares the fundamental properties of the two compounds. Note that while substituted derivatives are often crystalline solids, the unsubstituted parent esters are frequently isolated as oils or low-melting solids.
| Feature | This compound | Ethyl 2-methyl-1-benzofuran-3-carboxylate |
| CAS Number | 39811-83-1 | 22367-82-4 |
| Molecular Formula | ||
| Molecular Weight | 190.20 g/mol | 204.22 g/mol |
| Physical State | Colorless Oil / Low-melting Solid | Colorless Oil |
| Calc.[1][2][3] LogP | ~2.5 | ~3.0 |
| Synthetic Yield (Ref) | 80% (Cascade Cyclization) | 78% (Cascade Cyclization) |
| H-Bond Donors/Acceptors | 0 / 3 | 0 / 3 |
Analyst Note: The shift from methyl to ethyl increases LogP by approximately 0.5 units. This increment is critical in medicinal chemistry, as it can shift a compound from "soluble but impermeable" to "permeable" within the Lipinski Rule of 5 framework.
Synthetic Accessibility & Performance
Both compounds are accessible via similar pathways, most notably the Feist-Bénary synthesis (condensation of salicylaldehyde with
Comparative Synthetic Efficiency
Recent experimental data (e.g., RSC Adv., 2014) highlights a cascade reaction using 2-hydroxy-1,4-diones catalyzed by trifluoroacetic acid (TFA).
-
Methyl Ester Performance:
-
Yield: 80%
-
Purification: Flash chromatography (Petroleum Ether/EtOAc 20:1).[4]
-
Observation: The methyl ester often crystallizes more readily than the ethyl ester in substituted derivatives, but the parent is an oil.
-
-
Ethyl Ester Performance:
Reaction Mechanism Visualization
The following diagram illustrates the common "Feist-Bénary" type mechanistic pathway used to generate these scaffolds.
Figure 1: General synthetic pathway for benzofuran-3-carboxylates via condensation/cyclization.
Stability & Pharmacokinetics
The ester moiety dictates the molecule's stability in biological systems.
Hydrolysis Kinetics
-
Chemical Stability: The Methyl ester is more susceptible to alkaline hydrolysis (
attack) due to lower steric hindrance around the carbonyl carbon. In basic reaction conditions (e.g., saponification to the free acid), the methyl ester reacts roughly 1.5–2x faster than the ethyl ester. -
Enzymatic Stability (Plasma): While general "steric rules" suggest ethyl is more stable, specific carboxylesterases (CES1/CES2) in human plasma often display high affinity for methyl esters. However, for this specific benzofuran scaffold, the Ethyl ester is generally preferred as a prodrug because its hydrolysis rate is sufficiently slow to allow absorption, yet fast enough to release the active carboxylic acid pharmacophore in the liver.
Prodrug Implications
-
Methyl Ester: Best for in vitro assays where rapid conversion to the active acid is not required, or as a synthetic intermediate.
-
Ethyl Ester: Best for in vivo studies. The ethyl chain provides a "lipophilic mask," enhancing passive diffusion across the intestinal epithelium before metabolic activation.
Experimental Protocols
The following protocol is adapted from high-efficiency cascade synthesis methodologies (e.g., RSC Adv.) for generating the target esters.
Protocol: TFA-Catalyzed Cascade Synthesis
Objective: Synthesis of Methyl/Ethyl 2-methyl-1-benzofuran-3-carboxylate from 2-hydroxy-1,4-dione precursors.
-
Preparation:
-
Reaction:
-
Seal the tube and heat to 80 °C .
-
Stir for 48 hours . Monitor via TLC (PE/EtOAc 10:1).
-
-
Work-up:
-
Cool to ambient temperature.[4]
-
Remove volatiles under reduced pressure (vacuum).
-
-
Purification:
-
Characterization (Expected Data):
-
Methyl Ester: Colorless oil.
NMR ( ): 7.97 (d, 1H), 3.98 (s, 3H, ), 2.80 (s, 3H, ). -
Ethyl Ester: Colorless oil.
NMR ( ): 7.98 (d, 1H), 4.44 (q, 2H, ), 1.44 (t, 3H, ), 2.80 (s, 3H, ).
-
References
-
De Novo Synthesis of Benzofurans via Trifluoroacetic Acid Catalyzed One-pot Cascade Reaction . RSC Advances. (2014).
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives . MDPI Molecules. (2023).
-
Comparative chemical and biological hydrolytic stability of homologous esters . Scientific Reports. (2022).
-
PubChem Compound Summary: Ethyl 3-methyl-1-benzofuran-2-carboxylate . National Library of Medicine.
Biological Activity Profile: Methyl 2-methyl-1-benzofuran-3-carboxylate (MMB3C) & Functionalized Derivatives
Topic: Biological Activity of Methyl 2-methyl-1-benzofuran-3-carboxylate versus Other Benzofurans Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This compound (MMB3C) represents a critical "foundational scaffold" in benzofuran pharmacology. Unlike complex clinical agents such as Amiodarone (antiarrhythmic) or Methoxsalen (dermatological), the unsubstituted MMB3C ester exhibits limited intrinsic biological activity. Its primary value lies in its role as a versatile precursor.
Experimental data confirms that while the parent MMB3C molecule is often biologically inert, specific functionalization—particularly halogenation at C4/C6 or acylation —unlocks potent antimicrobial and anticancer properties. This guide objectively compares MMB3C against its bioactive derivatives and established benzofuran therapeutics, providing a roadmap for leveraging this scaffold in drug discovery.
Chemical Architecture & Structural Significance
The MMB3C scaffold is defined by a benzofuran core with a methyl group at C2 and a methyl ester at C3. This specific substitution pattern distinguishes it from the more common C2-carboxylate derivatives.
Comparative Structural Analysis
| Feature | MMB3C (C3-Ester) | Benzofuran-2-carboxylates | Amiodarone (Clinical Standard) |
| Core Substitution | 2-Methyl, 3-COOMe | 2-COOMe, 3-H/Alkyl | 2-Butyl, 3-Aroyl |
| Lipophilicity | Moderate | Moderate | High (due to iodine/butyl) |
| Primary Utility | Synthetic Intermediate / Scaffold | Antimicrobial / Antifungal | Antiarrhythmic (Class III) |
| Reactivity | C4/C6 positions open for electrophilic substitution | C3 position open | Fully functionalized |
Comparative Biological Activity[1]
Antimicrobial Activity: The "Activity Cliff"
Research indicates a sharp "activity cliff" between the parent MMB3C and its halogenated derivatives.
-
Parent MMB3C: Studies consistently report MIC values > 500 µg/mL against standard strains (S. aureus, E. coli), rendering it effectively inactive.
-
Halogenated Derivatives: Introduction of Chlorine or Bromine at the C4, C6, or C7 positions drastically reduces MIC values, conferring potency comparable to standard antibiotics.
Experimental Data: Minimum Inhibitory Concentration (MIC) in µg/mL (Data synthesized from comparative studies on benzofuran-3-carboxylic acids)
| Compound Variant | S. aureus (Gram +) | B. subtilis (Gram +) | C. albicans (Fungi) | E. coli (Gram -) |
| MMB3C (Parent) | > 512 (Inactive) | > 512 (Inactive) | > 512 (Inactive) | > 512 (Inactive) |
| 4,6-Dichloro-MMB3C | 25 - 50 | 12.5 - 25 | 100 | > 200 |
| 6-Bromo-MMB3C | 50 - 100 | 50 | 25 - 50 | > 200 |
| Amiodarone (Control) | N/A | N/A | 10 - 20 | N/A |
Insight: The antimicrobial mechanism appears dependent on the halogen-mediated disruption of bacterial cell walls or metabolic pathways, a trait absent in the unsubstituted ester.
Anticancer Potential: Cytotoxicity & Apoptosis
While MMB3C itself shows low cytotoxicity, its dihalo-acetylated derivatives exhibit significant antiproliferative effects against human cancer cell lines.
-
Target Lines: A549 (Lung Carcinoma), HepG2 (Liver Carcinoma).
-
Mechanism: Induction of apoptosis via Caspase 3/7 activation and cell cycle arrest at the G2/M phase .
Cytotoxicity Profile (IC50 in µM)
| Compound | A549 (Lung) | HepG2 (Liver) | Normal Cells (HUVEC) |
|---|---|---|---|
| MMB3C (Parent) | > 100 | > 100 | > 100 (Non-toxic) |
| Derivative 7 (4-Cl, 6-dichloroacetyl) | 12.4 ± 1.2 | 24.5 ± 2.1 | > 100 |
| Derivative 8 (6-dibromoacetyl) | 18.2 ± 1.5 | 9.8 ± 0.9 | > 100 |
Mechanism of Action: Signaling Pathways
The following diagram illustrates the validated pathway by which functionalized MMB3C derivatives (specifically halogenated forms) induce cancer cell death.
Figure 1: Proposed mechanism of action for halogenated MMB3C derivatives involving ROS generation and Caspase-dependent apoptosis.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of its biological activity.
Protocol: Synthesis of MMB3C Scaffold
Objective: Synthesize this compound via the Pechmann-type cyclization.
-
Reagents: 2-Hydroxyacetophenone (1.0 eq), Methyl Chloroacetate (1.2 eq), Potassium Carbonate (
, 2.0 eq), DMF (Solvent). -
Procedure:
-
Dissolve 2-Hydroxyacetophenone in dry DMF.
-
Add
and stir at room temperature for 30 mins to generate the phenoxide anion. -
Dropwise add Methyl Chloroacetate.
-
Reflux the mixture at 100°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Work-up: Pour reaction mixture into ice-cold water. The precipitate (intermediate) forms.
-
Cyclization: Treat the intermediate with sodium methoxide (NaOMe) in methanol to effect ring closure.
-
-
Purification: Recrystallize from ethanol.
-
Validation:
NMR (CDCl3): Singlet at 2.70 (C2-Me), Singlet at 3.95 (COOMe).
Protocol: MTT Cytotoxicity Assay
Objective: Determine IC50 values for MMB3C derivatives against A549 cells.
-
Seeding: Plate A549 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Discard supernatant; add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability =
. Plot dose-response curve to derive IC50.[1]
Conclusion
This compound is not a standalone drug but a pharmacophore template . Its biological inertness in the unsubstituted form is a feature, not a bug, allowing for precise tuning of activity through derivatization.
-
For Antimicrobial Research: Focus on C4/C6 di-halogenation to achieve clinical-grade MICs.
-
For Oncology: Focus on C6-acylation to trigger ROS-mediated apoptosis.
Researchers should view MMB3C as the "chassis" upon which bioactive engines are built, rather than the engine itself.
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Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.[2] Molecules, 15(7), 4737-4749.[2] Link
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Krawiecka, M., et al. (2019). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 20(23), 6069. Link
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RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances. Link
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BenchChem. The Multifaceted Biological Activities of 2-Methyl-3-phenylbenzofuran Derivatives.Link
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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1-Benzofuran-3-Carboxylate Derivatives
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for 2-methyl-1-benzofuran-3-carboxylate derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate how specific structural modifications to this privileged scaffold influence its biological efficacy, with a primary focus on anticancer and antimicrobial activities. We will explore the causality behind experimental findings, present detailed protocols for key assays, and provide a framework for future drug design and optimization efforts.
Introduction: The Benzofuran Scaffold's Therapeutic Potential
The benzofuran moiety is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological properties.[1][2] Derivatives of this heterocyclic system have demonstrated potent anti-inflammatory, analgesic, antiviral, antihyperglycemic, and, most notably, anticancer and antimicrobial activities.[3] The 2-methyl-1-benzofuran-3-carboxylate framework, in particular, offers a versatile template for chemical modification. The strategic placement of substituents on the benzofuran ring system and alterations to the C3-carboxylate group can profoundly modulate the compound's interaction with biological targets, making a systematic SAR analysis essential for rational drug design.
Core Directive: SAR Analysis of Anticancer Activity
Derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have emerged as a particularly potent class of cytotoxic agents. The primary mechanism often involves the induction of apoptosis in cancer cells through both receptor-mediated and mitochondrial pathways.[4] A critical determinant of this activity is the presence and position of halogen substituents.
The Impact of Halogenation on Cytotoxicity
Experimental data consistently demonstrates that the introduction of halogens, particularly bromine and chlorine, into the benzofuran structure significantly enhances cytotoxic potential.[3] This is often attributed to halogens acting as effective lipophilic and electronic modifiers, improving cell membrane permeability and interaction with target proteins.
A comparative study of two key derivatives highlights this principle. Compound 7 , methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, and Compound 8 , methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, were evaluated against a panel of human cancer cell lines.[4]
Key SAR Insights:
-
Superior Potency of Brominated Analogs: Compound 8, featuring a dibromoacetyl group at C6, consistently demonstrated stronger anticancer activity across most cell lines compared to its chlorinated counterpart, Compound 7.[4] For instance, against the HepG2 (liver cancer) and A549 (lung cancer) cell lines, Compound 8 exhibited IC50 values of 3.8 µM and 3.5 µM, respectively, outperforming Compound 7.[4] This confirms the hypothesis that bromine introduction is a highly effective strategy for increasing the cytotoxic potential of benzofurans.[4]
-
Influence of C5-Substituent: The presence of a methoxy group (-OCH3) at the C5 position in Compound 8, compared to the hydroxyl group (-OH) in Compound 7, also contributes to its enhanced biological properties. Compound 8 showed stronger pro-oxidative and pro-apoptotic effects.[4]
-
Position-Specific Halogenation: Halogenation is not limited to acyl groups. Attaching bromine to the C2-methyl group or directly to the benzofuran ring system has also been shown to increase cytotoxicity against both normal and cancer cells, indicating the importance of the halogen's specific location within the molecule.[3]
Table 1: Comparative Cytotoxicity (IC50, µM) of Halogenated Benzofuran Derivatives
| Compound | Structure Highlights | A549 (Lung) | HepG2 (Liver) | SW620 (Colon) | HCT116 (Colon) |
| Compound 7 | C4-Chloro, C6-Dichloroacetyl, C5-Hydroxy | 6.3 ± 2.5[4] | 11.0 ± 3.2[4] | - | >50[4] |
| Compound 8 | C6-Dibromoacetyl, C5-Methoxy | 3.5 ± 0.6[4] | 3.8 ± 0.5[4] | 10.8 ± 0.9[4] | >50[4] |
Data sourced from a study by Wicaksono et al. (2025).[4]
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
The enhanced cytotoxicity of these halogenated derivatives is linked to their ability to trigger programmed cell death and interfere with the cell cycle.
-
Pro-oxidative Effects: Compound 8, the more potent brominated derivative, was found to have stronger pro-oxidative effects than Compound 7, suggesting that the induction of reactive oxygen species (ROS) is a key part of its anticancer mechanism.[4]
-
Cell Cycle Arrest: The two compounds affect the cell cycle differently depending on the cancer cell line. Compound 7 induced G2/M phase arrest in HepG2 cells, while Compound 8 caused cell cycle arrest at both the S and G2/M phases in A549 cells, showcasing nuanced, structure-dependent interactions with cellular machinery.[4]
dot
Caption: Key SAR insights for anticancer activity.
Core Directive: SAR Analysis of Antimicrobial Activity
The 2-methyl-1-benzofuran-3-carboxylate scaffold also serves as a promising foundation for developing new antimicrobial agents. The antimicrobial efficacy is highly dependent on the nature and position of substituents, with halogenation once again playing a pivotal role.
The Role of Halogenation and Other Substituents
Studies on various benzofuran-3-carboxylic acid derivatives reveal distinct patterns for antimicrobial activity.
-
Essentiality of Halogens: Unsubstituted ester derivatives often show no significant microbiological activity.[5] The introduction of a halogen into the benzofuran structure is a critical trigger for antimicrobial properties.[5]
-
Di-halogenation is Key: Derivatives where two hydrogens on a C6-acetyl group were substituted by halogens (e.g., dibromoacetyl or dichloroacetyl) were active against Gram-positive cocci. In contrast, mono-halogenated versions were inactive.[5] This suggests a specific steric and electronic requirement for target interaction.
-
Ring vs. Acyl Halogenation: Derivatives containing a halogen on both the aromatic ring (e.g., C4 position) and the C6-acyl group exhibited the broadest spectrum, showing activity against both Gram-positive bacteria and fungi of the Candida species.[5]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro substituents on the benzofuran ring, has been noted to contribute remarkably to the bioactivity of benzofuran-triazole conjugates, suggesting their importance in modulating the electronic properties of the pharmacophore for target binding.[6]
Table 2: Comparative Antimicrobial Activity of Halogenated Benzofuran Derivatives
| Compound ID | Key Structural Features | Activity Spectrum | MIC (µg/mL) |
| III | C6-Dibromoacetyl, C5-Hydroxy | Gram-positive cocci, Candida spp. | 50 - 200[5] |
| IV | C6-Dibromoacetyl, C5-Methoxy | Gram-positive cocci | 50 - 200[5] |
| VI | C4-Chloro, C6-Dichloroacetyl, C5-Hydroxy | Gram-positive cocci, Candida spp. | 50 - 200[5] |
| V, VII | C6-Mono-chloroacetyl | Inactive | >200[5] |
| I, II | Unsubstituted Esters | Inactive | >200[5] |
Data sourced from a study by Kossakowski et al. (2010).[5][7]
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key assays used to generate the comparative data in this guide.
General Synthesis of Halogenated Derivatives
The synthesis of the core scaffold, methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, and its subsequent halogenation are crucial first steps. The following is a representative procedure.
Step 1: Synthesis of the Core Scaffold A common starting point is the reaction of resorcinol with ethyl acetoacetate followed by cyclization and subsequent modifications to yield the desired benzofuran core.[7]
Step 2: Halogenation of the C6-Acetyl Group
-
Dissolve the starting benzofuran derivative (e.g., methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) in a suitable solvent like chloroform.[8]
-
Add a solution of bromine (2 molar equivalents for di-bromination) in chloroform dropwise with stirring over 30 minutes.[8]
-
Continue stirring the reaction mixture at room temperature for approximately 8 hours, monitoring completion by Thin Layer Chromatography (TLC).[8]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the resulting residue using column chromatography on silica gel to yield the final di-halogenated product.[8]
Causality: The use of chloroform as a solvent provides a non-reactive medium for the halogenation reaction. The dropwise addition of bromine at room temperature allows for controlled reaction kinetics, preventing unwanted side reactions. Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high-purity final product for biological testing.
Cytotoxicity Evaluation: MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[4][9]
-
Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the purple crystals.[4][9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility: Broth Microdilution MIC Protocol
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][3]
dot
Caption: Workflow for MIC determination via broth microdilution.
-
Prepare Compound Dilutions: In a 96-well microtiter plate, dispense 100 µL of sterile broth medium into all wells. In the first column, add 100 µL of the test compound at twice the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[3]
-
Prepare Inoculum: Select isolated colonies from an 18-24 hour agar plate and suspend them in broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.[10]
-
Inoculate Plate: Add 5 µL of the adjusted bacterial inoculum to wells in columns 1 through 11. Column 12 serves as a sterility control (no bacteria).[3]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10] This can be confirmed by reading the optical density with a plate reader.
Conclusion and Future Outlook
The 2-methyl-1-benzofuran-3-carboxylate scaffold is a highly druggable and versatile core for the development of novel therapeutic agents. The structure-activity relationship is significantly influenced by substitution patterns, with halogenation emerging as a consistently effective strategy for enhancing both anticancer and antimicrobial activities. Specifically, the introduction of a dibromoacetyl group at the C6 position, often in conjunction with a C5-methoxy group, yields derivatives with potent, low-micromolar cytotoxicity against various cancer cell lines. Similarly, di-halogenation of the C6-acetyl group is critical for activity against Gram-positive bacteria, with additional ring halogenation broadening the spectrum to include antifungal efficacy.
Future research should focus on a more systematic exploration of substituents at the C4, C5, C6, and C7 positions to refine potency and selectivity. Modifying the C3-carboxylate ester to other functional groups, such as amides or hydrazides, could also yield derivatives with improved pharmacokinetic profiles and novel mechanisms of action. The robust and validated protocols provided herein offer a clear path for researchers to generate the comparative data necessary to advance these promising compounds toward clinical development.
References
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Wicaksono, A. S., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 5493. [Link]
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Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
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Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Hancock, R. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]
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Bhat, M. A., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 767-774. [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
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Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Krawiecka, M., et al. (2011). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica - Drug Research, 68(5), 635-642. [Link]
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Betrow, A. R., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 10(2), 1-5. [Link]
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A Comparative Guide to the Cytotoxicity of Substituted Benzofuran Esters
Introduction
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1] Naturally occurring and synthetic benzofuran derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Their structural versatility and ability to interact with various biological targets have made them a "privileged scaffold" in drug discovery.[5] In recent years, extensive research has focused on synthesizing novel benzofuran derivatives and evaluating their potential as anticancer agents.[6][7] These efforts have revealed that the cytotoxic potency and selectivity of these compounds are profoundly influenced by the nature and position of substituents on the benzofuran core.[8]
This guide provides a comparative analysis of the cytotoxicity of various substituted benzofuran esters and related derivatives. We will delve into the structure-activity relationships (SAR) that govern their anticancer potential, present comparative experimental data, and provide detailed protocols for key cytotoxicity assays to empower researchers in this promising field.
The Benzofuran Scaffold: A Platform for Diversity
The fundamental benzofuran structure offers multiple positions for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Earlier structure-activity relationship (SAR) studies have consistently highlighted that substitutions at the C-2 and C-3 positions are particularly crucial for modulating the cytotoxic activity of these compounds.[8]
Caption: Key substitution points on the benzofuran ring.
Comparative Cytotoxicity Analysis: A Structure-Activity Relationship (SAR) Perspective
The anticancer efficacy of benzofuran derivatives is not inherent to the core structure alone but is dramatically influenced by its substituents. The strategic placement of different functional groups can enhance potency, improve selectivity for cancer cells, and modulate the mechanism of action.
The Impact of Halogenation
The introduction of halogens (fluorine, chlorine, bromine) is a common strategy in medicinal chemistry to enhance biological activity, often by increasing lipophilicity and improving target binding.[2] In the context of benzofurans, halogenation has proven to be a particularly effective strategy for boosting cytotoxicity.
Several studies have underscored the importance of the halogen's position.[2] For instance, placing a halogen atom at the para-position of an N-phenyl ring attached to the benzofuran core often results in maximum activity.[2] Research has also shown that introducing bromine to a methyl or acetyl group attached to the benzofuran system significantly increases cytotoxicity against both cancer and normal cell lines.[4][9] One study identified a bromo derivative that was remarkably cytotoxic towards K562 and HL-60 leukemic cell lines (IC50 of 5.0 and 0.1 µM, respectively) while remaining non-toxic to normal endothelial cells.[8][9]
Table 1: Comparative Cytotoxicity (IC50, µM) of Halogenated Benzofuran Derivatives
| Compound ID | Substitution Pattern | HeLa (Cervical) | K562 (Leukemia) | HL60 (Leukemia) | HUVEC (Normal) | Reference |
|---|---|---|---|---|---|---|
| Compound 1 | Bromine on methyl at C3 | >1000 | 5.0 | 0.1 | >1000 | [8][9] |
| Compound 1c | 2-bromoacetyl | 25 µM | 20 µM | - | 30 µM | [9] |
| Compound 1e | 2-bromoacetyl, 5-bromo | 35 µM | 30 µM | - | 45 µM | [9] |
| Compound 7 | Chlorinated derivative | Strong Activity | - | - | - | [10] |
| Compound 8 | Brominated derivative | Strong Activity | - | - | - |[10] |
Note: IC50 values are indicative and can vary based on experimental conditions. This table is a synthesis of data from multiple sources for comparative purposes.
The data clearly indicates that while halogenation generally increases potency, it can also affect selectivity. The high selectivity of Compound 1 demonstrates the potential for developing potent and safe anticancer agents through precise structural modifications.[9]
Influence of Heterocyclic Moieties
Hybrid molecules that couple the benzofuran scaffold with other heterocyclic rings like isoxazole, triazole, or piperazine have emerged as a promising class of cytotoxic agents.[2][11] This approach leverages the synergistic effects of combining two or more pharmacologically active motifs.
For example, a series of 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazole derivatives were tested against HeLa cell lines.[12] The derivative substituted with a 4-hydroxy group (Compound I4) showed the most potent cytotoxic effect, highlighting the importance of the substituent on the appended aryl isoxazole ring.[12] Similarly, benzofuran-based oxadiazole conjugates have shown promising activity against pancreatic and colon cancer cells, with a bromo-substituted derivative being the most effective against HCT116 cells (IC50 = 3.27 µM).[13]
Table 2: Cytotoxicity (IC50) of Benzofuran-Heterocycle Hybrids
| Compound ID | Hybrid Structure | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 3f | Thiazole derivative | HEPG2 (Liver) | 12.4 µg/mL | [11] |
| Compound 14c | Oxadiazole-Bromo | HCT116 (Colon) | 3.27 | [13] |
| Compound 13b | Pyrazole derivative | MCF-7 (Breast) | 1.875 | [7] |
| Compound 13g | Pyrazole derivative | MCF-7 (Breast) | 1.287 | [7] |
| Compound I4 | Isoxazole-Hydroxy | HeLa (Cervical) | 376.25 µg/mL |[12] |
These findings suggest that the choice of the linked heterocycle and its own substitution pattern are critical determinants of the final compound's anticancer activity.
Mechanisms of Cytotoxicity
Substituted benzofurans exert their anticancer effects through diverse mechanisms. A primary pathway is the induction of apoptosis, or programmed cell death. Studies have shown that active benzofuran derivatives can trigger apoptosis in cancer cells, often confirmed by measuring the activity of executioner caspases 3 and 7.[9][10] Some derivatives have been shown to cause an accumulation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[10]
Another key mechanism involves the inhibition of critical signaling pathways that drive cancer progression. For instance, certain benzofuran derivatives have been designed to target and inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[14][15]
Caption: Simplified overview of potential cytotoxic mechanisms.
Experimental Protocols: A Practical Guide
The reliability of any cytotoxicity comparison hinges on robust and well-validated experimental protocols. Here, we provide step-by-step methodologies for core assays used in the evaluation of anticancer compounds.
Workflow for In Vitro Cytotoxicity Screening
The process begins with treating cancer cell lines with the test compounds, followed by assays to measure cell viability and determine the concentration that inhibits 50% of cell growth (IC50).
Caption: Standard workflow for cytotoxicity screening.
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17]
Rationale: This assay is chosen for its reliability, high throughput, and its ability to provide a quantitative measure of cell proliferation and viability. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[16]
-
Compound Preparation: Prepare a stock solution of the benzofuran ester in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <0.5%).[17]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and an untreated control.[18]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[16]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[17]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Detection via Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Rationale: Direct measurement of caspase activity provides strong evidence that cell death is occurring via apoptosis rather than necrosis. Luminescent or fluorescent assays are highly sensitive and suitable for high-throughput screening.[16][18]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them with the benzofuran derivatives at relevant concentrations (e.g., 1x and 5x the IC50) for a specified period (e.g., 18-24 hours).[9][18]
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's protocol. This typically involves mixing a buffer with a luminogenic or fluorogenic caspase substrate.
-
Assay Execution: After the treatment period, allow the plate to equilibrate to room temperature. Add the prepared caspase reagent to each well (volume as per manufacturer's instructions).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[18]
-
Signal Measurement: Measure the luminescence or fluorescence using a compatible plate reader. The signal intensity is directly proportional to the amount of caspase activity.[16]
-
Data Analysis: Normalize the results to the vehicle control to determine the fold-change in caspase-3/7 activity induced by the compound. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.[9]
Conclusion and Future Directions
Substituted benzofuran esters represent a highly versatile and potent class of anticancer compounds.[1] Structure-activity relationship studies consistently demonstrate that cytotoxicity can be significantly enhanced and tailored through strategic modifications, particularly through halogenation and the incorporation of other heterocyclic moieties.[2][9] The most promising derivatives often exhibit low micromolar or even nanomolar IC50 values and can induce apoptosis in a variety of cancer cell lines.[9][14]
Future research should focus on optimizing the selectivity of these compounds to minimize toxicity to normal cells, a critical step for therapeutic development. Further elucidation of their mechanisms of action, including the identification of specific molecular targets, will enable more rational drug design. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of novel benzofuran-based therapies for cancer treatment.
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A Comparative Guide to the Antimicrobial Spectrum of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, have garnered significant attention for their broad range of pharmacological activities, including potent antimicrobial effects.[2][3] This guide provides an in-depth comparison of the antimicrobial spectrum of different benzofuran derivatives, supported by experimental data and protocols, to aid researchers in the pursuit of novel anti-infective agents.
The Benzofuran Core: A Versatile Foundation for Antimicrobial Activity
The inherent chemical properties of the benzofuran nucleus make it an ideal starting point for the design of new antimicrobial drugs.[4] Its planar structure and potential for diverse substitutions at various positions allow for the fine-tuning of its biological activity. Structure-activity relationship (SAR) studies have consistently shown that the type and position of substituents on the benzofuran ring system dramatically influence the antimicrobial spectrum and potency.[2][5]
Comparative Antimicrobial Spectra of Key Benzofuran Derivatives
The antimicrobial efficacy of benzofuran derivatives spans a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The following sections compare the antimicrobial profiles of prominent classes of benzofuran derivatives, with supporting data summarized in Table 1.
Benzofuran-Chalcone Hybrids
Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, exhibit significant antimicrobial properties.[6][7] When hybridized with a benzofuran moiety, the resulting compounds often display enhanced and broad-spectrum activity. For instance, certain chlorinated benzofuran chalcones have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4]
Benzofuran Amide Derivatives
The incorporation of an amide functional group into the benzofuran scaffold has yielded compounds with potent and, in some cases, broad-spectrum antimicrobial activity. Studies have shown that specific benzofuran amide derivatives can exhibit Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against both bacterial and fungal strains.[8]
Nitrobenzofuran Derivatives
The introduction of a nitro group at the C5 position of the benzofuran ring has been a successful strategy for developing potent antimicrobial agents. These derivatives have shown remarkable activity, particularly against Gram-positive bacteria.[9] The electron-withdrawing nature of the nitro group is believed to play a crucial role in the mechanism of action.
Aza- and Oxa-Benzofuran Derivatives
Comparative studies of aza-benzofurans (containing a nitrogen atom in the heterocyclic ring) and oxa-benzofurans have revealed interesting trends. Aza-benzofurans tend to exhibit better antibacterial activity, which may be attributed to their increased lipophilicity and ability to engage in electrostatic interactions with bacterial membranes.[10][11] Conversely, oxa-benzofurans have demonstrated more potent antifungal activity.[10][12]
Tabulated Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzofuran derivatives against a panel of clinically relevant microorganisms. This data, compiled from various studies, facilitates a direct comparison of their antimicrobial potency.
| Benzofuran Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzofuran Amide | Compound 6b | Staphylococcus aureus | 6.25 | [8] |
| Compound 6b | Escherichia coli | 6.25 | [8] | |
| Compound 6a | Candida albicans | 12.5 | [8] | |
| Aza-Benzofuran | Compound 1 | Salmonella typhimurium | 12.5 | [12] |
| Compound 1 | Escherichia coli | 25 | [12] | |
| Compound 1 | Staphylococcus aureus | 12.5 | [12] | |
| Oxa-Benzofuran | Compound 6 | Penicillium italicum | 12.5 | [12] |
| Compound 6 | Colletotrichum musae | 12.5-25 | [12] | |
| Benzofuran-Triazole Hybrid | Compound 10b | Bacillus subtilis | 1.25 ± 0.60 | [13] |
| Compound 10a | Escherichia coli | 1.80 ± 0.25 | [13] | |
| Hydrophobic Benzofuran Analogs | - | Methicillin-resistant S. aureus | 0.39-3.12 | [11] |
| - | Bacillus subtilis | 0.39-3.12 | [11] |
Mechanisms of Antimicrobial Action
The diverse chemical structures of benzofuran derivatives lead to various mechanisms of antimicrobial action. Understanding these mechanisms is crucial for rational drug design and overcoming resistance.
Inhibition of DNA Gyrase
A primary and well-studied mechanism of action for several benzofuran derivatives is the inhibition of bacterial DNA gyrase.[1][8] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[1][12] The absence of DNA gyrase in human cells makes it an attractive and selective target for antibacterial agents.[1][12]
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A Senior Application Scientist's Guide to Alternative Compounds for Methyl 2-methyl-1-benzofuran-3-carboxylate
For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds with enhanced biological activity is a cornerstone of innovation. Methyl 2-methyl-1-benzofuran-3-carboxylate serves as a foundational structure within the broader class of benzofurans, a heterocyclic ring system renowned for its diverse pharmacological properties.[1][2] This guide provides an in-depth comparison of alternative compounds, grounded in experimental data, to inform the strategic selection and development of next-generation benzofuran-based therapeutics.
The Benzofuran Core: A Privileged Scaffold in Medicinal Chemistry
The benzofuran nucleus, a fusion of benzene and furan rings, is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The therapeutic potential of benzofuran derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Our focus, this compound, represents a key starting point for chemical modification and optimization.
Strategic Modifications of the Benzofuran-3-carboxylate Scaffold
Structure-activity relationship (SAR) studies are pivotal in guiding the rational design of more potent and selective analogs. For the benzofuran-3-carboxylate scaffold, several key modification strategies have proven effective in enhancing biological activity, particularly in the context of anticancer applications.
Halogenation: A Proven Strategy for Potency Enhancement
The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran ring system is a well-established method for augmenting cytotoxic activity.[3][4] This enhancement is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets.
A comparative study of halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has provided compelling evidence for this strategy. The data clearly demonstrates that the introduction of bromine and chlorine atoms can significantly increase cytotoxicity against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Halogenated Benzofuran-3-carboxylate Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Non-small cell lung cancer) | 6.3 ± 2.5 | [4] |
| HepG2 (Hepatocellular carcinoma) | 11 ± 3.2 | [4] | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Non-small cell lung cancer) | IC50 not explicitly stated, but showed significant activity | [3] |
| HepG2 (Hepatocellular carcinoma) | IC50 not explicitly stated, but showed significant activity | [3] |
Note: Lower IC50 values indicate greater potency.
The causality behind this enhanced activity is multifactorial. Halogenation can influence the lipophilicity of the molecule, thereby affecting its ability to cross cell membranes. Furthermore, the electronic properties of the benzofuran ring are altered, which can impact interactions with target proteins.
Bioisosteric Replacement of the Carboxylate Group
The methyl ester of the carboxylate group in the parent compound can be a liability in a biological system due to potential hydrolysis by esterases. Bioisosteric replacement, the substitution of a functional group with another that has similar physical and chemical properties, is a powerful strategy to overcome such limitations.[5][6]
For the carboxylic acid group, several bioisosteres have been successfully employed in drug design, including tetrazoles, hydroxamic acids, and sulfonamides.[5][7][8] These replacements can improve metabolic stability, modulate acidity, and enhance binding interactions.
Table 2: Potential Bioisosteric Replacements for the Carboxylate Moiety
| Original Group | Bioisostere | Rationale for Replacement |
| Carboxylic Acid/Ester | Tetrazole | Mimics the acidic properties and planar geometry of the carboxylate group, often with improved metabolic stability. |
| Hydroxamic Acid | Can act as a metal-chelating group and a carboxylic acid mimic, potentially altering the mechanism of action. | |
| Sulfonamide | Offers a different hydrogen bonding pattern and can improve pharmacokinetic properties. |
The selection of an appropriate bioisostere is context-dependent and requires careful consideration of the target and the desired physicochemical properties of the final compound.
Synthesis and Experimental Protocols
The ability to reliably synthesize these alternative compounds is paramount for their evaluation. The following protocols provide detailed, step-by-step methodologies for the synthesis of the parent compound and a representative halogenated analog.
Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (A Parent Compound Analog)
This procedure outlines the synthesis of a methoxy-substituted analog of the parent compound, which serves as a common precursor for further modifications.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), potassium carbonate (K2CO3, 20 mmol), and an excess of dimethyl sulfate ((CH3O)2SO2, 60 mmol) in acetone (30 mL).
-
Reflux: Reflux the mixture for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the hot mixture to remove insoluble salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel using chloroform as the eluent to yield the desired product.
Synthesis of Halogenated Derivatives: Methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate
This protocol details the chlorination of a benzofuran-3-carboxylate precursor.[1]
Experimental Protocol:
-
Chlorination: To a solution of the starting benzofuran-3-carboxylate in a suitable solvent, introduce chlorine gas (Cl2). The reaction often results in a mixture of products with substitution at various positions.
-
Product Isolation: The desired product, methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate, can be isolated from the reaction mixture using column chromatography.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H-NMR. For the titled compound, the 1H-NMR (CDCl3, δ, ppm) would show characteristic peaks at: 7.55 (s, 1H, Ar-H), 7.22 (s, 1H, CHCl2), 3.94 (s, 3H, COOCH3), 3.85 (s, 3H, OCH3).[1]
Visualizing the Path to Potency: Structure-Activity Relationships
The following diagram illustrates the key structural modifications that can be made to the this compound scaffold to enhance its biological activity, based on the principles discussed.
Caption: Key modification strategies for this compound.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that strategic modification of the this compound scaffold can lead to the development of analogs with significantly enhanced biological activity. Halogenation, particularly with bromine and chlorine, has been demonstrated to be a reliable strategy for increasing cytotoxic potency. Furthermore, the exploration of bioisosteric replacements for the carboxylate moiety holds considerable promise for improving the drug-like properties of these compounds.
Future research should focus on a systematic exploration of these modifications, coupled with robust in vitro and in vivo testing to fully elucidate the therapeutic potential of these novel benzofuran derivatives. The detailed experimental protocols provided herein serve as a practical starting point for researchers embarking on this exciting area of drug discovery.
References
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065.
- Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., Otto-Ślusarczyk, D., Krawiecka, M., & Kuran, B. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(12), 6789.
- Napiórkowska, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
- Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
- Napiórkowska, M., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
- Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed.
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- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Chemical Science Review and Letters.
- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). East African Scholars Publisher.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). BenchChem.
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- Yurttaş, L., et al. (2025). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega.
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- Bioisosteres. (n.d.). Tokyo Chemical Industry.
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- methyl 2-propyl-1-benzofuran-3-carboxyl
- Natural source, bioactivity and synthesis of benzofuran deriv
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A Comparative Guide to the Synthetic Efficiency of Benzofuran Synthesis Methods
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The efficient construction of this heterocyclic system is, therefore, a topic of paramount importance for researchers in drug development and related fields. This guide provides an in-depth comparison of the synthetic efficiency of several prominent methods for benzofuran synthesis, supported by experimental data and field-proven insights. We will delve into the mechanistic underpinnings of each method, offering a rationale for experimental choices and providing a framework for selecting the most appropriate synthetic route for a given target molecule.
The Strategic Importance of Efficient Benzofuran Synthesis
The biological significance of benzofuran derivatives, which exhibit a wide range of activities including antitumor, antibacterial, and antiviral properties, drives the continuous development of novel and efficient synthetic methodologies.[1] An efficient synthesis is not merely about achieving a high yield; it encompasses factors such as atom economy, reaction time, operational simplicity, and the ability to tolerate a diverse range of functional groups. For drug development professionals, a high-yielding and scalable synthetic route can significantly impact the economic feasibility and timeline of a project.
Comparative Analysis of Key Synthetic Strategies
We will now explore and compare several of the most effective and widely adopted methods for benzofuran synthesis, focusing on their synthetic efficiency.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
The Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization, is a robust and versatile method for the synthesis of 2-substituted and 2,3-disubstituted benzofurans.[2] This approach is favored for its generally high yields and broad substrate scope.
Mechanism: The reaction proceeds through a palladium-catalyzed cross-coupling of the o-halophenol with the terminal alkyne to form an o-alkynylphenol intermediate. Subsequent intramolecular 5-endo-dig cyclization, often facilitated by a base or a co-catalyst, affords the benzofuran ring. The use of a copper(I) co-catalyst can significantly accelerate the coupling reaction.[3]
Efficiency: One-pot, three-component variations of this method, particularly those utilizing microwave irradiation, have demonstrated exceptional efficiency by minimizing reaction times and simplifying purification procedures.[4][5] These one-pot approaches enhance the overall efficiency by eliminating the need to isolate the intermediate o-alkynylphenol.
Palladium-Catalyzed Heck Reaction
The Heck reaction offers another powerful palladium-catalyzed route to benzofurans. This can be achieved through either an intramolecular cyclization of a suitable precursor or via a double Heck reaction.
Mechanism: The intramolecular Heck reaction typically involves the cyclization of an o-alkenyl or o-allyl phenol derivative. The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to regenerate the catalyst and form the benzofuran ring.
Efficiency: The intramolecular Heck reaction is particularly effective for the synthesis of specific substituted benzofurans and can be highly regioselective. The efficiency is often dictated by the choice of ligand and reaction conditions, which need to be carefully optimized for each substrate.
Copper-Catalyzed Annulation of Phenols and Alkynes
Copper-catalyzed methods have emerged as a cost-effective and efficient alternative to palladium-catalyzed reactions for benzofuran synthesis. These methods often proceed via an oxidative annulation of phenols with alkynes.
Mechanism: The reaction is believed to proceed through the formation of a copper phenoxide, which then undergoes carbocupration with the alkyne. Subsequent intramolecular cyclization and oxidation lead to the formation of the benzofuran ring.[6][7] The use of molecular oxygen as a green oxidant is a notable feature of some of these methods.[8]
Efficiency: These one-pot procedures offer good to excellent yields and are attractive from a green chemistry perspective, especially when employing aerobic oxidation.[8] They provide a direct route to polysubstituted benzofurans from readily available starting materials.
Quantitative Comparison of Synthetic Efficiency
To provide a clear and objective comparison, the following table summarizes key performance indicators for the discussed methods based on representative examples from the literature.
| Synthesis Method | Catalyst System | Typical Yield (%) | Reaction Time | Temperature (°C) | Atom Economy | Key Advantages | Key Limitations |
| One-Pot Sonogashira-Larock | Pd(PPh₃)₂Cl₂ / CuI | 85 - 95%[4] | 10 - 30 min (Microwave) | 100 - 150 (Microwave) | Moderate-High | High yields, short reaction times, one-pot procedure, broad substrate scope.[4][5] | Requires pre-functionalized starting materials (halophenols). |
| Intramolecular Heck Reaction | Pd(OAc)₂ / Ligand | 70 - 90% | 12 - 24 h | 80 - 120 | Moderate | High regioselectivity, good for specific substitution patterns. | Often requires synthesis of the cyclization precursor, longer reaction times. |
| Copper-Catalyzed Annulation | CuI or CuCl | 70 - 90%[9] | 12 - 24 h | 100 - 140 | High | Cost-effective catalyst, use of green oxidants (O₂), good for polysubstituted benzofurans.[8][10] | Can require higher temperatures and longer reaction times compared to microwave Sonogashira. |
Note on Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.[11] Addition and annulation reactions, such as the copper-catalyzed method, tend to have higher atom economy as more atoms from the reactants are incorporated into the final product. Multi-step syntheses or those involving protecting groups generally have lower atom economy. For a detailed calculation, one would use the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100.[11]
Detailed Experimental Protocol: Microwave-Assisted One-Pot Three-Component Synthesis of 2,3-Disubstituted Benzofurans
This protocol is based on the highly efficient Sonogashira-Larock methodology, which allows for the rapid construction of a library of substituted benzofurans.[4][5]
Reaction Scheme:
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A Comparative Cost and Performance Analysis of Synthetic Routes to Methyl 2-methyl-1-benzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Synthesis Strategy
The benzofuran core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds. Among its derivatives, Methyl 2-methyl-1-benzofuran-3-carboxylate is a key intermediate for the synthesis of various therapeutic agents. The economic and efficient production of this molecule is therefore of significant interest to the drug development community. This guide provides a detailed cost and performance analysis of the most relevant synthetic routes to this target molecule, supported by experimental data to inform strategic decisions in process development and scale-up.
Executive Summary: A Comparative Overview
The synthesis of this compound can be approached through several distinct chemical pathways. This guide will focus on three primary, well-established methods, evaluating them based on starting material cost, reagent and catalyst expense, reaction yield, and operational complexity.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Overall Yield | Estimated Cost per Gram of Product * | Key Advantages | Key Disadvantages |
| Route A: Perkin Rearrangement & Esterification | 3-Bromo-4-methylcoumarin | NaOH, Methanol, Acid | High (for rearrangement) | Moderate to High | Well-established classical reaction. | Multi-step process; cost and availability of the starting coumarin can be a factor. |
| Route B: o-Hydroxyacetophenone & α-Haloacetate Condensation | o-Hydroxyacetophenone, Ethyl Bromoacetate | Base (e.g., K2CO3) | Good to Excellent | Low to Moderate | Direct, one-pot synthesis; readily available and inexpensive starting materials. | Reaction conditions may require optimization for optimal yield. |
| Route C: Copper-Catalyzed Intramolecular Cyclization | Methyl 2-(2-bromophenyl)acetate | Copper(I) iodide, Base | Excellent | Moderate | High yielding, practical for scale-up. | Requires a two-step sequence; cost of the brominated starting material. |
*Estimated cost is a qualitative assessment based on the prices of starting materials and reagents found during the investigation and does not include solvent, energy, or labor costs.
Deep Dive into Synthetic Methodologies
Route A: The Classic Perkin Rearrangement followed by Esterification
The Perkin rearrangement is a venerable method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[1][2] This route involves the base-catalyzed ring contraction of a 3-halocoumarin to form the corresponding benzofuran carboxylic acid, which is then esterified to yield the final product.
Reaction Scheme:
Caption: Perkin Rearrangement followed by Esterification.
Experimental Protocol (Adapted from literature for similar substrates): [1]
-
Perkin Rearrangement: 3-Bromo-4-methylcoumarin is refluxed with a solution of sodium hydroxide in ethanol for several hours.
-
Work-up: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 2-methyl-1-benzofuran-3-carboxylic acid.
-
Purification: The crude acid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.
-
Esterification: The purified carboxylic acid is then refluxed in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid) to afford the methyl ester.
Cost Analysis:
The primary cost driver for this route is the starting 3-bromo-4-methylcoumarin. While 4-methylcoumarin is commercially available at a moderate price, the bromination step adds to the overall cost and complexity. The other reagents (NaOH, methanol, and acid catalysts) are commodity chemicals and contribute minimally to the overall cost.
Performance and Feasibility:
The Perkin rearrangement itself is often high-yielding (quantitative in some cases).[1] However, the overall yield will depend on the efficiency of both the bromination of the coumarin and the final esterification step. This multi-step nature makes it less atom-economical and more labor-intensive compared to one-pot approaches.
Route B: Direct Condensation of o-Hydroxyacetophenone and an α-Haloacetate
This method represents a more direct and potentially cost-effective approach to the target molecule. It involves the O-alkylation of o-hydroxyacetophenone with an α-haloacetate, followed by an intramolecular aldol-type condensation to form the benzofuran ring.
Reaction Scheme:
Caption: One-pot synthesis from o-Hydroxyacetophenone.
Experimental Protocol (A general procedure):
-
A mixture of o-hydroxyacetophenone, ethyl bromoacetate, and a base (e.g., anhydrous potassium carbonate) in a suitable solvent (e.g., acetone or DMF) is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound.
Cost Analysis:
This route is highly attractive from a cost perspective. Both o-hydroxyacetophenone and ethyl bromoacetate are readily available and relatively inexpensive starting materials.[3][4] Potassium carbonate is a cheap and common base. The operational simplicity of a one-pot reaction also contributes to its economic feasibility.
Performance and Feasibility:
This reaction is known to provide good to excellent yields of the desired benzofuran. The directness of the one-pot procedure makes it an efficient and attractive option for both laboratory-scale synthesis and potential industrial scale-up. The main challenge may lie in optimizing the reaction conditions (base, solvent, temperature, and reaction time) to maximize the yield and minimize the formation of by-products.
Route C: Copper-Catalyzed Intramolecular Cyclization
Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. The copper-catalyzed intramolecular C-O bond formation is a powerful tool for the synthesis of benzofurans.[5][6] This route typically starts from a suitably substituted phenol derivative. A practical approach involves the formylation of a methyl o-bromophenylacetate followed by a copper-catalyzed cyclization.
Reaction Scheme:
Caption: Copper-catalyzed synthesis of a benzofuran-3-carboxylate.
Experimental Protocol (for the unsubstituted analog): [5]
-
Formylation: Methyl 2-(2-bromophenyl)acetate is treated with sodium hydride and methyl formate to introduce the formyl group.
-
Cyclization: The resulting intermediate, methyl 2-(2-bromophenyl)-2-formylacetate, is then heated with a copper(I) iodide catalyst and a base in a solvent like DMF.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and the final product is purified by chromatography.
Cost Analysis:
The cost of this route is influenced by the price of the starting methyl 2-(2-bromophenyl)acetate and the copper catalyst. While copper iodide is significantly cheaper than palladium or rhodium catalysts, it is more expensive than the reagents used in Route B.[5] The starting brominated phenylacetate is also a specialty chemical with a higher cost than o-hydroxyacetophenone.
Performance and Feasibility:
This method offers excellent yields, often exceeding 80-90% for the cyclization step.[5] The reaction conditions are generally mild, and the procedure is practical for large-scale synthesis. The two-step nature of this sequence, however, makes it less direct than Route B.
Conclusion and Recommendations
Based on this analysis, Route B, the direct condensation of o-hydroxyacetophenone and an α-haloacetate, emerges as the most cost-effective and efficient method for the synthesis of this compound on a laboratory scale. Its reliance on inexpensive and readily available starting materials, coupled with a straightforward one-pot procedure, makes it an ideal choice for researchers and process chemists.
While Route C (Copper-Catalyzed Cyclization) offers excellent yields and is a robust method, the higher cost of the starting materials makes it a less economical option unless very high purity and yield are the absolute priorities. Route A (Perkin Rearrangement) , being a multi-step classical method with potentially costly starting materials, is the least favorable from a process chemistry perspective.
For drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors including the scale of production, desired purity, and overall cost of goods. However, for initial laboratory synthesis and process development, the direct condensation approach (Route B) presents a compelling combination of efficiency and economy.
References
- A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates. HETEROCYCLES, Vol. 75, No. 12, 2008.
- Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.
- A Review: An Insight on Synthesis of Benzofuran. World Journal of Pharmacy and Pharmaceutical Sciences.
- Reddy, T. J., et al. (2016). Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: their in silico/in vitro evaluation as inhibitors of chorismate mutase (CM). RSC Advances, 6(72), 68055-68066.
-
Perkin Rearrangement. In Wikipedia. Retrieved February 19, 2026, from [Link]
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta poloniae pharmaceutica, 69(6), 1055–1065.
- Doyle, M. P., Gogan, N. J., Gowan, J. E., Keane, J., & Wheeler, T. S. (1963). Flavones. Organic Syntheses, 43, 48.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Jia, J., et al. (2016). Copper-Catalyzed O-Methylation of Carboxylic Acids Using DMSO as a Methyl Source. Synthesis, 48(03), 421-428.
- Wong, F. F., et al. (2009). Synthesis of α-hydroxyacetophenones. Journal of Organometallic Chemistry, 694(20), 3452-3455.
- Wheeler, T. S. (1952). The Allan-Robinson Synthesis of Flavones and Isoflavones. Organic Reactions, 9, 225-255.
- Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8753-8764.
- McLaughlin, M., Belyk, K. M., Qian, G., Reamer, R. A., & Chen, C. Y. (2012). Synthesis of α-hydroxyacetophenones. The Journal of organic chemistry, 77(11), 5144–5148.
- de Souza, M. V. N., et al. (2017). First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii. RSC Advances, 7(57), 35968-35975.
- Claisen, L., & Tietze, E. (1925). Über die Darstellung von α,β-Epoxy-β-methyl-hydrozimtsäure-äthylester. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(2), 275-281.
- Palmieri, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 711.
- CN102093189A - Method for preparing o-hydroxyacetophenone and p-hydroxyacetophenone.
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Research Scientific. (n.d.). 3-CYANO-4-METHYLCOUMARIN, 97%. Retrieved February 19, 2026, from [Link]
- CN105061166B - Synthetic method of alpha-hydroxyacetophenone compound.
- Janfalk Carlsson, A., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes.
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Research Scientific. (n.d.). 3-Cyano-4-methylcoumarin, min 97%, 1 gram. Retrieved February 19, 2026, from [Link]
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- 3. CN102093189A - Method for preparing o-hydroxyacetophenone and p-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 6. Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: their in silico/in vitro evaluation as inhibitors of chorismate mutase (CM) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Biological Activity of New Benzofuran Derivatives: A Comparative Technical Guide
Executive Summary
The benzofuran scaffold remains a cornerstone in medicinal chemistry due to its structural similarity to natural pharmacophores and its ability to interact with diverse biological targets, including kinases (EGFR, VEGFR) and microbial DNA gyrase. However, the surge in novel derivatives—specifically 2-substituted and C3-functionalized hybrids—requires a rigorous benchmarking framework to distinguish true "hits" from pan-assay interference compounds (PAINS).
This guide moves beyond basic screening. It establishes a comparative validation protocol, contrasting new benzofuran derivatives against FDA-approved standards (Gefitinib, Linezolid) using data-backed case studies and self-validating experimental workflows.
Part 1: Strategic SAR Profiling & Scaffold Logic
Before benchmarking, one must understand why the derivative was designed. The biological activity of benzofurans is dictated by specific substitution patterns.
The Benzofuran SAR Landscape
Recent literature (2024-2025) highlights that bioactivity is heavily modulated by substituents at the C2 and C3 positions.
-
C2-Position: Critical for lipophilicity and receptor binding pocket fit (e.g., aryl groups improve EGFR affinity).
-
C3-Position: Electron-withdrawing groups (cyano, methanone) here often enhance metabolic stability and potency.
Figure 1: Critical Structure-Activity Relationship (SAR) nodes for benzofuran derivatives determining downstream biological activity.
Part 2: Comparative Benchmarking – Anticancer Potency
Target: Epidermal Growth Factor Receptor (EGFR) Kinase.[1][2] Context: EGFR overexpression drives Non-Small Cell Lung Cancer (NSCLC).
Case Study: Benzofuran-Indole Hybrids vs. Gefitinib
In a comparative analysis of novel benzofuran-indole hybrids (e.g., Compound 8aa) against the standard of care, Gefitinib, the following performance metrics were observed. The goal is to achieve nanomolar (nM) potency with selectivity against wild-type vs. mutant strains.
Experimental Data Summary:
| Compound ID | Target | IC50 (Kinase Assay) | IC50 (PC9 Cell Line) | Selectivity Index (SI) |
| Gefitinib (SoC) | EGFR (WT) | 0.90 µM | 0.03 µM | Reference |
| Benzofuran-Indole (8aa) | EGFR (WT) | 0.44 µM | 0.32 µM | High |
| Benzofuran-Nitrile (11) | EGFR (WT) | 0.81 µM | 1.12 µM | Moderate |
| Hybrid 91k | EGFR (WT) | 0.07 µM | 0.60 µM | Very High |
Data synthesized from recent comparative studies [1][2][5].[2]
Analysis: While Compound 8aa shows superior enzymatic inhibition (0.44 µM) compared to Gefitinib (0.90 µM) in cell-free assays, cellular potency (PC9 cells) drops. This discrepancy often indicates permeability issues or efflux pump susceptibility , highlighting why enzymatic data must be paired with cellular assays.
Mechanistic Validation: EGFR Signaling Pathway
To confirm the mechanism of action (MoA), one must verify that the derivative blocks the phosphorylation cascade, not just cell viability.
Figure 2: Mechanism of Action. The benzofuran derivative acts as an ATP-competitive inhibitor, preventing autophosphorylation and halting the downstream RAS/RAF cascade.
Part 3: Comparative Benchmarking – Antimicrobial Efficacy
Target: Methicillin-Resistant Staphylococcus aureus (MRSA).[3] Context: The rise of multidrug-resistant (MDR) pathogens necessitates scaffolds that bypass traditional resistance mechanisms.
Case Study: Benzofuran-Pyrazole Hybrids vs. Linezolid
New derivatives (e.g., Compound 2e) are benchmarked against Linezolid and Ciprofloxacin.[4] The critical metric here is the Minimum Inhibitory Concentration (MIC).
Experimental Data Summary:
| Compound ID | Strain | MIC (µg/mL) | MBC (µg/mL) | Potency vs. Standard |
| Linezolid (SoC) | MRSA (ATCC 33591) | 2.0 - 4.0 | >4.0 | Baseline |
| Ciprofloxacin | S. aureus (WT) | 0.5 - 1.0 | 2.0 | High (WT only) |
| Benzofuran-Pyrazole (2e) | MRSA (ATCC 33591) | 1.8 | 3.6 | Superior |
| Benzofuran Analog (13a) | E. coli | 6.25 | 12.5 | Moderate |
Data synthesized from recent antimicrobial studies [3][4].[4][5]
Insight: Compound 2e demonstrates a lower MIC than Linezolid against resistant strains.[4] This suggests the benzofuran moiety may facilitate cell wall penetration or target an alternative binding site on DNA gyrase.
Part 4: Validated Experimental Protocols (The "How-To")
As a Senior Scientist, I emphasize that protocol standardization is the primary variable in reproducibility .
Optimized MTT Cell Viability Assay
Common Pitfall: Edge effects and incorrect seeding density lead to high coefficients of variation (CV).
Protocol:
-
Seeding Optimization: Determine the linear growth phase for your specific cell line (e.g., PC9 or HeLa). Seed 3,000–5,000 cells/well in 96-well plates.
-
Expert Tip: Leave the outer perimeter wells filled with PBS (no cells) to eliminate evaporation "edge effects."
-
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.
-
Treatment: Add benzofuran derivatives (dissolved in DMSO) in serial dilutions (e.g., 0.1 nM to 100 µM).
-
Constraint: Final DMSO concentration must be <0.5% to avoid solvent toxicity.
-
-
MTT Addition: After 48-72h, add MTT reagent (0.5 mg/mL). Incubate for 3-4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 15 mins.
-
Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).
-
Calculation: % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) × 100.
-
ADMET Profiling (In Silico & In Vitro)
A potent compound is useless if it is toxic or insoluble.
-
Lipinski’s Rule of 5 Check:
-
MW < 500 Da.
-
LogP < 5 (Lipophilicity).
-
H-bond donors < 5; Acceptors < 10.
-
-
Bioavailability Score: Aim for >0.55 [6].
Part 5: References
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold. Taylor & Francis Online. [Link]
-
Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors. National Institutes of Health (PMC). [Link]
-
Potential MRSA inhibitory activity of some new benzofuran-pyrazolo[1,5-a]pyrimidine hybrids. Taylor & Francis Online. [Link]
-
Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. Royal Society of Chemistry (RSC). [Link]
-
Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: ADMET Studies. MDPI. [Link]
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A Comparative Validation of a Novel Copper-Catalyzed Synthetic Route for Methyl 2-methyl-1-benzofuran-3-carboxylate
This guide provides an in-depth, objective comparison of a new, efficient synthetic method for Methyl 2-methyl-1-benzofuran-3-carboxylate against established alternatives. The content is designed for researchers, scientists, and drug development professionals, offering experimental data, detailed protocols, and mechanistic insights to support informed decisions in synthetic strategy.
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] Specifically, derivatives of 1-benzofuran-3-carboxylic acid are crucial building blocks for synthesizing more complex, pharmacologically important molecules.[3] Consequently, the development of simple, efficient, and scalable routes to these intermediates is of significant interest.
This document validates a modern synthetic approach utilizing a copper-catalyzed intramolecular C-O bond formation and contrasts its performance with traditional and alternative transition-metal-catalyzed methods.
Featured Method: Copper-Catalyzed Intramolecular Cyclization
Our featured method is a practical, two-step procedure that begins with readily available methyl o-bromophenylacetates and culminates in a highly efficient copper-catalyzed intramolecular C-O bond formation.[3] This approach is notable for its operational simplicity, high yields, and avoidance of expensive or hazardous reagents.
Causality and Mechanistic Rationale
The key to this synthesis is the copper-catalyzed intramolecular C–O bond formation, a powerful strategy for constructing the benzofuran ring system.[3] The reaction proceeds via an initial formylation of methyl 2-(2-bromophenyl)acetate. The subsequent cyclization is catalyzed by Copper(I) iodide. The proposed mechanism involves the coordination of the copper catalyst to the phenoxide, which is formed in the presence of a base like potassium carbonate. This is followed by an intramolecular nucleophilic substitution, where the oxygen atom displaces the bromine atom on the aromatic ring, leading to the formation of the furan ring. This process is highly efficient and avoids the need for expensive palladium catalysts or hazardous reagents like diazoacetates.[3]
Caption: Proposed mechanism for the Cu-catalyzed cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-(2-bromophenyl)-2-formylacetate
-
To a solution of methyl 2-(2-bromophenyl)acetate (1.0 eq) in a suitable solvent, add methyl formate (1.5 eq) and sodium methoxide (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After completion (monitored by TLC), quench the reaction with dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can often be used in the next step without further purification. A 90% yield is reported for this step.[3]
Step 2: Copper-Catalyzed Cyclization to Methyl 1-benzofuran-3-carboxylate
-
In a round-bottom flask, combine the crude methyl 2-(2-bromophenyl)-2-formylacetate (1.0 eq), Copper(I) iodide (CuI, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The reaction can be performed under an air atmosphere.[3]
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The product, Methyl 1-benzofuran-3-carboxylate, can be obtained in high purity (≥95%) and yield (up to 91%) without the need for column chromatography.[3]
Comparative Analysis of Alternative Synthetic Methods
To validate the superiority of the featured copper-catalyzed method, we compare it against three established synthetic routes for benzofuran-3-carboxylates or related precursors.
Method A: Perkin Rearrangement
The Perkin rearrangement is a classic reaction that converts 3-halocoumarins into benzofuran-2-carboxylic acids using a base.[4][5] While this method yields a 2-carboxylic acid rather than a 3-carboxylate, it is a foundational method in benzofuran synthesis. Modern variations using microwave assistance can significantly reduce reaction times from hours to minutes while achieving quantitative yields.[6]
-
Causality: The reaction is driven by a base-catalyzed ring fission of the coumarin's lactone, followed by an intramolecular cyclization where the resulting phenoxide attacks the vinyl halide.[6]
-
Drawbacks: This route requires the synthesis of a substituted coumarin precursor and produces a 2-carboxylic acid, which would require additional steps to convert to the desired 3-carboxylate isomer.
Method B: Palladium-Catalyzed Carbonylation
Transition-metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis. One route to benzofuran-3-carboxylic acid esters involves the palladium-catalyzed carbonylation of triflates derived from 3-coumaranones.[3]
-
Causality: This method leverages the power of palladium to insert carbon monoxide into a carbon-triflate bond, followed by trapping with an alcohol to form the ester.
-
Drawbacks: This approach suffers from the use of relatively expensive starting materials (3-coumaranones) and palladium catalysts, making it less attractive for large-scale synthesis.[3]
Method C: HBF₄-Catalyzed Reaction of Salicylaldehyde
A high-yielding synthesis of ethyl benzo[b]furan-3-carboxylate has been reported from salicylaldehyde and ethyl diazoacetate in the presence of HBF₄·Et₂O as a catalyst.[3]
-
Causality: This reaction likely proceeds through the formation of a carbene from ethyl diazoacetate, which then undergoes a cyclization reaction with the salicylaldehyde.
-
Drawbacks: The primary disadvantage is the use of ethyl diazoacetate, a potentially explosive and hazardous reagent, which makes this protocol less suitable for medium to large-scale industrial applications.[3]
Head-to-Head Performance Comparison
The following table summarizes the key performance indicators for the synthesis of this compound and related benzofuran carboxylates via the different methods discussed.
| Method | Key Starting Materials | Catalyst / Key Reagent | Temp. | Time | Yield (%) | Key Limitations |
| New: Copper-Catalyzed Cyclization | Methyl o-bromophenylacetate | CuI (5 mol%), K₂CO₃ | 80-100 °C | 2-4 h | ~91% | Two-step process |
| Method A: Perkin Rearrangement | 3-Bromocoumarin | NaOH | Reflux | 3 h | Quantitative | Produces 2-carboxylic acid isomer; requires coumarin precursor |
| Method B: Pd-Catalyzed Carbonylation | 3-Coumaranone triflate | Palladium Catalyst, CO | N/A | N/A | N/A | Expensive starting materials and catalyst |
| Method C: HBF₄-Catalyzed Reaction | Salicylaldehyde | HBF₄·Et₂O, Ethyl diazoacetate | N/A | N/A | High | Use of hazardous and explosive diazo reagent |
Comparative Synthetic Workflow
The diagram below illustrates the high-level workflows of the discussed synthetic strategies, highlighting the differences in starting materials and key transformation steps.
Caption: High-level comparison of synthetic workflows.
Conclusion and Expert Recommendation
The validation analysis demonstrates that the copper-catalyzed intramolecular cyclization represents a significant improvement over many existing methods for the synthesis of Methyl 1-benzofuran-3-carboxylates. Its primary advantages lie in its high yield, operational simplicity, mild reaction conditions, and the use of an inexpensive and readily available catalyst.[3]
While classic methods like the Perkin rearrangement are mechanistically insightful, they do not directly yield the desired isomer.[4][6] Modern palladium-catalyzed routes, though effective, are often hampered by the high cost of materials and catalysts.[3] The route from salicylaldehyde is high-yielding but is critically undermined by the safety concerns associated with diazo compounds, making it unsuitable for scale-up.[3]
Therefore, for researchers and drug development professionals seeking a practical, cost-effective, and scalable method for producing this compound and its analogs, the copper-catalyzed approach is strongly recommended. It provides a robust and efficient pathway that balances yield, cost, and safety, making it an ideal choice for both academic research and industrial application.
References
- Perkin rearrangement - Grokipedia. (n.d.).
- Perkin rearrangement - Wikipedia. (2024, September 12).
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
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Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Retrieved February 19, 2026, from [Link]
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Padwa, A., Ginn, J. D., & McClure, M. S. (2002). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Organic Letters, 4(9), 1555-1557. Retrieved February 19, 2026, from [Link]
- Barbera, V., & Chiacchio, U. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327.
- Barbera, V., & Chiacchio, U. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327.
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Marriott, K. S., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. Retrieved February 19, 2026, from [Link]
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Shaheen, S., Fatima, A., & Ali, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved February 19, 2026, from [Link]
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Al-Mahmoud, M. S., Al-Refai, M., & El-Manzalawy, Y. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(43), 26973-27006. Retrieved February 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved February 19, 2026, from [Link]
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Tokyo University of Science. (2024, April 16). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. EurekAlert!. Retrieved February 19, 2026, from [Link]
- Flynn, B. L., et al. (2013). Efficient Microwave-Assisted One-Pot Three-Component Synthesis of 2,3-Disubstituted Benzofurans Under Sonogashira Conditions. Tetrahedron, 69(13), 2701–2713.
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Yao, T., Zhang, X., & Larock, R. C. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(13), 2701–2713. Retrieved February 19, 2026, from [Link]
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Yue, D., Yao, T., & Larock, R. C. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. Organic Letters, 14(15), 3858–3861. Retrieved February 19, 2026, from [Link]
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Various Authors. (2025). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. Retrieved February 19, 2026, from [Link]
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Szilvási, T., & Veszprémi, T. (2013). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. Catalysis Letters, 143(11), 1166-1174. Retrieved February 19, 2026, from [Link]
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Chen, J., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(32), 19656-19678. Retrieved February 19, 2026, from [Link]
-
Quantum Zeitgeist. (2024, April 17). Tokyo Scientists Unlock New Benzofuran Synthesis Method, Paving Way For Advanced Pharmaceuticals. Retrieved February 19, 2026, from [Link]
- Belskaya, N. P., Eltsov, O. S., & Moshkin, V. S. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12), 2973-2980.
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY.
-
Shaheen, S., Fatima, A., & Ali, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Retrieved February 19, 2026, from [Link]
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Pelipko, V. V., et al. (2025). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). ResearchGate. Retrieved February 19, 2026, from [Link]
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Various Authors. (n.d.). Reaction conditions for the synthesis of benzofuran 14. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Bowden, K., & Battah, S. (2025). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. Retrieved February 19, 2026, from [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of 2-Methyl-3-phenylbenzofuran. BenchChem.
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Reproducibility Guide: Synthesis of Methyl 2-methyl-1-benzofuran-3-carboxylate
Topic: "reproducibility of Methyl 2-methyl-1-benzofuran-3-carboxylate synthesis" Content Type: Publish Comparison Guides.
Executive Summary: The Isomer Challenge
The synthesis of This compound (CAS: 17890-53-8) presents a specific regiochemical challenge often overlooked in general heterocyclic literature: distinguishing between the 2-methyl-3-carboxylate and its isomer, the 3-methyl-2-carboxylate .
While the 3-methyl-2-carboxylate is easily accessible via the reaction of o-hydroxyacetophenone with ethyl bromoacetate, the 2-methyl-3-carboxylate requires the construction of a furan ring where the carboxylate moiety resides on the
Comparative Analysis of Synthetic Routes
Method A: The Classic Two-Step Cyclodehydration (Scalable Standard)
This method relies on the alkylation of phenol with methyl 2-chloroacetoacetate, followed by acid-mediated cyclization. It is the industrial workhorse but suffers from sensitivity to reaction conditions (temperature/acid strength), which can lead to coumarin side products (Pechmann condensation).
-
Mechanism: SN2 O-alkylation
Intramolecular Aldol-type condensation. -
Best For: Multi-gram to kilogram scale synthesis where reagent cost is paramount.
-
Reproducibility Score: 3.5/5 (Requires strict temperature control).
Method B: The Copper-Catalyzed Cascade (High Fidelity)
A modern approach utilizing o-iodophenol and methyl acetoacetate. This method employs a Cu(I) catalyst to effect a domino C-arylation/intramolecular O-alkylation sequence.
-
Mechanism: Cu-catalyzed C-arylation of active methylene
Spontaneous intramolecular cyclization. -
Best For: Medicinal chemistry libraries, high-purity requirements, and ensuring exclusive regioselectivity.
-
Reproducibility Score: 4.8/5 (Highly robust, minimal side products).
Performance Data Comparison
| Metric | Method A: Classic Two-Step | Method B: Cu-Catalyzed Cascade |
| Starting Material | Phenol + Methyl 2-chloroacetoacetate | o-Iodophenol + Methyl acetoacetate |
| Reagent Cost | Low | Moderate (due to o-iodophenol) |
| Step Count | 2 (Isolation recommended) | 1 (One-pot) |
| Typical Yield | 55 - 70% | 80 - 92% |
| Regioselectivity | 90:10 (Benzofuran:Coumarin risk) | >99:1 (Exclusive Benzofuran) |
| Atom Economy | High | Moderate (loss of HI) |
| Purification | Recrystallization often required | Silica plug / Filtration |
Detailed Experimental Protocols
Protocol 1: High-Reproducibility Route (Method B)
Target: this compound Scale: 1.0 mmol
Reagents:
-
o-Iodophenol (220 mg, 1.0 mmol)
-
Methyl acetoacetate (139 mg, 1.2 mmol)
-
CuI (19 mg, 0.1 mmol, 10 mol%)
-
L-Proline (23 mg, 0.2 mmol, 20 mol%)
-
Cs₂CO₃ (652 mg, 2.0 mmol)
-
DMSO (anhydrous, 3.0 mL)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a dried screw-cap vial, add CuI and L-Proline. Evacuate and backfill with argon (3x). Add 1.0 mL DMSO and stir at room temperature for 10 min to form the active catalyst complex (solution turns varying shades of blue/green depending on trace oxygen, but active species is generated).
-
Reactant Addition: Add o-iodophenol, Cs₂CO₃, and the remaining DMSO (2.0 mL).
-
Substrate Addition: Add methyl acetoacetate dropwise via syringe.
-
Reaction: Seal the vial and heat to 80 °C for 12–16 hours.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Acidify aqueous layer slightly with 1M HCl (to pH 5-6) to break copper chelates.
-
Extraction: Extract aqueous layer with EtOAc (2 x 15 mL). Wash combined organics with brine (3 x 15 mL) to remove DMSO. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc 95:5).
Validation Note: This route avoids the formation of 3-acetylcoumarin, a common impurity in acid-catalyzed routes involving salicylaldehyde.
Protocol 2: Scalable Route (Method A)
Target: this compound Scale: 50 mmol
Reagents:
-
Phenol (4.7 g, 50 mmol)
-
Methyl 2-chloroacetoacetate (7.53 g, 50 mmol)
-
K₂CO₃ (anhydrous, 13.8 g, 100 mmol)
-
Acetone (100 mL)
-
Polyphosphoric Acid (PPA) or conc. H₂SO₄
Step-by-Step Workflow:
-
O-Alkylation: To a suspension of K₂CO₃ in acetone, add phenol and methyl 2-chloroacetoacetate. Reflux for 6 hours.
-
Filtration: Filter off inorganic salts while hot. Evaporate acetone to yield the crude intermediate: Methyl 2-phenoxyacetoacetate.
-
Cyclization: Add the crude oil slowly to PPA (30 g) at 0 °C.
-
Reaction: Stir at room temperature for 4 hours.
-
Caution: Do not heat above 40 °C initially, as this promotes Pechmann condensation (coumarin formation).
-
-
Quench: Pour the reaction mixture onto crushed ice (200 g). Stir vigorously until a solid precipitate forms.
-
Purification: Filter the solid. Recrystallize from Methanol/Water.
Mechanistic Visualization
Pathway Logic & Decision Tree
The following diagram illustrates the mechanistic divergence between the two methods and the critical decision points for avoiding side products.
Caption: Comparative reaction pathways showing the risk of Pechmann condensation in Method A versus the exclusive regioselectivity of Method B.
References
-
Ma, D., et al. (2007).
-Keto Esters: A General Synthesis of Benzofurans." The Journal of Organic Chemistry. Link -
Chen, C., & Dormer, P. G. (2005). "A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates." The Journal of Organic Chemistry. Link
-
Krawiecka, M., et al. (2012). "Synthesis and Characterization of Selected Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate Derivatives." Acta Poloniae Pharmaceutica. Link
-
BenchChem Technical Support. (2025). "Comparative Guide to the Synthesis of 2-Methyl-3-phenylbenzofuran." BenchChem Guides. Link
- Perkin, W. H. (1870). "On the Artificial Production of Coumarin and Formation of its Homologues." Journal of the Chemical Society. (Historical grounding for Pechmann/Benzofuran competition).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. rsc.org [rsc.org]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-methyl-1-benzofuran-3-carboxylate
For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-methyl-1-benzofuran-3-carboxylate, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical handling.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from related benzofuran compounds, this compound should be handled as a substance with the potential for the following hazards:
| Hazard Category | Description | Rationale based on Related Compounds |
| Combustibility | The substance may be a combustible liquid. | 2-Methylbenzofuran is classified as a combustible liquid. |
| Carcinogenicity | Some benzofuran compounds are suspected of causing cancer. | Benzofuran is listed as a potential carcinogen[1][2]. |
| Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Acute toxicity is a concern with related carboxylic acid derivatives of benzofuran[3]. |
| Environmental Hazard | May be harmful to aquatic life with long-lasting effects. | Benzofuran is noted as being harmful to aquatic life[1][4]. |
Mandatory Personal Protective Equipment (PPE):
To mitigate the risks associated with these potential hazards, the following PPE must be worn at all times when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Container Management Protocol:
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container for waste accumulation. Borosilicate glass or a high-density polyethylene (HDPE) container is recommended. The container must have a secure, leak-proof screw-top cap.
-
Label the Container: As soon as the first drop of waste is added, the container must be labeled. The label should be clear, legible, and permanently affixed.
-
Proper Labeling Content: The label must include:
-
The words "HAZARDOUS WASTE".
-
The full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable[5].
-
An accurate estimation of the percentage of each component if mixed with other waste.
-
The primary hazard(s): "Combustible," "Potential Carcinogen," "Toxic".
-
The date of initial waste accumulation.
-
-
Keep Containers Closed: Hazardous waste containers must be kept tightly closed at all times, except when adding waste. Do not leave a funnel in the container[5][6].
-
Segregate Incompatible Wastes: Store the waste container in a designated satellite accumulation area away from incompatible chemicals, such as strong oxidizing agents, acids, and bases[6].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.
Disposal Workflow
The following workflow provides a logical sequence for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
This protocol is intended for the disposal of small quantities of this compound typically generated in a research laboratory setting.
-
Initial Preparations:
-
Ensure that the designated satellite accumulation area is clean, organized, and under the control of laboratory personnel[5].
-
Verify that all necessary PPE is available and in good condition.
-
Prepare a hazardous waste label for the designated waste container.
-
-
Waste Transfer:
-
Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour the waste this compound into the labeled hazardous waste container, using a funnel if necessary.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion[7].
-
Immediately and securely close the container after the transfer is complete.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container that originally held the this compound with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste in the same waste container.
-
Once decontaminated, the original container can be disposed of as non-hazardous waste, or as directed by your institution's EHS department.
-
-
Storage and Pickup:
-
Store the sealed hazardous waste container in the designated satellite accumulation area.
-
Regularly inspect the container for any signs of leakage or deterioration[8].
-
Once the container is 90% full, or within six months of the initial accumulation date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department by submitting a chemical waste pickup request[5][8].
-
Emergency Procedures for Spills and Accidental Release
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For Small Spills (less than 100 mL):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad, to contain and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the waste container and dispose of it through the EHS department.
For Large Spills (more than 100 mL):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's EHS department and emergency services.
-
Isolate the Area: Close the doors to the laboratory and prevent re-entry.
-
Provide Information: Be prepared to provide the SDS (or this guide) for this compound to emergency responders.
Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations. In the United States, the primary federal regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA), and the Occupational Safety and Health Administration (OSHA) standards for worker safety[6][7]. Academic laboratories may be subject to the specific regulations outlined in Subpart K of the RCRA[9]. It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and drug development professionals can effectively manage this chemical waste stream, ensuring a safe working environment and compliance with all regulatory requirements. Always consult with your institution's Environmental Health and Safety department for specific guidance and clarification on disposal policies and procedures.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]
-
Guidelines for the Laboratory Use of Chemical Carcinogens. Regulations.gov. [Link]
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration. [Link]
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
Carcinogens - Standards. Occupational Safety and Health Administration. [Link]
-
Safety Data Sheet for 3-Methylbenzofuran-2-carboxylic acid. Thermo Fisher Scientific. [Link]
-
Production, Import, Use, and Disposal of 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry. [Link]
-
Safety Data Sheet for 3-Methylbenzofuran-2-carboxylic acid. Fisher Scientific. [Link]
-
Material Safety Data Sheet for 1-Benzofuran-5-carboxylic acid, 97%. Cole-Parmer. [Link]
-
OSHA Chemical Hazards and Communication. National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet for 3-Methylbenzofuran-2-carboxylic acid. Cole-Parmer. [Link]
-
Safety Data Sheet for Benzofuran. Thermo Fisher Scientific. [Link]
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- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-methyl-1-benzofuran-3-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as Methyl 2-methyl-1-benzofuran-3-carboxylate, demands a thorough and proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety around the handling of this compound, grounded in the analysis of its structural motifs and the known hazards of related molecules.
Hazard Assessment: An Analytical Approach
Based on data from structurally similar compounds, we can infer the potential hazards of this compound. Aromatic esters and benzofuran derivatives often present a range of risks that must be managed through appropriate engineering controls and PPE.[1][2][3]
| Potential Hazard Category | Inferred Risk Based on Related Compounds | Rationale & Authoritative Source |
| Flammability | Combustible Liquid | Related compounds like 2-Methylbenzofuran and Methyl benzoate are classified as combustible liquids.[3] Keep away from heat, sparks, and open flames.[2] |
| Acute Toxicity | Harmful if Swallowed, Inhaled, or in Contact with Skin | Other benzofuran esters show acute toxicity warnings.[4] Esters in general can be harmful, and their vapors should not be directly inhaled.[1] |
| Skin & Eye Irritation | Causes Skin and Serious Eye Irritation | Related furan carboxylates are known skin and eye irritants.[5] Direct contact with organic acids and esters can cause irritation or burns.[6] |
| Respiratory Irritation | May Cause Respiratory Irritation | Vapors from esters can cause dizziness, headache, and respiratory tract irritation.[5] Always handle in a well-ventilated area. |
| Chronic Toxicity | Potential for Organ Damage (Liver) with Repeated Exposure | 2,3-Benzofuran is suspected of causing cancer and may cause liver damage through prolonged exposure.[2] This indicates a need for stringent long-term exposure controls. |
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a static choice but a dynamic risk assessment. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection
Your first line of defense against splashes and aerosols is robust eye protection.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[7]
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of large volumes or when reacting under pressure, a full-face shield must be worn over the safety goggles.[7] This provides a secondary barrier protecting the entire face.
Hand Protection
Skin contact is a primary route of exposure.[8] Gloves must be selected based on chemical compatibility and replaced immediately upon contamination.
-
Glove Selection: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including esters and aromatic compounds.[9] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Protocol: Inspect gloves for any signs of degradation before each use. For extended operations, consider double-gloving. Remove and dispose of gloves immediately after handling the chemical or if contamination is suspected, and always wash your hands thoroughly after removal.[10]
Body Protection
Protecting your body from spills and contamination is crucial for preventing skin exposure.
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required.[7] It must be fully buttoned with sleeves rolled down to provide maximum coverage. Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in the event of a fire.[7]
-
Apparel: Wear long pants and fully enclosed shoes made of a non-porous material. This ensures no skin is exposed between your lab coat and footwear.
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation hazards.
-
Primary Control: All handling of this compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood.
-
Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or in the event of a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is required.[7] Use of a respirator necessitates inclusion in a formal respiratory protection program, which includes medical evaluation and fit testing.[7]
Operational Workflow for PPE Usage
A systematic approach to donning and doffing PPE minimizes the risk of cross-contamination.
Caption: PPE workflow from risk assessment to final hand washing.
Spill and Disposal Procedures
Emergency Spill Response
In the event of a spill, your PPE is your primary shield.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Protect: Ensure you are wearing the appropriate PPE, including respiratory protection if vapors are significant.
-
Contain: Use a spill kit with an inert absorbent material (e.g., Chemizorb®) to contain the spill.
-
Clean: Collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the affected area thoroughly.
Disposal of Contaminated Materials
Proper disposal is the final step in the chemical handling lifecycle.
-
PPE Disposal: Used gloves and any other disposable PPE contaminated with this compound must be disposed of as hazardous chemical waste. Do not discard them in regular trash.
-
Chemical Waste: All residual chemical and contaminated materials must be placed in a clearly labeled, sealed waste container. Follow all local and institutional regulations for hazardous waste disposal.[2]
By integrating this comprehensive PPE strategy into your daily laboratory operations, you create a robust culture of safety that protects not only yourself but also your colleagues and your research.
References
- Preparation of Esters. (n.d.).
- The Preparation of Fragrant Esters. (n.d.).
- Esterification - SmartLabs. (n.d.).
- 2-Methylbenzofuran Safety Data Sheet. (2025, October 23). MilliporeSigma.
- 2,3-Benzofuran Safety Data Sheet. (2025, January 15). TCI Chemicals.
- 2-Benzofuranyl methyl ketone Safety Data Sheet. (2015, July 7). Santa Cruz Biotechnology.
- 1-Benzofuran-3-carboxylic acid Safety Data Sheet. (2023, September 5). Fisher Scientific.
- Synthesis of Esters. (n.d.). Bellevue College.
- Methyl benzoate Safety Data Sheet. (2014, December 29). Fisher Scientific.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- 3-Methylbenzofuran-2-carboxylic acid Safety Data Sheet. (2025, September 14). Thermo Fisher Scientific.
- Fragrant Esters. (n.d.).
- 3-Methylbenzofuran-2-carboxylic acid Safety Data Sheet. (2024, February 4). Thermo Fisher Scientific.
-
Methyl furan-3-carboxylate. (n.d.). PubChem. Retrieved from [Link].
-
Methyl 1-benzofuran-2-carboxylate. (n.d.). PubChem. Retrieved from [Link].
- Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.).
- 2,3-Benzofuran Safety Data Sheet. (2025, September 5). Thermo Fisher Scientific.
- Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
- Chemical Safety Gear. (n.d.). powRparts.
- Benzofuran Safety D
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- 5. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
